Dienogest
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLJNIPTRTECV-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891478 | |
| Record name | Dienogest | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Dienogest | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65928-58-7 | |
| Record name | Dienogest | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65928-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dienogest [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065928587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dienogest | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dienogest | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17α-cyanomethyl-17β-hydroxy-estra-4,9-di-ene-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIENOGEST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46M3EV8HHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
210-218 | |
| Record name | Dienogest | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Dienogest's Mechanism of Action in Endometrial Stromal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dienogest, a fourth-generation synthetic progestin, is a cornerstone in the medical management of endometriosis. Its therapeutic efficacy is intrinsically linked to its multifaceted mechanism of action within endometrial stromal cells (ESCs). This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, focusing on its anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic effects. Through a comprehensive review of preclinical and in vitro studies, this document elucidates the signaling cascades, summarizes quantitative data, and details key experimental protocols to facilitate further research and drug development in the field of endometriosis.
Core Mechanisms of this compound in Endometrial Stromal Cells
This compound exerts its effects on endometrial stromal cells through a combination of genomic and non-genomic actions, primarily mediated by its high selectivity for the progesterone receptor (PR).[1][2] Its therapeutic actions address several key pathological features of endometriosis.
Inhibition of Cell Proliferation and Induction of Apoptosis
A hallmark of endometriosis is the uncontrolled proliferation of ectopic endometrial tissue. This compound directly counteracts this by inhibiting the proliferation of endometrial stromal cells.[3][4][5] This is achieved, in part, by inducing cell cycle arrest at the G0/G1 phase.
Furthermore, this compound promotes apoptosis in endometriotic cells, a process that is often dysregulated in endometriosis. This dual action of inhibiting proliferation and promoting programmed cell death contributes significantly to the reduction of endometriotic lesion size.
Modulation of Inflammatory Responses
Endometriosis is characterized by a chronic inflammatory state. This compound exhibits potent anti-inflammatory properties within the endometriotic microenvironment. It has been shown to reduce the production of key inflammatory mediators, including prostaglandins and various pro-inflammatory cytokines and chemokines.
Anti-Angiogenic Effects
The growth and survival of endometriotic implants are dependent on the formation of new blood vessels, a process known as angiogenesis. This compound has been demonstrated to possess anti-angiogenic properties, thereby limiting the blood supply to the ectopic lesions and inhibiting their growth.
Induction of Decidualization
This compound induces the differentiation of endometrial stromal cells into decidual cells, a process known as decidualization. This transformation is a normal physiological process in the uterine endometrium in preparation for pregnancy, but in the context of endometriosis, it leads to the atrophy of the endometriotic lesions.
Signaling Pathways Modulated by this compound
This compound's diverse cellular effects are orchestrated through the modulation of several key intracellular signaling pathways.
Progesterone Receptor (PR) Signaling
As a potent progestin, this compound's primary mechanism of action is through the activation of the progesterone receptor. Upon binding, the this compound-PR complex translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, and inflammation. The progesterone receptor exists in two main isoforms, PR-A and PR-B, and the ratio of these isoforms can influence the cellular response to progestins.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. In endometrial cancer cells, which share some signaling aberrations with endometriosis, progestins have been shown to modulate this pathway. This compound has been reported to downregulate mTOR signaling by repressing the activity of ERK1/2 and AKT, which in turn promotes apoptosis and autophagy in human endometriotic cyst stromal cells.
Endoplasmic Reticulum (ER) Stress Pathway
Recent studies have highlighted the role of endoplasmic reticulum (ER) stress in the pathophysiology of endometriosis and as a therapeutic target for this compound. This compound has been shown to induce ER stress in endometriotic stromal cells, leading to increased apoptosis and decreased proliferation and invasiveness. This effect is mediated through the activation of key ER stress sensors such as PERK and IRE1, and the upregulation of the pro-apoptotic factor CHOP.
References
- 1. Different Effect of this compound on Endometrium Mesenchymal Stem Cells Derived from Healthy and Endometriosis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The inhibitory effect of this compound, a synthetic steroid, on the growth of human endometrial stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits BrdU uptake with G0/G1 arrest in cultured endometriotic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Beyond the Progesterone Receptor: An In-depth Technical Guide to the Molecular Targets of Dienogest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dienogest, a synthetic progestin, is a well-established therapeutic agent for endometriosis. While its primary mechanism of action is mediated through the progesterone receptor (PR), a growing body of evidence reveals a complex and multifaceted pharmacological profile that extends to a range of non-progestogenic molecular targets. This technical guide provides a comprehensive overview of these alternative mechanisms, focusing on the direct and indirect actions of this compound on key cellular pathways implicated in the pathophysiology of endometriosis. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades influenced by this compound, offering a valuable resource for researchers and professionals in drug development.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterine cavity. The clinical efficacy of this compound in managing endometriosis-associated pain and reducing lesion size is well-documented.[1][2][3] Beyond its potent progestogenic activity, which leads to the decidualization and subsequent atrophy of endometriotic tissue, this compound exerts significant anti-proliferative, anti-inflammatory, and anti-angiogenic effects.[1][4] These effects are, in part, attributable to its interaction with molecular targets other than the progesterone receptor, thereby contributing to its overall therapeutic benefit. This guide delves into these non-progestogenic mechanisms of action.
Anti-inflammatory Mechanisms
A cornerstone of this compound's efficacy lies in its ability to modulate the inflammatory milieu of endometriotic lesions. This is achieved through several interconnected pathways.
Inhibition of Prostaglandin Synthesis
This compound has been shown to directly suppress the production of prostaglandin E2 (PGE2), a key inflammatory mediator in endometriosis. This inhibition is achieved by downregulating the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), the critical enzymes in the PGE2 synthesis pathway.
Table 1: Effect of this compound on Prostaglandin E2 Synthesis
| Target | Effect of this compound | Cell Type | Quantitative Data | Reference |
| Prostaglandin E2 (PGE2) | Inhibition of production | Human immortalized endometrial epithelial cells | Dose-dependent inhibition | |
| Cyclooxygenase-2 (COX-2) | Inhibition of mRNA and protein expression | Human immortalized endometrial epithelial cells | - | |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibition of mRNA and protein expression | Human immortalized endometrial epithelial cells | - |
Modulation of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been found to inhibit the activation of NF-κB in endometrial cells, which in turn reduces the expression of various pro-inflammatory cytokines and chemokines. This inhibitory effect on NF-κB may also be linked to the observed suppression of COX-2 and mPGES-1.
Experimental Protocol: Analysis of NF-κB Activation
-
Cell Culture: Human endometrial stromal cells (ESCs) are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M) for a specified duration (e.g., 24 hours). A pro-inflammatory stimulus, such as TNF-α or IL-1β, can be used to induce NF-κB activation.
-
Nuclear Extraction: Nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit.
-
Western Blotting: Nuclear extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody against the p65 subunit of NF-κB, followed by a secondary antibody conjugated to horseradish peroxidase.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p65 band in the nuclear fraction is quantified to assess NF-κB translocation and activation.
Anti-proliferative and Pro-apoptotic Effects
This compound directly inhibits the growth of endometriotic cells and promotes their programmed cell death through several mechanisms independent of its anti-estrogenic effects.
Cell Cycle Regulation
This compound has been demonstrated to inhibit the proliferation of human endometrial epithelial cells by suppressing the expression of Cyclin D1, a key regulator of the G1-S phase transition in the cell cycle. This leads to cell cycle arrest and a reduction in cell proliferation.
Induction of Endoplasmic Reticulum (ER) Stress
A significant non-progestogenic mechanism of this compound is the induction of endoplasmic reticulum (ER) stress in endometriotic stromal cells. This leads to the activation of the unfolded protein response (UPR) and subsequent apoptosis. This compound upregulates the expression of CCAAT/enhancer-binding protein homologous protein (CHOP), a key mediator of ER stress-induced apoptosis, through the activation of two distinct signaling pathways:
-
PERK/eIF2α/ATF4 Pathway
-
IRE1/TRAF2/ASK1/JNK Pathway
Diagram: this compound-Induced ER Stress and Apoptosis
Caption: this compound induces ER stress, leading to apoptosis via the PERK and IRE1 pathways.
Enhancement of Autophagy
This compound has been shown to enhance autophagy in endometriotic cells by inhibiting the PI3K/Akt and MAPK/ERK signaling pathways. This inhibition leads to the suppression of the mammalian target of rapamycin (mTOR), a major negative regulator of autophagy. The induction of autophagy contributes to the pro-apoptotic effects of this compound.
Table 2: Effect of this compound on Pro-survival Signaling Pathways
| Pathway | Target | Effect of this compound | Cell Type | Quantitative Data | Reference |
| PI3K/Akt | p-Akt | Decreased phosphorylation | Human endometrial stromal cells | Significant decrease | |
| MAPK/ERK | p-ERK1/2 | Decreased phosphorylation | Endometriotic cyst stromal cells | Decreased activation | |
| mTOR | S6K | Decreased phosphorylation | Endometriotic cyst stromal cells | Decreased activation |
Anti-angiogenic Effects
The growth and survival of endometriotic lesions are dependent on the formation of new blood vessels, a process known as angiogenesis. This compound exhibits anti-angiogenic properties, which contribute to its therapeutic efficacy. In animal models, oral administration of this compound has been shown to significantly suppress angiogenesis. Furthermore, this compound has been observed to decrease the expression of vascular endothelial growth factor (VEGF) in endometrial stromal cells treated with estradiol.
Effects on Steroidogenesis
This compound can modulate the local production of estrogens within endometriotic lesions. It has been shown to inhibit the expression of aromatase, the key enzyme responsible for converting androgens to estrogens, in human endometrial epithelial cells and stromal cells of ovarian endometriomas. This reduction in local estrogen synthesis creates a hypoestrogenic microenvironment, further inhibiting the growth of estrogen-dependent endometriotic tissue.
Interaction with Other Steroid Receptors
While highly selective for the progesterone receptor, this compound also exhibits activity at the androgen receptor.
Anti-androgenic Activity
This compound acts as an antagonist at the androgen receptor, which accounts for its anti-androgenic properties. This is a unique feature among 19-nortestosterone derivatives and contributes to the favorable side-effect profile of this compound, particularly concerning androgenic symptoms like acne and hirsutism.
Diagram: Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound to steroid receptors.
Conclusion
The therapeutic effects of this compound in endometriosis are not solely dependent on its progestogenic activity. A comprehensive understanding of its molecular pharmacology reveals a drug with a diverse range of actions on key pathological processes. By targeting inflammatory pathways, inducing cell cycle arrest and apoptosis through mechanisms like ER stress and autophagy, inhibiting angiogenesis, and modulating local steroidogenesis and androgen signaling, this compound provides a multi-pronged approach to the management of endometriosis. Future research should continue to explore these non-progestogenic targets to further optimize treatment strategies and potentially develop novel therapeutics with enhanced efficacy and safety profiles.
References
The Influence of Dienogest on Neuro-Inflammatory Pathways in Endometriosis: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, often leading to debilitating pain. Neuro-inflammatory processes are increasingly recognized as key contributors to the generation and maintenance of this pain. Dienogest, a synthetic progestin, has demonstrated significant efficacy in alleviating endometriosis-associated pain. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates neuro-inflammatory pathways in endometriosis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved.
Introduction: The Neuro-Inflammatory Landscape of Endometriosis
Endometriosis is characterized by a persistent inflammatory state within the peritoneal cavity. This environment is rich in pro-inflammatory cytokines, chemokines, and growth factors, which not only contribute to the growth and survival of endometriotic lesions but also play a crucial role in sensitizing peripheral nerves and promoting neurogenesis, leading to chronic pelvic pain. Key molecules implicated in this process include prostaglandins (PGE₂), inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and nerve growth factor (NGF). These factors create a feedback loop that sustains both inflammation and pain.
This compound: Mechanism of Action in Endometriosis
This compound is a fourth-generation progestin with a high selectivity for the progesterone receptor (PR).[1][2] Its therapeutic effects in endometriosis are multifactorial, involving both direct actions on endometriotic cells and indirect systemic effects.[3][4][5] this compound has been shown to induce decidualization and subsequent atrophy of ectopic endometrial tissue. Beyond its hormonal effects, this compound exhibits significant anti-inflammatory, anti-proliferative, and anti-angiogenic properties that directly impact the neuro-inflammatory milieu of endometriosis.
Impact of this compound on Key Neuro-Inflammatory Pathways
This compound exerts its influence on several critical signaling pathways involved in the pathophysiology of endometriosis-associated pain.
Inhibition of Prostaglandin Synthesis
Prostaglandin E₂ (PGE₂) is a key mediator of inflammation and pain in endometriosis. This compound has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and aromatase, two critical enzymes in the PGE₂ synthesis pathway. This leads to a reduction in PGE₂ production in endometriotic stromal cells.
Modulation of Inflammatory Cytokine Signaling
This compound has a profound impact on the production and signaling of pro-inflammatory cytokines. It has been demonstrated to inhibit the production of TNF-α, IL-1β, IL-6, and IL-8 in endometriotic cells. This inhibitory effect is, at least in part, mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Downregulation of Nerve Growth Factor (NGF)
Nerve Growth Factor (NGF) is a crucial molecule in the generation of pain in endometriosis, promoting both nerve fiber growth and sensitization. Inflammatory cytokines like TNF-α and IL-1β stimulate the production of NGF in endometrial epithelial cells. This compound has been shown to inhibit TNF-α and IL-1β-induced NGF expression, which is a key mechanism for its pain-relieving effects. This inhibition is mediated through progesterone receptors A and B.
Interference with MAPK/ERK and PI3K/Akt Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways are involved in cell proliferation, survival, and inflammation. This compound has been shown to suppress the activation of AKT and ERK1/2 in endometriotic cells. This leads to the inhibition of the mammalian target of rapamycin (mTOR), a downstream effector that promotes cell growth and survival, and induces autophagy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of neuro-inflammation in endometriosis based on published studies.
| Marker | Cell/Tissue Type | Treatment | Effect of this compound | Reference |
| Aromatase Expression | Human Endometriotic Stromal Cells | This compound (10⁻⁷ M) | Inhibition | |
| COX-2 Expression | Human Endometriotic Stromal Cells | This compound (10⁻⁷ M) | Inhibition | |
| PGE₂ Production | Human Endometriotic Stromal Cells | This compound (10⁻⁷ M) | Inhibition | |
| NF-κB DNA-binding | Human Endometriotic Stromal Cells | This compound (10⁻⁷ M) | Inhibition | |
| NGF mRNA Expression | Human Endometrial Epithelial Cells | TNF-α or IL-1β + this compound | Inhibition | |
| NGF Protein Production | Human Endometrial Epithelial Cells | TNF-α or IL-1β + this compound | Inhibition | |
| HSD17β1 Expression | Ovarian Endometrioma Stromal Cells | This compound (10⁻⁷ M) | Inhibition (P<0.01) | |
| HSD17β1 Enzyme Activity | Ovarian Endometrioma Stromal Cells | This compound (10⁻⁷ M) | Inhibition (P<0.01) | |
| Ki67 Positive Epithelial Cells | Human Adenomyosis Tissue | This compound Treatment | Significantly Lower (p<0.05) | |
| NGF Expression Intensity | Human Adenomyosis Tissue | This compound Treatment | Significantly Lower (p<0.05) | |
| Nerve Fiber Density | Human Adenomyosis Tissue | This compound Treatment | Significantly Lower (p<0.05) | |
| AKT Phosphorylation | Human Endometrial Stromal Cells | TNF-α + this compound | Decreased | |
| PCNA Expression | Human Endometrial Stromal Cells | TNF-α + this compound | Decreased | |
| LC3-II Expression | Human Endometriotic Cyst Stromal Cells | This compound Treatment | Up-regulated | |
| Autophagosome Formation | Human Endometriotic Cyst Stromal Cells | This compound Treatment | Stimulated | |
| AKT, ERK1/2, and S6K Activation | Human Endometriotic Cyst Stromal Cells | This compound Treatment | Decreased | |
| CHOP Expression | Endometriotic Stromal Cells | This compound Treatment | Increased | |
| Apoptosis | Endometriotic Stromal Cells | This compound Treatment | Increased | |
| Proliferation and Invasiveness | Endometriotic Stromal Cells | This compound Treatment | Decreased |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound.
In Vitro Cell Culture Models
-
Cell Source: Human endometriotic stromal cells (ESCs) are typically isolated from ovarian endometriomas obtained from patients undergoing surgery. Human endometrial epithelial cell (hEEC) lines are also utilized.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. For experiments, cells are often steroid-starved before treatment.
-
Spheroid Culture: To mimic the three-dimensional structure of endometriotic lesions, ESCs are cultured in spheroid-forming conditions.
-
Treatment: Cells are treated with this compound at various concentrations (commonly 10⁻⁷ M), often in the presence of pro-inflammatory stimuli like TNF-α or IL-1β.
Molecular Biology Techniques
-
Real-Time Quantitative PCR (RT-qPCR): Used to measure the mRNA expression levels of target genes such as aromatase, COX-2, and NGF.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify the protein levels of secreted factors like PGE₂ and NGF in cell culture supernatants.
-
Western Blotting: Used to detect the expression and phosphorylation status of proteins in signaling pathways, such as AKT and ERK.
-
Immunocytochemistry/Immunohistochemistry: Utilized to visualize the localization and expression of proteins like aromatase, COX-2, NF-κB, and HSD17β1 within cells and tissue sections.
In Vivo Animal Models
-
Surgically Induced Endometriosis in Rats: Endometrial tissue is autotransplanted into the peritoneal cavity of rats to create endometriotic-like lesions.
-
Treatment Administration: this compound is administered orally to the animals for a specified period.
-
Outcome Measures: The size and growth of the endometriotic lesions are measured. Tissues can be collected for histological and molecular analysis.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's inhibitory effects on key neuro-inflammatory signaling pathways.
Caption: A typical experimental workflow for studying this compound's effects in vitro.
Conclusion and Future Directions
This compound effectively mitigates the neuro-inflammatory processes that drive pain in endometriosis. Its ability to inhibit prostaglandin synthesis, suppress pro-inflammatory cytokine production, downregulate NGF, and interfere with key intracellular signaling pathways underscores its multifaceted mechanism of action. The data strongly suggest that this compound's clinical efficacy in pain relief is directly linked to these molecular actions.
Future research should focus on further elucidating the precise interplay between these pathways and exploring the long-term effects of this compound on nerve fiber density and central sensitization. A deeper understanding of these mechanisms will pave the way for the development of more targeted and effective therapies for endometriosis-associated pain.
References
- 1. This compound May Reduce Estradiol- and Inflammatory Cytokine-Induced Cell Viability and Proliferation and Inhibit the Pathogenesis of Endometriosis: A Cell Culture- and Mouse Model-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Dienogest
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Dienogest, a synthetic progestin, in key preclinical models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Pharmacokinetics of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been primarily investigated in rabbits and rats to understand its behavior in biological systems before human studies. These preclinical evaluations are crucial for determining dosage regimens and predicting potential metabolic pathways.
Rabbit Model
Rat Model
In vitro studies using rat liver homogenates have indicated that this compound is poorly transformed, suggesting that it may have a different metabolic profile in this species compared to others.[2] While specific in vivo pharmacokinetic data for rats is limited in publicly accessible literature, the development of analytical methods for quantifying this compound in rat plasma facilitates such studies.[3]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical pharmacokinetic studies. Below are generalized protocols based on common practices for such investigations.
Animal Models
-
Species: New Zealand White Rabbits or Sprague-Dawley Rats are commonly used.
-
Health Status: Animals should be healthy, of a specific age and weight range, and acclimatized to the laboratory environment before the study.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to standard chow and water.
Drug Administration
-
Formulation: this compound is typically suspended in a vehicle suitable for oral or intravenous administration, such as a solution of carboxymethyl cellulose or a similar suspending agent.
-
Dosing: The drug is administered at various dose levels to assess dose-linearity. For oral administration, gavage is a common method. For intravenous administration, a cannulated vein is used.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., marginal ear vein in rabbits, tail vein or jugular vein in rats). The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.
Bioanalytical Method
The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic analysis.
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical methods for their sensitivity and specificity.[3][4]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate this compound and its metabolites from the plasma matrix.
-
Validation: The analytical method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its preclinical evaluation, as metabolites can have their own pharmacological or toxicological effects.
In Vivo Metabolism in Rabbits
In female rabbits, this compound undergoes extensive biotransformation. A variety of metabolic reactions have been identified, leading to a complex pattern of metabolites in urine and bile.
Identified Metabolic Reactions in Rabbits:
-
Hydroxylation: Addition of hydroxyl groups at various positions on the this compound molecule, including the 11-position.
-
Reduction: The 3-oxo group is reduced to a 3-hydroxy group.
-
Hydrogenation: Addition of hydrogen atoms, leading to the formation of dihydro and tetrahydro metabolites. A major metabolite identified is the tetrahydro metabolite, 17α-cyanomethyl-5α-estr-9-en-3β,17β-diol.
-
Aromatization: The A-ring of the steroid can be aromatized.
-
Side-Chain Modification: The 17α-cyanomethyl group can be transformed to a hydroxymethyl group.
-
Diene Formation: Formation of compounds with a 5(10), 9(11)-diene structure.
Two specific metabolites that have been identified are STS 749 (17α-cyanomethyl-11β,17β-dihydroxy-estra-4,9-dien-3-one) and STS 825 (17α-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17β-diol). Importantly, these metabolites did not show increased progestational activity compared to the parent compound, indicating that this compound itself is the primary active agent and not a prodrug.
In Vitro Metabolism in Rats and Rabbits
Interestingly, in vitro studies with liver homogenates from both female rats and rabbits showed that this compound was only poorly transformed. This suggests that the enzymatic hydrogenation of the 4-double bond of the 4,9-dien-3-oxo steroid structure is inhibited in vitro, a phenomenon potentially associated with the 9-double bond in the molecule. This highlights the importance of in vivo studies to fully understand the metabolic fate of a compound.
Quantitative Data Summary
While comprehensive tables of pharmacokinetic parameters from preclinical studies are not widely published, the following table summarizes the key findings that are available.
Table 1: Summary of Preclinical Pharmacokinetic and Metabolism Data for this compound
| Parameter | Rabbit | Rat | Reference(s) |
| Pharmacokinetics | |||
| Oral Endometrial Activity (ED50) | 0.0042 mg/kg | Not Available | |
| Metabolism | |||
| In Vivo Biotransformation | Extensive | Not extensively studied in vivo | |
| In Vitro Biotransformation (Liver Homogenates) | Poor | Poor | |
| Major Identified Metabolites | 17α-cyanomethyl-5α-estr-9-en-3β,17β-diol | Not Identified | |
| STS 749 (11β-hydroxy) | Not Identified | ||
| STS 825 (Aromatized A-ring) | Not Identified | ||
| Key Metabolic Reactions | Hydroxylation, Reduction, Hydrogenation, Aromatization, Side-Chain Modification | Not well characterized |
Conclusion
The preclinical evaluation of this compound, particularly in the rabbit model, has revealed a complex metabolic profile characterized by extensive biotransformation through various phase I reactions. The identification of a major tetrahydro metabolite and other hydroxylated and aromatized derivatives provides a solid foundation for understanding its disposition. Although quantitative pharmacokinetic data in preclinical species is not extensively documented in the public literature, the potent in vivo activity observed in rabbits suggests efficient absorption and distribution. Further studies, especially in rodent models, would be beneficial to build a more complete comparative pharmacokinetic and metabolic profile of this compound. This technical guide serves as a foundational resource for scientists and researchers involved in the development of steroid-based therapeutics.
References
- 1. This compound is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the hydrogenation of the progestagen this compound in vivo and in vitro in the female rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Effects of Dienogest on Angiogenesis in Endometrial Explants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in-vitro effects of Dienogest on angiogenesis in endometrial explants. This compound, a synthetic progestin, is an established treatment for endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. One of the key mechanisms underlying the therapeutic efficacy of this compound is its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the survival and growth of endometriotic lesions. This document synthesizes findings from various studies to present quantitative data, detailed experimental protocols, and visualizations of the molecular pathways and experimental workflows involved.
Data Presentation: Quantitative Effects of this compound on Angiogenesis Markers
The anti-angiogenic properties of this compound have been demonstrated across different experimental models. While direct quantitative data from in-vitro human endometrial explant studies on angiogenesis is limited, findings from in-vivo animal models, in-vitro studies on endometrial cells, and analysis of patient tissues collectively provide strong evidence for its efficacy.
| Model System | Parameter Measured | Treatment Group | Control Group | Percentage Change | p-value | Reference |
| Human Endometrioma Tissue (In-Vivo Effect) | Blood Vessel Density | This compound-treated patients (N=7) | Untreated patients (N=11) | Marginally lower | p = 0.20 | [1] |
| Rat Endometrial Autograft (In-Vivo) | Microvessel Density | This compound (1 mg/kg/day) | Vehicle | Significantly decreased | < 0.05 | [2][3] |
| Human Endometrial Stromal Cells (In-Vitro) | VEGF Expression | Estradiol + this compound | Estradiol alone | Significantly decreased | < 0.05 | [4] |
Table 1: Summary of Quantitative Data on the Anti-Angiogenic Effects of this compound.
Experimental Protocols
This section details the methodologies for studying the in-vitro effects of this compound on angiogenesis in a three-dimensional (3D) endometrial explant culture model.
Endometrial Explant Culture in a 3D Fibrin Matrix
This model mimics the early stages of endometriosis and allows for the investigation of tissue outgrowth and angiogenesis.
-
Tissue Collection and Preparation: Endometrial tissue is obtained from premenopausal women undergoing hysterectomy for benign conditions. The tissue is washed in a sterile medium, such as Dulbecco's Modified Eagle's Medium (DMEM), and mechanically minced into small fragments (explants) of approximately 1-2 mm³.
-
Fibrin Gel Preparation: A fibrin gel is prepared by mixing fibrinogen and thrombin. The endometrial explants are suspended in the fibrinogen solution before the addition of thrombin to allow for embedding within the gel as it polymerizes.
-
Culture Conditions: The fibrin gels containing the endometrial explants are placed in culture wells with a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics). The explants are then treated with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or a vehicle control. The cultures are maintained in a humidified incubator at 37°C with 5% CO₂ for a period of up to several weeks. Outgrowth of endometrial stromal cells and the formation of glandular structures from the explants can be monitored over time.[5]
Assessment of Angiogenesis in Endometrial Explants
-
Immunohistochemistry for Microvessel Density (MVD):
-
At the end of the culture period, the fibrin gels with the embedded explants are fixed in formalin and embedded in paraffin.
-
Thin sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Immunohistochemical staining is performed using an antibody against an endothelial cell marker, such as CD31 or von Willebrand factor.
-
The microvessel density is quantified by counting the number of stained vessels in several high-power fields under a microscope. A significant reduction in MVD in the this compound-treated explants compared to the control would indicate an anti-angiogenic effect.
-
-
Quantification of Vascular Endothelial Growth Factor (VEGF) Expression:
-
Enzyme-Linked Immunosorbent Assay (ELISA): The culture medium from the explant cultures can be collected at different time points. The concentration of secreted VEGF in the medium can be quantified using a commercially available VEGF ELISA kit.
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): RNA can be extracted from the endometrial explants after the treatment period. The expression level of VEGF mRNA can be determined by qRT-PCR, with normalization to a housekeeping gene. A dose-dependent decrease in VEGF secretion or mRNA expression with this compound treatment would demonstrate its inhibitory effect on this key angiogenic factor.
-
Visualizations: Signaling Pathways and Experimental Workflows
Experimental Workflow for In-Vitro Analysis of this compound on Angiogenesis
Workflow for studying this compound's anti-angiogenic effects.
Proposed Signaling Pathway for this compound-Mediated Inhibition of Angiogenesis
This compound's inhibitory pathway on VEGF-mediated angiogenesis.
References
- 1. This compound reduces proliferation, aromatase expression and angiogenesis, and increases apoptosis in human endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound administration on angiogenesis and hemodynamics in a rat endometrial autograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Effect of a this compound for an experimental three-dimensional endometrial culture model for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dienogest's Immunomodulatory Role in the Peritoneal Fluid of Endometriosis Patients: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms by which Dienogest, a synthetic progestin, modulates immune responses within the peritoneal fluid of patients with endometriosis. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the therapeutic effects of this compound on the inflammatory microenvironment of endometriosis.
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, primarily within the peritoneal cavity. The peritoneal fluid of women with endometriosis exhibits a pro-inflammatory environment, with altered immune cell populations and elevated levels of various cytokines and growth factors that contribute to the pathogenesis and symptoms of the disease. This compound has been established as an effective treatment for endometriosis, and emerging evidence highlights its significant immunomodulatory properties within the peritoneal cavity. This guide elucidates the multifaceted role of this compound in re-calibrating the peritoneal immune milieu, focusing on its impact on macrophages and Natural Killer (NK) cells, and its ability to suppress pro-inflammatory cytokine production.
Modulation of Peritoneal Immune Cell Phenotype and Function by this compound
This compound exerts a profound influence on the key immune cell populations implicated in the pathophysiology of endometriosis, particularly macrophages and Natural Killer (NK) cells.
Macrophage Polarization and Function
Peritoneal macrophages are pivotal in the inflammatory cascade of endometriosis. In women with the condition, these cells often display impaired phagocytic activity and a pro-inflammatory phenotype. This compound has been shown to counteract these abnormalities.
A key study demonstrated that this compound treatment can restore the antigen-presenting ability of peritoneal fluid macrophages from women with endometriosis.[1] Specifically, this compound was found to increase the expression of Human Leukocyte Antigen-DR (HLA-DR) on these macrophages to levels comparable to those in control subjects without endometriosis.[1][2] This suggests a shift towards a more regulated, anti-inflammatory macrophage phenotype.
Natural Killer (NK) Cell Activity
Reduced NK cell cytotoxicity in the peritoneal fluid is a characteristic feature of endometriosis, contributing to the failure to clear ectopic endometrial cells. Animal studies have indicated that this compound can ameliorate this immune deficit. In a rat model of experimental endometriosis, this compound administration led to an increase in the natural killer activity of peritoneal fluid cells.[3][4]
Impact of this compound on the Peritoneal Cytokine Network
The inflammatory milieu of the peritoneal cavity in endometriosis is orchestrated by a complex network of cytokines. This compound has been shown to significantly attenuate the production of key pro-inflammatory cytokines.
Suppression of Pro-Inflammatory Cytokines
Multiple studies have confirmed the ability of this compound to reduce the levels of several pro-inflammatory cytokines in the peritoneal fluid and in cell culture models. Notably, this compound decreases the production of Tumor Necrosis Factor-alpha (TNF-α) by peritoneal fluid cells from women with endometriosis. Furthermore, in experimental models, this compound has been shown to decrease the production of Interleukin-1beta (IL-1β) by peritoneal macrophages. The inhibitory effects of this compound also extend to other inflammatory mediators, including Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the peritoneal immune environment.
Table 1: Effect of this compound on Peritoneal Macrophage HLA-DR Expression and TNF-α Production
| Parameter | Condition | Effect of this compound Treatment | Reference |
| HLA-DR Expression on Peritoneal Macrophages | Endometriosis Patients | Increased to levels comparable to controls | |
| TNF-α Concentration in Peritoneal Cell Culture Media | Endometriosis Patients | Decreased |
Table 2: Effect of this compound on Peritoneal Fluid in a Rat Model of Endometriosis
| Parameter | Effect of this compound Treatment | Reference |
| Natural Killer (NK) Cell Activity | Increased | |
| Total Number of Peritoneal Fluid Cells | Decreased | |
| Interleukin-1β (IL-1β) Production by Peritoneal Macrophages | Decreased |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the immunomodulatory effects of this compound in the peritoneal fluid.
Peritoneal Fluid and Cell Collection
Peritoneal fluid is typically collected during laparoscopic surgery from women with and without endometriosis. For studies involving peritoneal lavage, a sterile saline solution is introduced into the peritoneal cavity, mobilized, and then aspirated. The collected fluid is then centrifuged to separate the cellular components from the supernatant.
Immune Cell Culture and Treatment
Peritoneal fluid cells, including macrophages, are cultured in a humidified atmosphere at 37°C in 5% CO₂. To assess the direct effects of this compound, the cultured cells are treated with this compound at various concentrations for a specified duration (e.g., 72 hours).
Flow Cytometry for Immune Cell Phenotyping
The expression of cell surface markers, such as HLA-DR on macrophages, is quantified using flow cytometry. This technique involves staining the cells with fluorescently labeled antibodies specific to the marker of interest and then analyzing the cells on a flow cytometer.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
The concentrations of cytokines, such as TNF-α, in the cell culture media or peritoneal fluid are measured using ELISA. This immunoassay utilizes specific antibodies to capture and detect the target cytokine, with the resulting signal being proportional to the cytokine concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways modulated by this compound and the typical experimental workflow for studying its effects.
Caption: this compound's modulation of peritoneal macrophage function in endometriosis.
Caption: Experimental workflow for assessing this compound's immunomodulatory effects.
Conclusion
This compound plays a crucial role in modulating the immune responses within the peritoneal fluid of endometriosis patients. By restoring macrophage function, enhancing NK cell activity, and suppressing the production of pro-inflammatory cytokines, this compound contributes to the establishment of a less inflammatory peritoneal microenvironment. This immunomodulatory action, in addition to its direct effects on endometriotic lesions, underscores the therapeutic efficacy of this compound in the management of endometriosis. Further research into the precise molecular pathways underlying these effects will be instrumental in the development of novel and targeted therapies for this debilitating disease.
References
- 1. This compound improves human leucocyte antigen-DR underexpression and reduces tumour necrosis factor-α production in peritoneal fluid cells from women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peritoneal immune microenvironment of endometriosis: Role and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a synthetic steroid, on experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of this compound on Macrophage and Natural Killer Cells in Adenomyosis: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Progestin Innovation: A Technical Guide to the Discovery and Synthesis of Novel Dienogest Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dienogest, a fourth-generation progestin, has established itself as a cornerstone in the management of endometriosis and as a component of oral contraceptives. Its unique pharmacological profile, characterized by potent progestogenic effects and notable anti-androgenic activity, distinguishes it from other progestins. This technical guide provides an in-depth exploration of the synthesis of this compound and its derivatives, detailed experimental protocols for key reactions, and an analysis of the signaling pathways that underpin its therapeutic efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel steroid-based therapeutics.
Introduction to this compound
This compound (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a synthetic steroid derived from 19-nortestosterone.[1] Unlike other progestins in its class, the substitution of a cyanomethyl group for the typical ethinyl group at the C-17α position is a key structural feature.[2] This modification contributes to its distinct pharmacological properties, including high oral bioavailability and a short plasma half-life, which prevents accumulation in the body.[2]
Clinically, this compound is primarily used for the treatment of endometriosis, where it effectively reduces pelvic pain and the size of endometriotic lesions.[3] Its therapeutic action is mediated through a combination of central and peripheral effects. Centrally, it moderately inhibits gonadotropin secretion, leading to a reduction in ovarian estrogen production.[3] Peripherally, it exerts direct progestogenic, antiproliferative, anti-inflammatory, and antiangiogenic effects on endometrial tissue. Furthermore, its anti-androgenic properties make it a suitable option for treating conditions like acne and hirsutism.
Synthesis of this compound and Its Derivatives
The synthesis of this compound typically commences from readily available steroid precursors, such as estra-4,9-diene-3,17-dione. The overall strategy involves the selective modification of the C-17 position and the preservation or reintroduction of the conjugated double bond system in the A and B rings.
A generalized synthetic workflow for this compound is presented below. This pathway highlights the key transformations required to construct the target molecule.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
The following are representative, detailed methodologies for the key synthetic steps. These protocols are compiled from various patented procedures and should be adapted and optimized based on laboratory conditions and available starting materials.
Step 1: Ketal Protection of the 3-Keto Group
-
Objective: To selectively protect the C3 ketone to prevent its reaction in subsequent steps.
-
Procedure:
-
To a solution of estra-4,9-diene-3,17-dione (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) is added 2,2-dimethyl-1,3-propanediol (1.2 eq).
-
The mixture is cooled to -40°C.
-
A catalytic amount of a strong acid, such as acetyl chloride, is added dropwise.
-
The reaction is stirred at this temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a base, such as triethylamine, until the pH is alkaline.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected intermediate.
-
Step 2: Epoxidation of the 17-Keto Group
-
Objective: To form a spiro-oxirane at the C17 position, which serves as a precursor for the introduction of the cyanomethyl group.
-
Procedure:
-
The protected intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and THF.
-
Trimethylsulfonium iodide (1.2 eq) and a strong base, such as potassium tert-butoxide (1.2 eq), are added portion-wise at a controlled temperature (e.g., 0-5°C).
-
The reaction is stirred for 2-3 hours at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the 17-spiro-oxirane derivative.
-
Step 3: Cyanomethylation via Oxirane Ring Opening
-
Objective: To introduce the key 17α-cyanomethyl and 17β-hydroxyl groups.
-
Procedure:
-
The 17-spiro-oxirane derivative (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol.
-
An aqueous solution of a cyanide salt, such as potassium cyanide (KCN) or lithium cyanide (LiCN) (1.5 eq), is added.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, with monitoring by TLC.
-
After cooling to room temperature, the product is precipitated by the addition of water.
-
The solid is filtered, washed with water, and dried to afford the 17α-cyanomethyl-17β-hydroxy intermediate.
-
Step 4: Deprotection of the 3-Ketal Group
-
Objective: To regenerate the C3 ketone and obtain the final this compound molecule.
-
Procedure:
-
The intermediate from Step 3 (1.0 eq) is suspended in a solvent such as acetonitrile.
-
An aqueous solution of a strong acid, such as perchloric acid or hydrochloric acid, is added dropwise at a controlled temperature (e.g., 0-5°C).
-
The reaction is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
The product is precipitated by the addition of water, filtered, and washed to neutrality.
-
The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., dimethylformamide/water or ethanol) to yield the final product of high purity.
-
Quantitative Data
| Compound | Target | Assay Type | Activity | Reference |
| This compound | Progesterone Receptor (PR) | Transactivation | Agonist (EC50 = 3.4-10.5 nM) | |
| Androgen Receptor (AR) | Transactivation | Antagonist (IC50 = 420.6-775.0 nM) | ||
| Endometrial Proliferation | McPhail Test (rabbits) | ED50 = 0.0042 mg/kg (oral) | ||
| Ovulation Inhibition | In vivo (human) | Effective at 1 mg/kg | ||
| Estra-4,9-diene-3,17-dione | Androgen Receptor (AR) | - | Anabolic-androgenic steroid | |
| Progesterone Receptor (PR) | - | Prohormone of dienolone |
Signaling Pathways of this compound
This compound exerts its biological effects primarily through its interaction with the progesterone and androgen receptors. The following diagrams illustrate the key signaling pathways modulated by this compound.
Progesterone Receptor Agonist Pathway
As a progesterone receptor agonist, this compound mimics the effects of endogenous progesterone in the endometrium. This leads to the suppression of cell proliferation and the induction of a secretory phenotype, which are crucial for its therapeutic effect in endometriosis.
Caption: this compound's signaling pathway as a progesterone receptor agonist.
Androgen Receptor Antagonist Pathway
This compound's anti-androgenic activity is a key feature that contributes to its favorable side-effect profile and its use in treating androgen-dependent conditions. It acts as a competitive antagonist at the androgen receptor, thereby inhibiting the effects of androgens like testosterone.
Caption: this compound's signaling pathway as an androgen receptor antagonist.
Future Directions in this compound Derivative Research
The unique chemical structure and pharmacological profile of this compound provide a fertile ground for the development of novel derivatives with enhanced therapeutic properties. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold, particularly at the C-17 and C-3 positions, to explore the impact on progesterone and androgen receptor binding and activity.
-
Pharmacokinetic Optimization: Design of derivatives with improved pharmacokinetic profiles, such as longer half-lives or targeted tissue distribution.
-
Novel Therapeutic Applications: Investigation of this compound derivatives for other hormone-dependent conditions beyond endometriosis.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, biological activity, and signaling pathways of this compound and its derivatives. The detailed experimental protocols and pathway diagrams are intended to be a valuable resource for researchers in the field of steroid chemistry and drug discovery. The continued exploration of novel this compound analogues holds significant promise for the development of the next generation of progestin-based therapies with improved efficacy and safety profiles.
References
Dienogest's Molecular Impact on Endometriotic Lesions: A Technical Guide to Gene Expression Dynamics
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms of dienogest in the context of endometriosis, with a specific focus on its influence on gene expression within endometriotic lesions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate how this compound modulates key signaling pathways, cellular processes, and inflammatory responses at the genetic level. Through a comprehensive review of experimental data, detailed protocols, and visual representations of molecular interactions, this guide aims to foster a deeper understanding of this compound's therapeutic effects and support the ongoing development of targeted treatments for endometriosis.
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. This compound, a fourth-generation oral progestin, has emerged as a primary medical treatment for endometriosis, effectively alleviating pain and reducing lesion size.[1][2] Its therapeutic efficacy is underpinned by its ability to modulate the expression of a wide array of genes involved in critical pathological processes of endometriosis, including inflammation, cell proliferation, apoptosis, and tissue invasion. This guide details the genome-wide and specific gene expression changes induced by this compound in endometriotic cells, providing a molecular basis for its clinical benefits.
This compound's Effect on Global Gene Expression
Genome-wide expression profiling studies have revealed that this compound significantly alters the transcriptomic landscape of endometriotic lesions. These studies, employing techniques such as microarray and RNA sequencing, have identified hundreds of differentially expressed genes (DEGs) in response to this compound treatment.
A comparative study on ovarian endometriosis tissue from patients treated with this compound versus untreated patients identified 406 DEGs.[1] Gene ontology and pathway analysis of these DEGs indicated an enrichment of pathways related to immune system function, inflammatory response, cell signaling, and cell adhesion. In another study focusing on ovarian endometriotic stromal cells, 647 genes were found to be differentially expressed after this compound treatment, with 314 being upregulated and 333 downregulated.
The following table summarizes the key findings from these genome-wide studies:
| Study Type | Tissue/Cell Type | Number of DEGs | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Reference |
| RNA Sequencing | Ovarian Endometriosis Tissue | 406 | Not specified | Not specified | Immune effector processes, leukocyte activation, cell adhesion, inflammatory response | |
| Microarray | Ovarian Endometriotic Stromal Cells | 647 | 314 | 333 | Macrophage chemotaxis, collagen catabolic process, proteoglycan biosynthetic process |
Modulation of Key Signaling Pathways by this compound
This compound exerts its effects by modulating several key signaling pathways that are dysregulated in endometriosis. These include pathways governing inflammation, cell survival and proliferation, and steroid hormone signaling.
Inflammatory Pathways
A hallmark of endometriosis is a chronic inflammatory state. This compound has been shown to suppress the expression of multiple genes involved in inflammation. A key mechanism is the inhibition of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory responses. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and prostaglandins.
This compound has been shown to downregulate the expression of:
-
Prostaglandin E2 Synthase (PTGES) and Cyclooxygenase-2 (COX-2) , key enzymes in prostaglandin synthesis.
-
Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) .
-
Chemokines like CXCL12 , which is involved in cell survival and proliferation.
-
Nerve Growth Factor (NGF) , a key mediator of pain in endometriosis.
Cell Proliferation and Apoptosis Pathways
This compound inhibits the proliferation of endometriotic cells by arresting the cell cycle and promoting apoptosis.
-
Cell Cycle Regulation: this compound has been found to downregulate the expression of Cyclin D1 (CCND1) , a key regulator of the G1 phase of the cell cycle, leading to G0/G1 arrest. It also decreases the expression of proliferation markers like Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) .
-
Apoptosis Induction: this compound promotes apoptosis in endometriotic cells through the induction of endoplasmic reticulum (ER) stress. This involves the upregulation of the pro-apoptotic transcription factor CCAAT/enhancer-binding protein homologous protein (CHOP) via the PERK/eIF2α/ATF4 and IRE1/TRAF2/ASK1/JNK signaling pathways.
-
Autophagy: this compound also induces autophagy in endometriotic cells by suppressing the PI3K/Akt and MEK/ERK signaling pathways, which in turn inhibits the mammalian target of rapamycin (mTOR), a major negative regulator of autophagy.
Steroidogenesis and Hormone Receptor Pathways
This compound modulates the local estrogen environment within endometriotic lesions by altering the expression of key steroidogenic enzymes.
-
Estradiol Synthesis: It significantly reduces the expression of aromatase (CYP19A1) , the enzyme responsible for converting androgens to estrogens. Furthermore, it inhibits 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) , which converts the less potent estrone to the highly potent estradiol.
The diagram below illustrates the key signaling pathways affected by this compound in endometriotic cells.
Caption: Key signaling pathways modulated by this compound in endometriotic cells.
Quantitative Summary of this compound-Regulated Genes
The following tables provide a structured summary of key genes whose expression is significantly altered by this compound in endometriotic lesions, as reported in various studies.
Table 4.1: Downregulated Genes
| Gene Symbol | Gene Name | Function | Fold Change/Effect | Cell/Tissue Type | Reference |
| MMP1 | Matrix Metallopeptidase 1 | Extracellular matrix degradation, invasion | Downregulated | Ovarian Endometriotic Stromal Cells | |
| MMP3 | Matrix Metallopeptidase 3 | Extracellular matrix degradation, invasion | Downregulated | Ovarian Endometriotic Stromal Cells | |
| MMP10 | Matrix Metallopeptidase 10 | Extracellular matrix degradation, invasion | Downregulated | Ovarian Endometriotic Stromal Cells | |
| CSF1 | Colony Stimulating Factor 1 | Macrophage chemotaxis | Suppressed | Ovarian Endometriotic Stromal Cells | |
| MST1 | Macrophage Stimulating 1 | Macrophage chemotaxis | Suppressed | Ovarian Endometriotic Stromal Cells | |
| CCND1 | Cyclin D1 | Cell cycle progression (G1 phase) | Significantly reduced mRNA levels | Immortalized Human Endometrial Epithelial Cells | |
| Ki67 | Marker of Proliferation Ki-67 | Cell proliferation | Decreased expression | Endometriotic Tissue, Endometrial Mesenchymal Stem Cells | |
| PCNA | Proliferating Cell Nuclear Antigen | DNA replication and repair, proliferation | Decreased expression | Human Endometrial Stromal Cells | |
| CYP19A1 | Aromatase | Estrogen synthesis | Inhibited expression | Human Endometriotic Stromal Cells | |
| HSD17B1 | 17β-hydroxysteroid dehydrogenase 1 | Estradiol synthesis | Inhibited mRNA expression and activity | Ovarian Endometrioma Stromal Cells | |
| NGF | Nerve Growth Factor | Neuronal growth, pain signaling | Inhibited mRNA expression | Human Endometrial Epithelial Cells | |
| CXCL12 | C-X-C Motif Chemokine Ligand 12 | Stem cell survival and proliferation | Drastically declined expression | Endometrial Mesenchymal Stem Cells from Endometriosis Tissue | |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | Decreased expression | Human Endometrial Stromal Cells |
Table 4.2: Upregulated Genes
| Gene Symbol | Gene Name | Function | Fold Change/Effect | Cell/Tissue Type | Reference |
| CHOP | CCAAT/enhancer-binding protein homologous protein | Pro-apoptotic transcription factor in ER stress | Upregulated | Endometriotic Cyst Stromal Cells | |
| LC3-II | Microtubule-associated protein light chain 3-II | Autophagy marker | Upregulated expression | Endometriotic Cyst Stromal Cells |
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to investigate the effects of this compound on gene expression in endometriotic lesions.
Cell Culture and Treatment
-
Cell Isolation and Culture: Endometriotic tissues are typically obtained from patients undergoing surgery for endometriosis, with informed consent. Stromal cells are isolated by enzymatic digestion (e.g., with collagenase) and cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics. Immortalized endometrial cell lines are also used.
-
This compound Treatment: Cultured cells are treated with this compound at concentrations typically ranging from 10⁻⁸ M to 10⁻⁵ M for various time points (e.g., 6, 12, 24 hours) to assess its effects on gene and protein expression. Control cells are treated with a vehicle (e.g., DMSO).
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cultured cells or tissues using standard methods, such as TRIzol reagent or commercially available kits. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Microarray Analysis: Genome-wide gene expression profiling is performed using microarrays (e.g., Affymetrix, Agilent). Labeled cRNA is hybridized to the arrays, which are then scanned to detect signal intensities. The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between this compound-treated and control groups.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the results from microarray analysis and to quantify the expression of specific genes. cDNA is synthesized from total RNA by reverse transcription. qRT-PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is calculated using the comparative Ct method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Protein Expression Analysis
-
Immunohistochemistry: This technique is used to detect the presence and localization of specific proteins in tissue sections. Paraffin-embedded tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with primary antibodies against the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is visualized using a chromogenic substrate, and the staining intensity is scored.
-
Western Blotting: This method is used to quantify the expression levels of specific proteins in cell lysates. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. The resulting bands are visualized and quantified using densitometry.
The workflow for a typical study investigating the effect of this compound on gene expression is depicted below.
Caption: A generalized experimental workflow for studying this compound's effects.
Conclusion and Future Directions
The evidence strongly indicates that this compound exerts its therapeutic effects on endometriosis by profoundly altering the gene expression profile of endometriotic lesions. Its ability to concurrently suppress inflammatory, proliferative, and steroidogenic pathways while promoting apoptosis provides a multi-pronged molecular mechanism for its clinical efficacy. The identification of specific this compound-regulated genes and pathways opens new avenues for the development of more targeted therapies for endometriosis.
Future research should focus on:
-
Elucidating the precise epigenetic mechanisms (e.g., DNA methylation, histone modification) through which this compound regulates gene expression.
-
Investigating the long-term effects of this compound on the transcriptome of endometriotic lesions.
-
Identifying predictive biomarkers of response to this compound treatment to enable personalized medicine approaches for endometriosis management.
This guide provides a foundational understanding of the molecular pharmacology of this compound, offering valuable insights for the scientific and drug development communities dedicated to advancing the treatment of endometriosis.
References
Dienogest: A Technical Guide to Cellular Uptake and Intracellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dienogest, a synthetic progestin, is widely utilized in the management of endometriosis and in hormonal contraception. Its therapeutic efficacy is intrinsically linked to its ability to enter target cells, localize to specific subcellular compartments, and modulate distinct signaling pathways. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake mechanisms and its intracellular localization. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers in the field.
Cellular Uptake of this compound
The entry of this compound into target cells is a critical first step in its mechanism of action. Based on its physicochemical properties and the established behavior of similar steroid hormones, the primary mechanism of this compound's cellular uptake is believed to be passive diffusion across the cell membrane.
Passive Diffusion
As a lipophilic molecule, this compound is expected to readily traverse the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the drug between the extracellular environment and the cytoplasm. Studies on various steroids have shown that their cellular uptake is rapid and can lead to significant intracellular accumulation, a process influenced by the steroid's structural lipophilicity[1][2]. While active transport mechanisms for some steroids are being investigated, passive diffusion remains the most widely accepted model for the entry of synthetic progestins like this compound into cells[3].
Key Characteristics of Passive Diffusion:
-
No energy requirement: The process does not directly consume cellular energy (ATP).
-
Concentration gradient-dependent: Movement occurs from an area of higher concentration to one of lower concentration.
-
Non-saturable: The rate of uptake is proportional to the extracellular concentration, provided the membrane integrity is maintained.
-
Lipophilicity-driven: The efficiency of diffusion is related to the molecule's lipid solubility[1][4].
Experimental Approaches to Study Cellular Uptake
Several experimental methodologies can be employed to investigate the cellular uptake of this compound.
-
Radiolabeled Ligand Uptake Assays: This classic method involves incubating cells with radiolabeled this compound (e.g., with ³H or ¹⁴C). The amount of intracellular radioactivity is then quantified over time and at different concentrations to determine uptake kinetics. Non-specific uptake can be determined by including a large excess of unlabeled this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for the quantification of unlabeled this compound within cultured cells. After incubation, cells are lysed, and the intracellular drug concentration is determined by LC-MS/MS analysis. This method avoids the need for radiolabeling and can provide precise quantitative data.
-
Inhibition Studies: To investigate the potential involvement of active transporters, uptake assays can be performed in the presence of known transport inhibitors. A lack of effect of these inhibitors would further support a passive diffusion model.
Intracellular Localization of this compound
Following its entry into the cell, this compound localizes to specific subcellular compartments to exert its biological effects. The primary sites of action are the nucleus and potentially the cell membrane.
Nuclear Localization and Genomic Signaling
The predominant mechanism of action for this compound is through its binding to and activation of the nuclear progesterone receptor (PR). Upon binding this compound, the PR undergoes a conformational change, dimerizes, and translocates into the nucleus if it is not already there. Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic signaling pathway is responsible for many of the long-term therapeutic effects of this compound, including the inhibition of endometrial cell proliferation and the induction of apoptosis.
Immunohistochemical studies have shown that in endometriotic tissues, this compound treatment can alter the expression and localization of PR isoforms, suggesting a dynamic regulation of its nuclear targets.
Membrane Localization and Non-Genomic Signaling
Emerging evidence suggests that a fraction of steroid hormone effects are mediated by rapid, non-genomic signaling pathways initiated at the cell membrane. This compound has been shown to interact with the progesterone receptor membrane component 1 (PGRMC1). This interaction can trigger rapid intracellular signaling cascades that are independent of gene transcription. For instance, this compound has been observed to elicit proliferative effects in breast cancer cells overexpressing PGRMC1. These non-genomic actions may contribute to the overall pharmacological profile of this compound.
Experimental Protocols for Determining Intracellular Localization
-
Immunofluorescence and Immunohistochemistry: These techniques are used to visualize the subcellular localization of the progesterone receptor. Following treatment with this compound, changes in the nuclear translocation of PR can be observed using specific antibodies against the receptor. This provides indirect evidence of this compound's site of action.
-
Subcellular Fractionation: This biochemical technique involves the separation of cellular components (e.g., nucleus, cytoplasm, membrane) by centrifugation. The concentration of this compound in each fraction can then be quantified by methods like LC-MS/MS to determine its distribution within the cell.
-
Live-Cell Imaging with Fluorescent Ligands: Although a fluorescently labeled this compound has not been specifically reported, the development of fluorescently tagged ligands for other progesterone receptor modulators has been successful. This approach allows for the real-time visualization of the drug's movement and accumulation within living cells using advanced microscopy techniques like confocal or total internal reflection fluorescence microscopy (TIRFM).
Quantitative Data
The following table summarizes key quantitative data related to this compound's interaction with its primary targets.
| Parameter | Value | Receptor/System | Reference(s) |
| Progesterone Receptor (PR) Binding Affinity | ~10% of progesterone | Human uterine tissue | |
| Androgen Receptor (AR) Binding Affinity | Antagonist | - | |
| Estrogen Receptor (ERα and ERβ) Binding | No significant binding | - | |
| Glucocorticoid (GR) and Mineralocorticoid (MR) Receptor Binding | No significant binding | - | |
| Inhibition of BrdU Incorporation in Endometriotic Stromal Cells | Significant at 10⁻⁷ M and 10⁻⁶ M | Cultured endometriotic stromal cells |
Signaling Pathways and Experimental Workflows
Genomic Signaling Pathway
The classical genomic signaling pathway of this compound involves its interaction with the nuclear progesterone receptor, leading to the regulation of gene expression.
Caption: Genomic signaling pathway of this compound via the nuclear progesterone receptor.
Non-Genomic Signaling Pathway (Putative)
This compound may also initiate rapid, non-genomic signaling through membrane-associated progesterone receptors like PGRMC1.
Caption: Putative non-genomic signaling of this compound via membrane receptors.
Experimental Workflow for Cellular Uptake Analysis by LC-MS/MS
Caption: Workflow for quantifying intracellular this compound using LC-MS/MS.
Conclusion
The cellular uptake of this compound is predominantly a passive process, driven by its lipophilic nature, allowing it to efficiently enter target cells. Its primary intracellular destination is the nucleus, where it modulates gene expression through the progesterone receptor, leading to its therapeutic effects in conditions like endometriosis. Additionally, potential interactions with membrane receptors suggest a role for non-genomic signaling, which warrants further investigation. The experimental methodologies outlined in this guide provide a framework for future research to further elucidate the intricate cellular and molecular mechanisms of this compound's action. A deeper understanding of these processes will be invaluable for the optimization of current therapies and the development of novel progestin-based drugs.
References
- 1. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dienogest in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dienogest is a synthetic progestogen derived from 19-nortestosterone, notable for its potent progestogenic and antiandrogenic activities with no significant androgenic, mineralocorticoid, or glucocorticoid effects.[1][2] It is widely used in oral contraceptives and for the treatment of endometriosis. The therapeutic efficacy and safety of this compound are directly related to its plasma concentrations. Therefore, a sensitive, specific, and robust analytical method for the accurate quantification of this compound in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4]
This application note provides a detailed protocol for the quantification of this compound in human plasma using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is highly selective and sensitive, suitable for the analysis of clinical and research samples.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Overall workflow for this compound quantification in plasma.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound Reference Standard | Commercially Available | >98% purity |
| Levonorgestrel-d6 (Internal Standard) | Commercially Available | >98% purity |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Ammonium Acetate | Sigma-Aldrich | Analytical Grade |
| Water | Milli-Q or equivalent | HPLC Grade |
| Human Plasma (K2EDTA) | Biological Specialty Corp. | |
| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich | HPLC Grade |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and Levonorgestrel-d6 (IS) (1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 1, 2, 10, 20, 40, 80, 160, and 200 ng/mL).
-
Quality Control Samples: Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC (e.g., 1, 3, 100, and 150 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following diagram illustrates the liquid-liquid extraction procedure for plasma samples.
Caption: Liquid-liquid extraction protocol for plasma samples.
HPLC-MS/MS Analysis
HPLC Conditions
| Parameter | Condition |
| HPLC System | Shimadzu HPLC System or equivalent |
| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 0.60 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | 3.0 min |
MS/MS Conditions
| Parameter | Condition |
| Mass Spectrometer | SCIEX API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 312.30 → 135.30Levonorgestrel-d6 (IS): m/z 319.00 → 251.30 |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Method Validation
The bioanalytical method was validated according to the USFDA guidelines. The validation parameters and acceptance criteria are summarized below.
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analysis of blank plasma from at least six different sources. | No significant interfering peaks at the retention times of this compound and the IS. |
| Linearity | Eight-point calibration curve analyzed in triplicate over three consecutive days. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analysis of QC samples at four levels (LLOQ, Low, Medium, High) in six replicates over three separate runs. | Accuracy: Within ±15% of the nominal value (±20% for LLOQ).Precision (CV%): ≤15% (≤20% for LLOQ). |
| Recovery | Comparison of the peak areas of extracted samples with those of unextracted standards at three QC levels. | Consistent and reproducible recovery. |
| Matrix Effect | Comparison of the peak response of post-extraction spiked samples to that of pure standards. | Consistent and reproducible matrix effect. |
| Stability | Evaluation of analyte stability in plasma under various conditions (bench-top, freeze-thaw, long-term). | Analyte concentration within ±15% of the nominal concentration. |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity of Calibration Curve
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1.003 - 200.896 | y = 0.0123x + 0.0034 | > 0.999 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.003 | < 3.97 | < 6.10 | Within ±4.0 | Within ±4.0 |
| Low QC | 3.000 | 1.30 - 6.22 | 3.34 - 4.87 | 99.5 - 110.2 | 103.6 - 107.4 |
| Medium QC | 100.00 | 1.30 - 6.22 | 3.34 - 4.87 | 99.5 - 110.2 | 103.6 - 107.4 |
| High QC | 150.00 | 1.30 - 6.22 | 3.34 - 4.87 | 99.5 - 110.2 | 103.6 - 107.4 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3.00 | 95.2 | 98.7 |
| Medium QC | 100.00 | 97.5 | 101.2 |
| High QC | 150.00 | 96.8 | 99.5 |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Signal Intensity | - Inefficient ionization- Improper MS/MS parameters- Sample degradation | - Optimize ion source parameters (temperature, voltage)- Re-optimize MRM transitions and collision energy- Ensure proper sample storage and handling |
| Poor Peak Shape | - Column contamination- Incompatible mobile phase- Sample solvent effect | - Wash or replace the HPLC column- Ensure proper mobile phase preparation and pH- Reconstitute sample in the initial mobile phase |
| High Background Noise | - Contaminated mobile phase or system- Matrix interference | - Use fresh, high-purity solvents- Optimize sample preparation to remove interferences- Use a divert valve to direct early eluting components to waste |
| Inconsistent Results | - Inaccurate pipetting- Incomplete sample extraction- Instrument variability | - Calibrate pipettes regularly- Optimize extraction procedure (vortexing time, solvent volume)- Perform system suitability tests before each run |
Conclusion
The HPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The method has been successfully validated according to regulatory guidelines and is suitable for use in pharmacokinetic and bioequivalence studies. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis of a large number of samples.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 4. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Murine Model of Endometriosis for Dienogest Efficacy Testing
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity, affecting approximately 10% of women of reproductive age.[1] It is a significant cause of pelvic pain and infertility.[1] Due to the challenges of studying the disease in humans, animal models are indispensable for investigating pathophysiology and evaluating novel therapeutic agents.[2][3] Murine models, particularly those involving the surgical induction of endometriosis, are widely used due to their cost-effectiveness and the availability of transgenic strains, which allow for the detailed study of specific biological pathways.[2]
This document provides a detailed protocol for establishing a surgical model of endometriosis in mice and its application in testing the therapeutic efficacy of Dienogest, a fourth-generation progestin approved for the treatment of endometriosis. This compound exerts its effects through multiple mechanisms, including the moderate inhibition of gonadotropin secretion, which reduces endogenous estradiol production, and direct antiproliferative, anti-inflammatory, and anti-angiogenic effects on endometriotic lesions.
Model Rationale
The described autologous transplantation model effectively mimics key aspects of human endometriosis. Uterine tissue fragments are surgically implanted into the peritoneal cavity of the same animal, where they establish blood supply, grow, and form lesions histologically similar to human endometriomas, containing both glandular and stromal components. This model allows for the controlled study of lesion development and the quantitative assessment of therapeutic interventions.
Experimental Protocols
Protocol 1: Surgical Induction of Endometriosis via Uterine Tissue Autotransplantation
This protocol details the surgical procedure for inducing endometriosis in a female mouse by transplanting uterine tissue to the peritoneal cavity. The procedure is adapted from established methods involving autologous transfer to the intestinal mesentery or peritoneal wall.
Materials:
-
Female mice (e.g., C57BL/6), 8-12 weeks old
-
Anesthetic (e.g., Isoflurane)
-
Analgesic solution
-
Ophthalmic ointment
-
Electric clippers
-
Disinfectant (e.g., Chlorhexidine scrub, 70% Ethanol)
-
Sterile surgical drape
-
Sterile surgical instruments (scissors, forceps, needle holders)
-
Sterile saline or PBS (containing penicillin/streptomycin)
-
Suture material (e.g., 5-0 or 6-0 silk suture)
-
Wound clips or suture for skin closure
-
2 mm biopsy punch
-
Sterile petri dish and gauze
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., inhaled isoflurane). Confirm full anesthesia via a negative toe-pinch response.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the abdominal area and disinfect the site with three alternating scrubs of chlorhexidine and 70% ethanol.
-
Place a sterile drape over the animal.
-
-
Uterine Horn Excision:
-
Make a small (~1 cm) midline incision through the skin and abdominal wall.
-
Gently locate and exteriorize the left uterine horn using forceps.
-
Ligate the uterine horn at the utero-tubal junction and the utero-cervical junction using silk suture.
-
Excise the uterine horn between the ligations and place it in a sterile petri dish containing cold, sterile PBS with antibiotics.
-
-
Endometrial Implant Preparation:
-
Under a dissecting microscope, carefully strip away the fat and myometrium from the excised uterine horn.
-
Open the horn longitudinally to expose the endometrial lining.
-
Use a 2 mm biopsy punch to create uniform fragments of endometrial tissue. Typically, three to four fragments are prepared per animal. Keep the tissue moist with sterile PBS throughout this process.
-
-
Implantation of Endometrial Tissue:
-
Gently exteriorize the intestinal mesentery.
-
Select implantation sites along the mesenteric arterial cascade or on the inner abdominal wall.
-
Suture one endometrial fragment to each selected site using a single, non-constricting knot to avoid necrosis. Ensure the endometrial side of the tissue faces the peritoneal surface.
-
After implanting all fragments, carefully return the intestines to the abdominal cavity.
-
-
Closure and Post-Operative Care:
-
Close the abdominal wall using an appropriate suture.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal during recovery until it is fully ambulatory. Allow lesions to establish and grow for a period of 14-21 days before initiating treatment.
-
Protocol 2: this compound Administration
Following the lesion establishment period, animals are randomized into treatment and control groups.
Materials:
-
This compound (DNG)
-
Vehicle solution (e.g., corn oil, 0.5% carboxymethyl cellulose)
-
Oral gavage needles or equipment for subcutaneous injection
Procedure:
-
Group Allocation: Divide mice into a control group (vehicle only) and a treatment group (this compound).
-
This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. A typical dose used in murine models is 0.1 to 1.0 mg/kg/day.
-
Administration:
-
Administer the prepared this compound solution or vehicle to the respective groups daily via oral gavage or another appropriate route.
-
The treatment period typically lasts for 14 to 28 days.
-
-
Monitoring: Monitor animals daily for any signs of distress or adverse effects. Record body weights regularly.
Protocol 3: Lesion Assessment and Analysis
At the end of the treatment period, the therapeutic effect of this compound is evaluated.
Procedure:
-
Euthanasia and Lesion Excision:
-
Euthanize the mice using an approved method.
-
Open the abdominal cavity and systematically locate the endometriotic lesions. The use of fluorescently labeled donor tissue can aid in lesion identification.
-
Carefully dissect each lesion, removing it from the surrounding tissue.
-
-
Quantitative Assessment:
-
Measure the dimensions (length, width, height) of each lesion using calipers to calculate the volume (Volume = 0.5 x Length x Width x Height).
-
Weigh each lesion.
-
-
Histological Analysis:
-
Fix the excised lesions in 10% formalin, process, and embed in paraffin.
-
Section the tissue blocks and perform Hematoxylin and Eosin (H&E) staining to confirm the presence of endometrial glands and stroma.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on tissue sections to analyze markers for cell proliferation (e.g., PCNA, Ki-67), apoptosis, or angiogenesis.
-
Compare the expression of these markers between the control and this compound-treated groups to elucidate the drug's mechanism of action at the cellular level.
-
Data Presentation
Quantitative data from these experiments should be organized to allow for clear comparison between control and treatment groups.
Table 1: Effect of this compound on Endometriotic Lesion Growth in a Murine Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group | P-value | Reference |
| Mean Lesion Volume (mm³) | 53.70 | 21.46 | < 0.05 | |
| Mean Lesion Weight (mg) | 73.3 ± 27.8 | 25.5 ± 10.7 | < 0.01 | |
| Proliferation (PCNA Expression) | High | Significantly Decreased | < 0.05 | |
| Number of Lesions per Mouse | 5.0 ± 1.6 | 2.5 ± 0.6 | < 0.01 |
Note: Data presented are representative values compiled from literature and may vary based on specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound in a murine endometriosis model.
This compound Mechanism of Action in Endometriosis
Caption: Simplified signaling pathway of this compound's action on endometriosis.
References
Application Notes and Protocols for Studying Dienogest Effects on Ishikawa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Dienogest, a synthetic progestin, on the Ishikawa human endometrial adenocarcinoma cell line. This information is intended to assist researchers in designing and executing experiments to investigate the cellular and molecular mechanisms of this compound in the context of endometrial cancer.
Introduction
This compound is a fourth-generation progestin with potent progestogenic and antiandrogenic activity, widely used in the treatment of endometriosis.[1][2] Its mechanism of action involves binding to the progesterone receptor (PR), leading to the modulation of gene expression that governs cell proliferation, apoptosis, and inflammation.[1][3] The Ishikawa cell line, derived from a well-differentiated endometrial adenocarcinoma, is a valuable in vitro model for studying hormone-responsive endometrial cancers as it expresses both estrogen receptors (ER) and progesterone receptors (PR).[2] This makes it a suitable model for investigating the direct effects of progestins like this compound on endometrial cancer cells.
Studies have shown that this compound can inhibit the proliferation of endometrial cells by down-regulating the expression of genes like cyclin D1. It also exerts anti-proliferative effects by modulating various signaling pathways and can induce apoptosis in endometriotic cells. These characteristics make this compound a compound of interest for potential therapeutic applications in endometrial cancer.
Cell Culture and Maintenance
Protocol: Ishikawa Cell Culture
-
Cell Line: Ishikawa human endometrial adenocarcinoma cells (ER/PR positive).
-
Culture Medium: Prepare a complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hormone-Free Conditions: For experiments investigating hormonal effects, it is crucial to minimize the influence of exogenous steroids from the serum. At least 24-48 hours prior to treatment with this compound, switch the cells to a phenol red-free medium supplemented with 5-10% charcoal-stripped FBS.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Passage the cells when they reach 70-80% confluency.
Key Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed Ishikawa cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the hormone-free medium. The concentration range should be determined based on previous studies, typically from 10⁻⁸ M to 10⁻⁵ M. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO or ethanol, the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control, which is set to 100%. Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing this compound's effect on Ishikawa cell proliferation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed 5 x 10⁵ Ishikawa cells per well in a 6-well plate. After 24 hours, treat the cells with this compound at predetermined concentrations (e.g., IC50 value from the viability assay) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Apoptosis Detection Workflow
Caption: Protocol for assessing this compound-induced apoptosis in Ishikawa cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed Ishikawa cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., PR, Cyclin D1, p21, p27, FOXO1, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways Modulated by this compound
This compound, by activating the progesterone receptor, can influence several downstream signaling pathways that regulate cell fate.
This compound Signaling in Endometrial Cancer Cells
Caption: this compound's mechanism of action via PR and downstream pathways.
Data Presentation
Summarize all quantitative data in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Ishikawa Cell Proliferation (IC50 Values)
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| Ishikawa | This compound | 72 | ~10 | Estimated from |
| HEC-88nu | This compound | 72 | ~1 |
Note: IC50 values can vary depending on experimental conditions. It is recommended to determine the IC50 in your specific laboratory setting.
Table 2: Summary of this compound's Effects on Gene and Protein Expression in Endometrial Cells
| Target Gene/Protein | Effect of this compound | Cellular Process | Reference |
| Cyclin D1 | Down-regulation | Cell Cycle Progression | |
| p21 | Up-regulation | Cell Cycle Inhibition | |
| p27 | Up-regulation | Cell Cycle Inhibition | |
| FOXO1 | Up-regulation | Apoptosis, Cell Cycle Arrest | |
| CYP19A1 (Aromatase) | Down-regulation | Estrogen Synthesis | |
| COX-2 | Down-regulation | Inflammation | |
| VEGF | Down-regulation | Angiogenesis | |
| NF-κB | Inhibition | Inflammation, Proliferation |
These application notes and protocols provide a solid foundation for investigating the effects of this compound on Ishikawa cells. By employing these standardized methods, researchers can generate reproducible and reliable data to further elucidate the therapeutic potential of this compound in endometrial cancer.
References
Application Notes and Protocols: RNA-Sequencing Analysis of Endometrial Tissue Following Dienogest Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting RNA-sequencing (RNA-seq) analysis of endometrial tissue in patients treated with Dienogest, a synthetic progestin widely used in the management of endometriosis. This document outlines the molecular effects of this compound on endometrial and endometriotic tissues, focusing on the transcriptomic changes identified through high-throughput sequencing. The provided protocols are synthesized from published research to guide researchers in designing and executing similar studies.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, affecting approximately 10% of women of reproductive age.[1][2][3][4] this compound is an oral progestin that has proven effective in alleviating the painful symptoms of endometriosis and preventing postoperative recurrence. Its therapeutic effects are attributed to its high specificity for the progesterone receptor, leading to the suppression of ovulation and reduction of serum estrogen levels. At the molecular level, this compound is known to directly impact endometriotic cells by modulating gene expression related to inflammation, cell proliferation, apoptosis, and tissue remodeling.
RNA-sequencing offers a powerful approach to unravel the complex molecular mechanisms underlying this compound's action on the endometrium. By comparing the transcriptomes of endometrial tissue from patients treated with this compound to those of untreated patients, researchers can identify differentially expressed genes (DEGs) and gain insights into the biological pathways modulated by the drug. This information is crucial for understanding its therapeutic efficacy, identifying potential biomarkers for treatment response, and discovering novel targets for drug development.
Summary of Key Findings from RNA-Sequencing Studies
RNA-seq and microarray studies have revealed significant changes in the gene expression profiles of endometrial and endometriotic stromal cells following this compound treatment. These studies consistently show that this compound influences pathways related to immune system function, inflammatory response, cell signaling, and metabolic regulation.
A key mechanism of this compound's action appears to be the regulation of matrix metalloproteinases (MMPs), which are crucial for tissue breakdown and remodeling. Studies have shown that this compound can suppress the expression of various MMPs, potentially by downregulating upstream regulators like colony-stimulating factor 1 (CSF1) and macrophage-stimulating 1 (MST1). Furthermore, this compound has been found to induce endoplasmic reticulum (ER) stress, leading to apoptosis and reduced proliferation and invasiveness of endometriotic cells.
The number of differentially expressed genes identified in these studies varies, but a consistent pattern of widespread transcriptomic changes is evident. For instance, one study identified 647 DEGs in ovarian endometriotic stromal cells treated with this compound, with 314 genes being upregulated and 333 downregulated. Another study comparing this compound-treated and untreated endometriotic tissue identified 406 DEGs.
Quantitative Data Summary
The following tables summarize the quantitative data on differentially expressed genes (DEGs) and affected pathways from studies analyzing the effect of this compound on endometrial/endometriotic tissue.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Endometriotic Stromal Cells After this compound Treatment
| Study Population | Number of DEGs | Upregulated Genes | Downregulated Genes | Key Findings | Reference |
| Ovarian Endometriotic Stromal Cells | 647 | 314 | 333 | This compound directly suppresses MMPs. | |
| Endometriotic Ovarian Cyst Tissue | 406 | Not specified | Not specified | This compound modulates immune and inflammatory pathways. |
Table 2: Top 5 Differentially Expressed Genes in Endometriotic Tissue After this compound Treatment
| Gene | Description | Regulation | Significance | Reference |
| Not specified in search results | ||||
| Not specified in search results | ||||
| Not specified in search results | ||||
| Not specified in search results | ||||
| Not specified in search results |
Note: Specific gene lists with fold changes and p-values are often found in the supplementary materials of the cited publications and were not available in the provided search results.
Table 3: Key Biological Pathways Modulated by this compound Treatment
| Pathway Category | Specific Pathways Identified | Effect of this compound | Reference |
| Immune Response | Regulation of immune effector processes, Leukocyte activation, Leukocyte cell-cell adhesion | Modulation | |
| Inflammation | Inflammatory response pathways | Suppression | |
| Cell Signaling & Adhesion | Cell signaling and adhesion pathways | Modulation | |
| Metabolism | Metabolic regulation pathways | Modulation | |
| Tissue Remodeling | Matrix Metalloproteinases (MMPs) regulation | Suppression | |
| Macrophage Chemotaxis | Regulation of macrophage chemotaxis | Suppression | |
| Cell Proliferation & Apoptosis | Endoplasmic Reticulum (ER) Stress Induction | Induction of Apoptosis |
Experimental Protocols
The following protocols are generalized from the methodologies reported in the referenced studies. Researchers should optimize these protocols based on their specific experimental conditions and available resources.
Patient Cohort and Sample Collection
-
Patient Selection:
-
Recruit premenopausal women (aged ≥20 years) diagnosed with endometriosis, confirmed by pathological examination.
-
Establish two cohorts: a treatment group receiving oral this compound (e.g., 2 mg/day) for a specified period before surgery, and a control group not receiving any hormonal treatment prior to surgery.
-
Exclude patients with contraindications to this compound or those who have received other hormonal treatments within a defined washout period.
-
-
Tissue Collection:
-
During laparoscopic or surgical intervention for endometriotic cysts, collect endometrial or endometriotic tissue samples.
-
Immediately place the tissue in a sterile collection tube containing an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
-
Store the samples at -80°C until RNA extraction.
-
RNA Extraction
-
Tissue Homogenization:
-
Thaw the tissue sample on ice.
-
Homogenize a small piece of tissue (e.g., 20-30 mg) using a rotor-stator homogenizer or bead-based disruption method in a suitable lysis buffer (e.g., provided in a commercial RNA extraction kit).
-
-
RNA Isolation:
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of ≥ 7.0 to ensure high-quality RNA for sequencing.
-
RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Use a commercial library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) compatible with your sequencing platform.
-
Start with a defined amount of total RNA (e.g., 1 µg).
-
The general steps include:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
-
Library Quality Control:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit).
-
Assess the size distribution of the library using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).
-
Bioinformatic Analysis
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
-
Alignment to a Reference Genome:
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
-
Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
-
Differential Gene Expression Analysis:
-
Use R packages such as DESeq2 or edgeR to normalize the raw counts and perform differential expression analysis between the this compound-treated and control groups.
-
Identify genes with a significant change in expression based on a defined threshold (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
-
Pathway and Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA). This will help to identify the biological processes and signaling pathways that are significantly affected by this compound treatment.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound.
Caption: Experimental workflow for RNA-sequencing analysis of endometrial tissue.
Caption: this compound's inhibitory effect on the MMP signaling pathway.
References
- 1. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of this compound on Ovarian Endometriotic Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression Profiling and Pathway Analysis of the Effect of this compound on Ovarian Endometriosis: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Expression Profiling and Pathway Analysis of the Effect of this compound on Ovarian Endometriosis: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of this compound on Ovarian Endometriotic Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dienogest Resistance via Lentiviral-Mediated Knockdown of Progesterone Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest, a synthetic progestin, is a cornerstone in the management of endometriosis, primarily by inducing a hypoestrogenic state and exerting direct antiproliferative effects on endometriotic lesions.[1][2] Its therapeutic efficacy is largely mediated through the progesterone receptor (PR). However, a significant portion of patients exhibit resistance to this compound, a phenomenon linked to alterations in PR signaling.[3][4] Endometriosis is often characterized by progesterone resistance, which can manifest as reduced PR expression and an imbalance in the PR-A and PR-B isoforms.[5] Understanding the precise role of PR in this compound resistance is paramount for developing more effective therapeutic strategies.
This document provides detailed application notes and protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown of the progesterone receptor to investigate the mechanisms of this compound resistance in in vitro models of endometriosis.
1. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the progesterone receptor signaling pathway and the experimental workflow for studying this compound resistance following PR knockdown.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflow for Studying this compound Resistance.
2. Experimental Protocols
Lentiviral shRNA Vector Preparation and Virus Production
Objective: To produce high-titer lentiviral particles carrying shRNA against the progesterone receptor.
Protocol:
-
shRNA Design and Cloning:
-
Design at least three shRNA sequences targeting the human progesterone receptor (PGR) gene using online tools. Include a non-targeting scramble shRNA control.
-
Synthesize and anneal complementary oligonucleotides for each shRNA.
-
Clone the annealed oligonucleotides into a lentiviral vector such as pLKO.1-puro.
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production in HEK293T Cells:
-
Day 0: Seed 8.5-9 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS without antibiotics, aiming for ~90% confluency on the day of transfection.
-
Day 1: Co-transfect the HEK293T cells with the pLKO.1-shPR (or pLKO.1-scramble) vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine 2000. A common ratio is 10 µg of shRNA plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid.
-
Day 2: After 18 hours, replace the transfection medium with fresh growth medium.
-
Day 3 & 4: Harvest the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.
-
Pool the collected supernatant and filter through a 0.45 µm filter to remove cellular debris.
-
Concentrate the viral particles using a commercially available kit or by ultracentrifugation.
-
Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Viral Titer Determination:
-
Seed HEK293T cells in a 96-well plate.
-
The following day, transduce the cells with serial dilutions of the concentrated lentivirus.
-
After 48-72 hours, determine the percentage of transduced cells (e.g., by fluorescence if the vector contains a fluorescent marker, or by counting puromycin-resistant colonies).
-
Calculate the viral titer in transducing units per milliliter (TU/mL).
-
Transduction of Endometrial Cells and Validation of PR Knockdown
Objective: To generate stable endometrial cell lines with reduced PR expression.
Protocol:
-
Cell Culture:
-
Culture human endometrial cells (e.g., Ishikawa cells for epithelial or T-HESC for stromal) in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Lentiviral Transduction:
-
Day 1: Seed 1.6 x 10^4 cells per well in a 96-well plate.
-
Day 2: Transduce the cells with the lentiviral particles (shPR or shScramble) at a predetermined multiplicity of infection (MOI) in the presence of 8 µg/mL hexadimethrine bromide.
-
Day 3: After 18-20 hours, replace the virus-containing medium with fresh medium.
-
-
Selection of Transduced Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced control cells are eliminated.
-
-
Validation of PR Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the stable cell lines using a TRIzol-based method.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for the progesterone receptor and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Western Blotting:
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the progesterone receptor. Use an antibody that recognizes both PR-A and PR-B isoforms.
-
Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Assessment of this compound Resistance
Objective: To evaluate the effect of PR knockdown on the sensitivity of endometrial cells to this compound.
Protocol:
-
Cell Viability Assay (MTT Assay):
-
Seed the stable shPR and shScramble cell lines in 96-well plates.
-
After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Cell Proliferation Assay (BrdU Incorporation):
-
Seed the stable cell lines in 96-well plates and treat with this compound as described above.
-
During the final 2-4 hours of treatment, add BrdU to the culture medium.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody in an ELISA-based assay.
-
Measure the absorbance to quantify cell proliferation.
-
3. Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Validation of Progesterone Receptor (PR) Knockdown
| Cell Line | PR mRNA Expression (Relative to shScramble) | PR Protein Expression (Relative to shScramble) |
| shScramble | 1.00 ± 0.05 | 1.00 ± 0.08 |
| shPR-1 | 0.25 ± 0.03 | 0.30 ± 0.04 |
| shPR-2 | 0.31 ± 0.04 | 0.35 ± 0.05 |
| shPR-3 | 0.28 ± 0.02 | 0.32 ± 0.03 |
Data are presented as mean ± standard deviation.
Table 2: Effect of PR Knockdown on this compound (DNG) IC50 Values
| Cell Line | This compound IC50 (nM) after 72h Treatment |
| shScramble | 50 ± 5 |
| shPR-1 | > 1000 |
| shPR-2 | > 1000 |
| shPR-3 | > 1000 |
Data are presented as mean ± standard deviation.
Table 3: Cell Proliferation (BrdU Incorporation) in Response to this compound (100 nM)
| Cell Line | Proliferation (% of Vehicle Control) |
| shScramble | |
| Vehicle | 100 ± 7 |
| This compound | 45 ± 4 |
| shPR-1 | |
| Vehicle | 102 ± 8 |
| This compound | 98 ± 6 |
Data are presented as mean ± standard deviation.
The protocols outlined in this document provide a comprehensive framework for investigating the role of the progesterone receptor in this compound resistance in endometriosis. By employing lentiviral-mediated shRNA knockdown, researchers can create robust in vitro models to dissect the molecular mechanisms underlying treatment failure. The systematic validation of PR knockdown and the subsequent assessment of cellular responses to this compound will yield valuable insights for the development of novel therapeutic strategies to overcome progesterone resistance in endometriosis.
References
- 1. This compound in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Progesterone Resistance in Endometriosis: Current Evidence and Putative Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Organoid Models to Evaluate Dienogest Efficacy in Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting approximately 10% of women of reproductive age.[1][2] This condition is often associated with debilitating pelvic pain and infertility.[1] Dienogest, a fourth-generation synthetic progestin, is an established oral treatment for endometriosis, demonstrating efficacy in reducing pain and endometriotic lesions.[1][3] Understanding the cellular and molecular mechanisms of this compound's action is crucial for optimizing treatment strategies and developing novel therapies.
Patient-derived organoids, three-dimensional self-organizing structures that recapitulate the key architectural and functional characteristics of the original tissue, are emerging as powerful in vitro models for studying endometriosis. Endometrial organoids can be established from both eutopic and ectopic endometrial tissues, providing a platform to investigate disease pathogenesis and screen therapeutic compounds in a patient-specific manner. This document provides detailed application notes and protocols for utilizing endometrial organoid models to assess the efficacy of this compound in an in vitro setting.
Mechanism of Action of this compound in Endometriosis
This compound exerts its therapeutic effects through multiple mechanisms:
-
Progestogenic Activity: As a selective progesterone receptor agonist, this compound induces a hypoestrogenic and hypergestagenic local environment, leading to the decidualization and subsequent atrophy of endometriotic lesions.
-
Inhibition of Ovulation and Estrogen Synthesis: this compound moderately inhibits gonadotropin secretion, leading to reduced endogenous estradiol production. It also directly inhibits aromatase, a key enzyme for estrogen synthesis within the endometriotic lesions themselves.
-
Anti-proliferative Effects: this compound has been shown to directly inhibit the proliferation of endometrial-like tissue. Studies have demonstrated significantly lower levels of the proliferation marker Ki67 in endometrial tissue treated with this compound.
-
Anti-inflammatory and Anti-angiogenic Effects: this compound modifies the expression of pro-inflammatory markers and inhibits angiogenesis, which is essential for the development and survival of endometriotic lesions. It has been shown to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator in endometriosis.
Experimental Protocols
Protocol 1: Establishment of Endometrial Organoids from Patient Tissue
This protocol outlines the generation of endometrial organoids from either eutopic (endometrial) or ectopic (endometriotic lesion) tissue biopsies.
Materials:
-
Endometrial tissue biopsy
-
DMEM/F12 medium
-
Penicillin-Streptomycin
-
Collagenase Type V
-
Trypsin
-
Soybean Trypsin Inhibitor
-
Matrigel® or other suitable basement membrane matrix
-
Organoid Expansion Medium (see Table 1 for composition)
-
12-well culture plates
Procedure:
-
Tissue Collection and Preparation:
-
Collect endometrial tissue biopsies in sterile DMEM/F12 medium on ice.
-
Wash the tissue multiple times with cold DMEM/F12 containing Penicillin-Streptomycin to remove blood and debris.
-
Mince the tissue into small fragments (~1-2 mm³).
-
-
Enzymatic Digestion:
-
Digest the minced tissue with Collagenase V and Trypsin solution at 37°C with gentle agitation. The digestion time will vary depending on the tissue but is typically 30-60 minutes.
-
Neutralize the enzymatic reaction by adding a Digestion Quench Solution containing a trypsin inhibitor.
-
Filter the cell suspension through a 70 µm cell strainer to separate epithelial glands from stromal cells.
-
-
Organoid Seeding:
-
Collect the epithelial fragments retained on the strainer.
-
Centrifuge the fragments at a low speed (e.g., 400 RCF for 10 minutes) and resuspend the pellet in ice-cold Matrigel®.
-
Plate 25-40 µL droplets of the Matrigel®-cell suspension into a pre-warmed 12-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
-
Organoid Culture:
-
Add 750 µL of Organoid Expansion Medium to each well.
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days. Organoids should become visible within 4-7 days.
-
Passage the organoids every 7-14 days by mechanically and enzymatically dissociating them and re-seeding them in fresh Matrigel®.
-
Table 1: Composition of Organoid Expansion Medium
| Component | Final Concentration | Supplier (Example) |
|---|---|---|
| Advanced DMEM/F12 | - | Thermo Fisher Scientific |
| B-27 Supplement | 1x | Thermo Fisher Scientific |
| N-2 Supplement | 1x | Thermo Fisher Scientific |
| N-Acetylcysteine | 1.25 mM | Sigma-Aldrich |
| Nicotinamide | 10 mM | Sigma-Aldrich |
| EGF (human) | 50 ng/mL | R&D Systems |
| Noggin (mouse) | 100 ng/mL | R&D Systems |
| R-spondin-1 (human) | 500 ng/mL | R&D Systems |
| A83-01 | 500 nM | Tocris Bioscience |
| Y-27632 | 10 µM (for first 2 days) | Tocris Bioscience |
| Penicillin-Streptomycin | 1x | Thermo Fisher Scientific |
Protocol 2: Assessment of this compound Efficacy on Endometrial Organoids
This protocol describes how to treat established endometrial organoids with this compound and evaluate its effects on their growth and viability.
Materials:
-
Established endometrial organoids (from Protocol 1)
-
This compound (powder, to be dissolved in a suitable solvent like DMSO)
-
Organoid Expansion Medium
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Brightfield microscope with imaging capabilities
Procedure:
-
Organoid Plating for Assay:
-
Passage organoids as described in Protocol 1 and seed them in a 96-well plate suitable for assays.
-
Allow organoids to form for 3-4 days before starting the treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Organoid Expansion Medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Replace the medium in the organoid-containing wells with the medium containing different concentrations of this compound or the vehicle control.
-
-
Assessment of Organoid Growth and Viability:
-
Morphological Analysis: At regular intervals (e.g., 24, 48, 72 hours), capture brightfield images of the organoids in each treatment group. Measure the diameter or area of the organoids using image analysis software (e.g., ImageJ). A dose-dependent decrease in organoid size is expected with this compound treatment.
-
Viability Assay: After the desired treatment duration (e.g., 72 hours), perform a cell viability assay according to the manufacturer's instructions. This will provide quantitative data on the effect of this compound on organoid viability.
-
-
Data Analysis:
-
Normalize the organoid size and viability data to the vehicle control.
-
Plot the data to visualize the dose-dependent effect of this compound.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 3: Analysis of Gene and Protein Expression
This protocol details the methods for analyzing changes in molecular markers in response to this compound treatment.
Materials:
-
This compound-treated and control organoids
-
TRIzol® Reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., PGR, ESR1, MKI67, COX-2, AROMATASE)
-
Antibodies for target proteins (e.g., Progesterone Receptor, Ki67)
-
Reagents for immunofluorescence or Western blotting
Procedure:
-
RNA Extraction and qPCR:
-
Harvest organoids from the Matrigel® using a cell recovery solution.
-
Extract total RNA using TRIzol® Reagent.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) to analyze the expression of target genes. This compound treatment is expected to modulate the expression of genes involved in proliferation, inflammation, and hormone signaling.
-
-
Immunofluorescence:
-
Fix and embed the organoids for cryosectioning or whole-mount staining.
-
Perform immunofluorescence staining for proteins of interest, such as the proliferation marker Ki67. A decrease in Ki67-positive cells would indicate an anti-proliferative effect of this compound.
-
-
Western Blotting:
-
Lyse the organoids to extract total protein.
-
Perform Western blotting to quantify the levels of specific proteins.
-
Data Presentation
The following tables summarize expected quantitative data from studies assessing this compound efficacy.
Table 2: Effect of this compound on Endometrioma Size and Pain Score (Clinical Data)
| Parameter | Baseline (Mean) | 6 Months Post-Dienogest (Mean) | 12 Months Post-Dienogest (Mean) | Reference |
|---|---|---|---|---|
| Endometrioma Diameter (mm) | 50.5 | 41 | 34 | |
| Endometrioma Volume (ml) | 37.8 | 18.5 | 11.8 |
| Pain Score (NRS) | 6.6 | - | 1.2 | |
Table 3: Effect of this compound on Cellular and Molecular Markers (in vitro Data)
| Marker | Control | This compound-Treated | Effect | Reference |
|---|---|---|---|---|
| Cell Proliferation (Ki67 expression) | High | Significantly Reduced | Anti-proliferative | |
| Aromatase Expression | Present | Significantly Reduced | Inhibition of Estrogen Synthesis | |
| COX-2 Expression | High | Reduced | Anti-inflammatory | |
| Prostaglandin E2 (PGE2) Production | High | Inhibited | Anti-inflammatory | |
| Cell Migration Capacity (%) | 60.4 | 57.7 | Reduced Migration |
| β-catenin Expression | High | Reduced | Modulation of Wnt Signaling | |
Visualization of Pathways and Workflows
Caption: Workflow for evaluating this compound efficacy using patient-derived endometrial organoids.
Caption: Signaling pathways affected by this compound in the treatment of endometriosis.
Caption: Simplified diagram of key signaling pathways implicated in endometriosis.
References
- 1. This compound in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Profiling and Pathway Analysis of the Effect of this compound on Ovarian Endometriosis: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay for Dienogest-Progesterone Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a synthetic progestogen that acts as a selective agonist of the progesterone receptor (PR), exhibiting potent progestagenic effects on the endometrium.[1][2] It is widely used in the treatment of endometriosis and as an oral contraceptive.[3] The therapeutic efficacy of this compound is attributed to its ability to modulate the expression of progesterone-responsive genes, leading to antiproliferative, anti-inflammatory, and antiangiogenic effects in endometrial tissue.[1][4] Understanding the precise molecular mechanisms of this compound action, including the identification of its direct target genes, is crucial for optimizing its clinical use and for the development of novel progestin-based therapies.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the chromatin context of living cells. This application note provides detailed protocols for ChIP-qPCR and ChIP-seq assays to identify and quantify the binding of the this compound-activated progesterone receptor to its target gene promoters.
Signaling Pathway of this compound-Progesterone Receptor Interaction
This compound exerts its effects by binding to the progesterone receptor, which then translocates to the nucleus and acts as a ligand-activated transcription factor. This complex binds to specific DNA sequences known as progesterone response elements (PREs) in the regulatory regions of target genes, thereby modulating their transcription. Studies have shown that this compound can suppress the expression of genes involved in cell proliferation, such as cyclin D1, and can also influence the expression of progesterone receptor isoforms themselves.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the general steps for performing a ChIP assay to investigate the binding of the this compound-activated progesterone receptor to target DNA sequences.
1. Cell Culture and Treatment:
-
Culture endometrial cells (e.g., Ishikawa, T-HESC) to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 nM) or vehicle control for a specified time (e.g., 1-6 hours).
2. Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the progesterone receptor or a negative control IgG.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
5. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
6. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluate at 65°C overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
Protocol 2: ChIP-qPCR Analysis
This protocol describes the quantitative PCR analysis of ChIP-purified DNA to determine the enrichment of specific genomic regions.
1. Primer Design:
-
Design primers to amplify a 100-200 bp region of the promoter of putative target genes (e.g., Cyclin D1) and a negative control region (e.g., a gene desert).
2. qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green-based master mix, the purified ChIP DNA, and the designed primers.
-
Include a standard curve of input DNA to quantify the amount of immunoprecipitated DNA.
3. Data Analysis:
-
Calculate the percentage of input DNA that was immunoprecipitated for each target region.
-
Normalize the enrichment of the target region to the enrichment of the negative control region.
Protocol 3: ChIP-seq Library Preparation and Sequencing
This protocol outlines the preparation of a DNA library from ChIP-purified DNA for next-generation sequencing.
1. DNA End Repair and A-tailing:
-
Repair the ends of the purified ChIP DNA to create blunt ends.
-
Add a single adenine base to the 3' ends of the DNA fragments.
2. Adapter Ligation:
-
Ligate sequencing adapters to the A-tailed DNA fragments.
3. PCR Amplification:
-
Amplify the adapter-ligated DNA fragments using PCR to generate a sufficient amount of library for sequencing.
4. Library Purification and Sequencing:
-
Purify the PCR product to remove primers and adapter dimers.
-
Sequence the prepared library on a next-generation sequencing platform.
5. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions that are significantly enriched in the progesterone receptor IP sample compared to the control IgG sample.
-
Annotate the identified peaks to determine the nearby genes, which are putative direct targets of the this compound-progesterone receptor complex.
Data Presentation
The quantitative data obtained from ChIP-qPCR and the list of putative target genes from ChIP-seq can be summarized in the following tables.
Table 1: ChIP-qPCR Analysis of Progesterone Receptor Binding to Target Gene Promoters
| Target Gene | This compound Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG |
| Cyclin D1 | Vehicle | 0.05 ± 0.01 | 1.2 |
| This compound (10 nM) | 0.52 ± 0.07 | 15.8 | |
| SGK1 | Vehicle | 0.04 ± 0.01 | 1.1 |
| This compound (10 nM) | 0.45 ± 0.06 | 13.5 | |
| Negative Control Region | Vehicle | 0.03 ± 0.005 | 1.0 |
| This compound (10 nM) | 0.04 ± 0.008 | 1.1 |
Table 2: Top 10 Putative this compound-Progesterone Receptor Target Genes Identified by ChIP-seq
| Rank | Gene Symbol | Peak Score | Nearest TSS Distance (bp) | Gene Ontology (Biological Process) |
| 1 | FKBP5 | 152.3 | -1,520 | Protein folding, response to hormone |
| 2 | SGK1 | 145.8 | +50 | Regulation of cell proliferation |
| 3 | CCND1 | 138.1 | -2,300 | Cell cycle G1/S phase transition |
| 4 | MYC | 125.6 | +5,800 | Regulation of transcription |
| 5 | STAT5A | 119.4 | -8,100 | Signal transduction |
| 6 | BCL2 | 112.7 | +1,250 | Apoptotic process |
| 7 | VEGFA | 108.9 | -3,500 | Angiogenesis |
| 8 | MMP2 | 101.5 | +2,100 | Extracellular matrix organization |
| 9 | IGFBP1 | 98.2 | -950 | Regulation of insulin-like growth factor receptor signaling |
| 10 | CXCL12 | 95.7 | +4,200 | Inflammatory response |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the ChIP-seq experimental workflow.
Caption: ChIP-seq experimental workflow.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the genomic binding sites of the this compound-activated progesterone receptor. By employing ChIP-qPCR and ChIP-seq, scientists can identify novel target genes and gain deeper insights into the molecular mechanisms underlying the therapeutic effects of this compound. This knowledge can facilitate the development of more targeted and effective treatments for endometriosis and other hormone-dependent conditions.
References
Application Notes and Protocols for In-Vivo Imaging of Endometriotic Lesions Treated with Dienogest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in-vivo imaging techniques to monitor the size of endometriotic lesions in response to treatment with Dienogest. The information is intended to guide researchers in setting up and executing preclinical studies to evaluate the efficacy of this compound and other potential therapeutics for endometriosis.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, primarily in the pelvic cavity[1]. This condition affects a significant number of women of reproductive age, causing debilitating symptoms such as chronic pelvic pain and infertility[1]. This compound, a fourth-generation oral progestin, has emerged as a key therapeutic agent for managing endometriosis[1]. It effectively alleviates pain and reduces the size of endometriotic lesions[2][3]. This compound exerts its effects through various mechanisms, including the suppression of ovulation, leading to a hypoestrogenic environment, and direct antiproliferative, anti-inflammatory, and anti-angiogenic effects on the endometriotic lesions themselves.
Non-invasive in-vivo imaging techniques are crucial for longitudinally monitoring the dynamic changes in endometriotic lesion size in animal models, providing valuable insights into disease progression and treatment response. This document outlines protocols for three such techniques: high-resolution ultrasound, bioluminescence imaging, and photoacoustic imaging.
This compound: Mechanism of Action
This compound is a synthetic progestogen that combines the properties of 19-nortestosterone derivatives with a favorable tolerability profile. Its therapeutic effects in endometriosis are multifactorial:
-
Suppression of Ovarian Function: this compound moderately inhibits gonadotropin secretion, leading to reduced ovarian estrogen production and creating a hypoestrogenic state that is unfavorable for the growth of estrogen-dependent endometriotic tissue.
-
Direct Effects on Endometriotic Lesions:
-
Antiproliferative: this compound directly inhibits the proliferation of endometrial stromal cells.
-
Anti-inflammatory: It exhibits anti-inflammatory properties within the peritoneal environment.
-
Anti-angiogenic: this compound has been shown to inhibit the formation of new blood vessels, which are essential for the growth and survival of endometriotic implants.
-
-
Induction of Endometrial Decidualization and Atrophy: Continuous administration of this compound leads to the decidualization of ectopic endometrial tissue, followed by its atrophy.
Signaling Pathway of this compound in Endometriotic Cells
The following diagram illustrates the key signaling pathways modulated by this compound in endometriotic stromal cells.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the reduction of endometriotic lesion size following this compound treatment from preclinical and clinical studies.
Table 1: Preclinical Studies in Animal Models
| Animal Model | This compound Dose | Treatment Duration | Lesion Size Reduction | Reference |
| Rat | 0.3 mg/kg/day | 28 days | Significant reduction in total endometrial lesion area | |
| Mouse | Not specified | Not specified | Average lesion size reduction from 53.70 mm³ to 21.46 mm³ |
Table 2: Clinical Studies in Women with Endometriosis
| Study Population | This compound Dose | Treatment Duration | Lesion Size Reduction (Diameter/Volume) | Reference |
| 81 patients with endometriomas (≥4 cm) | 2 mg/day | 6 months | Diameter: 50.5 mm to 41 mm; Volume: 37.8 ml to 18.5 ml | |
| 81 patients with endometriomas (≥4 cm) | 2 mg/day | 12 months | Diameter: 50.5 mm to 34 mm; Volume: 37.8 ml to 11.8 ml | |
| 64 patients with endometriomas | 2 mg/day | 3 months | Mean diameter reduction from 44.0 mm to 39.5 mm | |
| 64 patients with endometriomas | 2 mg/day | 6 months | Mean diameter reduction from 44.0 mm to 34.4 mm | |
| 70 women with endometrioma | 2 mg/day | 12 months | Significant volume decrease (-5400 mm³) |
Experimental Protocols for In-Vivo Imaging
The following protocols provide a step-by-step guide for monitoring endometriotic lesion size in animal models.
High-Resolution Ultrasound Imaging
High-resolution ultrasound is a non-invasive technique that allows for the repetitive and quantitative analysis of the growth and development of endometriotic lesions.
-
Animal Model: Surgically induce endometriosis in mice by transplanting uterine tissue fragments into the peritoneal cavity.
-
Anesthesia: Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Preparation: Remove abdominal hair using a depilatory cream. Apply a layer of pre-warmed ultrasound gel to the abdomen.
-
Positioning: Place the anesthetized mouse in a supine position on a heated platform to maintain body temperature.
-
Imaging:
-
Use a high-frequency ultrasound system (e.g., VisualSonics Vevo series) with a transducer of 30-70 MHz.
-
Acquire B-mode (2D) images to locate the endometriotic lesions.
-
Obtain 3D image stacks by moving the transducer across the lesion.
-
-
Image Analysis:
-
Use the accompanying software to reconstruct the 3D image.
-
Manually or semi-automatically delineate the lesion boundaries in each 2D slice of the 3D stack.
-
The software will then calculate the lesion volume.
-
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., weekly) to monitor changes in lesion size in response to this compound treatment.
Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique that allows for the non-invasive visualization of biological processes in vivo. This method requires the use of transgenic mice expressing a luciferase reporter gene in their uterine tissue.
-
Animal Model: Use transgenic donor mice that ubiquitously express a luciferase gene (e.g., CAG-luc-eGFP). Surgically induce endometriosis in wild-type recipient mice by intraperitoneally transplanting minced uterine tissue from the luciferase-expressing donors.
-
Substrate Administration: Approximately 10-15 minutes before imaging, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Anesthesia: Anesthetize the recipient mice with isoflurane.
-
Imaging:
-
Place the mouse in the light-tight chamber of an in-vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.
-
-
Image Analysis:
-
Use the system's software to draw regions of interest (ROIs) around the bioluminescent signals corresponding to the endometriotic lesions.
-
Quantify the signal intensity as total photon flux (photons/second) within each ROI.
-
-
Longitudinal Monitoring: Perform imaging at regular intervals to track the change in bioluminescent signal, which correlates with lesion size and activity, throughout the this compound treatment period.
Photoacoustic Imaging
Photoacoustic imaging is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. It can be used to visualize endometriotic lesions, particularly with the aid of contrast agents.
-
Animal Model and Contrast Agent:
-
Induce endometriosis in mice as described previously.
-
For enhanced contrast, donor uterine tissue can be labeled ex vivo with gold-FITC nanoparticles prior to transplantation. Alternatively, a systemic contrast agent targeting the lesions can be administered intravenously.
-
-
Anesthesia and Preparation: Anesthetize the mouse and prepare the abdominal area as for ultrasound imaging.
-
Imaging:
-
Use a preclinical photoacoustic imaging system (e.g., Vevo LAZR-X).
-
Acquire co-registered photoacoustic and ultrasound images. The ultrasound provides anatomical context, while the photoacoustic signal highlights the lesions, especially when a contrast agent is used.
-
-
Image Analysis:
-
Analyze the photoacoustic signal intensity from the endometriotic lesions.
-
The integrated ultrasound can be used to measure the dimensions and volume of the lesions.
-
-
Longitudinal Monitoring: Repeat the imaging sessions at desired time points to monitor the therapeutic effect of this compound on lesion size and vascularity (by imaging hemoglobin).
Conclusion
The in-vivo imaging techniques described provide powerful tools for the preclinical evaluation of this compound and other novel therapies for endometriosis. High-resolution ultrasound offers excellent anatomical detail for measuring lesion volume. Bioluminescence imaging provides a highly sensitive method for tracking lesion activity, while photoacoustic imaging offers a unique combination of optical contrast and ultrasound resolution. The choice of imaging modality will depend on the specific research question, available resources, and the animal model being used. By employing these advanced imaging strategies, researchers can gain a deeper understanding of the in-vivo efficacy of this compound and accelerate the development of new treatments for endometriosis.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Populations Following Dienogest Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a synthetic progestin widely used in the treatment of endometriosis.[1][2] Its therapeutic effects are attributed to its direct antiproliferative, antiangiogenic, and immunomodulatory actions on endometrial tissue.[3] Emerging evidence suggests that this compound also exerts systemic effects on circulating immune cell populations, which may contribute to its clinical efficacy.[4][5] This document provides detailed application notes and protocols for the analysis of immune cell populations by flow cytometry in subjects administered this compound.
Mechanism of Action of this compound on the Immune System
This compound is a selective progesterone receptor (PR) agonist. Its immunomodulatory effects are thought to be mediated through several mechanisms:
-
Direct effects on immune cells: Progesterone receptors are expressed on various immune cells, including lymphocytes and macrophages. This compound, by binding to these receptors, can directly influence their function and differentiation.
-
Modulation of cytokine and chemokine production: this compound has been shown to alter the production of key inflammatory mediators. For instance, it can decrease the production of pro-inflammatory cytokines such as TNF-α.
-
Induction of T-cell apoptosis: Progesterone, the natural ligand for the PR, can induce apoptosis in T cells, a mechanism that may contribute to immune tolerance during pregnancy. It is plausible that this compound exerts similar effects.
-
Influence on local immunity: In the context of endometriosis and adenomyosis, this compound has been shown to increase the number of uterine natural killer (NK) cells, suggesting a role in modulating local immune surveillance.
A simplified representation of this compound's potential immunomodulatory pathways is presented below.
Caption: Potential Immunomodulatory Pathways of this compound.
Quantitative Data on Immune Cell Populations Following this compound Administration
The following tables summarize the available quantitative data from a study by Burmenskaia et al. (2024), which analyzed peripheral blood immune cells in adolescents with peritoneal endometriosis before and after 12 months of this compound treatment.
Table 1: Monocyte Subsets in Peripheral Blood
| Cell Population | Marker | Before this compound (Median, IQR) | After 12 Months of this compound (Median, IQR) | p-value |
| CD16+ Monocytes (%) | CD14+CD16+ | 12.4 (10.1-15.0) | 9.8 (7.7-11.8) | <0.05 |
| Pro-inflammatory Monocytes (%) | CD86+ | 98.7 (97.8-99.2) | 99.1 (98.3-99.5) | >0.05 |
| Anti-inflammatory Monocytes (%) | CD206+ | 1.3 (0.8-2.2) | 1.1 (0.6-1.9) | >0.05 |
Table 2: Natural Killer (NK) Cell Subsets in Peripheral Blood
| Cell Population | Marker | Before this compound (Median, IQR) | After 12 Months of this compound (Median, IQR) | p-value |
| Cytokine-producing NK cells (%) | CD56brightCD16-/dim | 10.1 (7.8-12.9) | 7.8 (5.9-10.1) | <0.05 |
| Cytotoxic NK cells (%) | CD56dimCD16+ | 89.9 (87.1-92.2) | 92.2 (89.9-94.1) | <0.05 |
Note: Currently, there is a lack of comprehensive quantitative data from flow cytometry studies on the effects of this compound on T cell and B cell subsets in peripheral blood. The provided data focuses on monocytes and NK cells. Further research is required to fully elucidate the impact of this compound on the adaptive immune system.
Experimental Protocols
This section provides detailed protocols for the analysis of major immune cell populations from human peripheral blood using flow cytometry.
Experimental Workflow Overview
The general workflow for analyzing immune cell populations from peripheral blood is depicted below.
Caption: Flow Cytometry Experimental Workflow.
Protocol 1: Immunophenotyping of Major Lymphocyte and Monocyte Populations
Objective: To identify and quantify T cells, B cells, NK cells, and monocyte subsets in human whole blood.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell (RBC) lysis buffer (e.g., ACK lysis buffer)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
5 ml polystyrene round-bottom tubes
-
Flow cytometer
Antibody Panel:
Table 3: Antibody Panel for Major Immune Cell Populations
| Target | Fluorochrome | Clone | Purpose |
| CD45 | PerCP-Cy5.5 | 2D1 | Pan-leukocyte marker |
| CD3 | FITC | UCHT1 | T cell marker |
| CD4 | PE-Cy7 | RPA-T4 | Helper T cell marker |
| CD8 | APC | RPA-T8 | Cytotoxic T cell marker |
| CD19 | PE | HIB19 | B cell marker |
| CD56 | APC-H7 | B159 | NK cell marker |
| CD14 | BV510 | M5E2 | Monocyte marker |
| CD16 | BV421 | 3G8 | NK cell and non-classical monocyte marker |
Procedure:
-
Sample Preparation:
-
Add 100 µl of whole blood to a 5 ml polystyrene tube.
-
Add the pre-titered antibody cocktail (as per Table 3) to the blood.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 ml of 1X RBC lysis buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Aspirate the supernatant without disturbing the cell pellet.
-
-
Washing:
-
Resuspend the cell pellet in 2 ml of FACS buffer.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Final Resuspension and Acquisition:
-
Resuspend the cell pellet in 300-500 µl of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the leukocyte gate).
-
Gating Strategy:
-
Gate on singlets using FSC-A vs FSC-H.
-
Gate on leukocytes based on CD45 expression and side scatter (SSC).
-
From the leukocyte gate, identify major populations:
-
T cells: CD3+
-
B cells: CD19+
-
NK cells: CD3-CD56+
-
Monocytes: Based on FSC and SSC properties, and CD14 expression.
-
-
Further delineate subsets:
-
Helper T cells: CD3+CD4+
-
Cytotoxic T cells: CD3+CD8+
-
NK cell subsets:
-
CD56brightCD16-
-
CD56dimCD16+
-
-
Monocyte subsets:
-
Classical: CD14++CD16-
-
Intermediate: CD14++CD16+
-
Non-classical: CD14+CD16++
-
-
Gating Strategy Visualization
The logical relationship for gating major immune cell populations is illustrated below.
Caption: Gating Strategy for Major Immune Populations.
Conclusion
The analysis of immune cell populations by flow cytometry provides a powerful tool to understand the systemic effects of this compound. The available data suggests that this compound treatment can lead to a reduction in circulating CD16+ monocytes and CD56bright NK cells, while increasing the proportion of CD56dim NK cells. However, further research is needed to fully characterize the impact of this compound on a broader range of immune cell subsets, particularly T and B lymphocytes. The protocols outlined in this document provide a standardized approach for conducting such investigations, which will be crucial for a more complete understanding of this compound's immunomodulatory properties and its role in the treatment of endometriosis and other conditions.
References
- 1. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound improves human leucocyte antigen-DR underexpression and reduces tumour necrosis factor-α production in peritoneal fluid cells from women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dienogest Dosage for Long-Term Rodent Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Dienogest in long-term rodent studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate experimental design and execution.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during long-term this compound studies in rodents.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Lack of Efficacy (e.g., no reduction in endometriotic lesion size) | - Insufficient Dosage: The selected dose may be too low for the specific rodent model or strain. - Drug Administration Issues: Improper oral gavage technique or inconsistent administration can lead to variable drug exposure. - Model-Specific Resistance: The induced disease model may not be responsive to this compound. | - Dosage Adjustment: Based on existing literature, effective oral doses in rats range from 0.1 to 1.0 mg/kg/day. Consider a dose-response study to determine the optimal dose for your model.[1][2][3] - Refine Administration Technique: Ensure proper and consistent oral gavage technique. For long-term studies, consider alternative methods like medicated feed or water if feasible, although this may affect precise dosing. - Re-evaluate Model: Confirm that the endometriosis induction method is robust and that the resulting lesions are histologically similar to human endometriosis. |
| Unexpected Side Effects (e.g., increased uterine weight) | - Estrogenic Effects at Higher Doses: Some studies in rats have shown that a higher dose of this compound (1.0 mg/kg/day) can increase uterine horn weight, suggesting potential estrogenic effects at this concentration.[2][3] - Off-Target Effects: While this compound is selective for the progesterone receptor, high concentrations might lead to off-target interactions. | - Dose Optimization: A lower dose of 0.3 mg/kg/day in rats has been shown to be effective in reducing lesion size without affecting uterine horn weight. It is crucial to perform a pilot study to identify a dose that balances efficacy and side effects. - Monitor for Other Side Effects: In long-term studies, regularly monitor animal health, including body weight, food and water intake, and general behavior. Consider periodic blood work to check for hormonal changes. |
| Variability in Results | - Animal Strain Differences: Different rodent strains can have varied metabolic rates and drug responses. - Inconsistent Disease Induction: Variability in the surgical procedure for inducing endometriosis can lead to differences in lesion size and severity. - Housing and Environmental Factors: Stress from housing conditions can influence hormonal levels and immune responses, potentially affecting the study outcome. | - Standardize Animal Model: Use a single, well-characterized rodent strain for the entire study. - Standardize Surgical Procedure: Ensure all surgical procedures are performed by trained personnel following a strict, standardized protocol. - Control Environmental Conditions: Maintain consistent housing conditions (temperature, light cycle, cage density) to minimize stress. |
| How long should a long-term study be? | - Study Objectives: The duration should be sufficient to observe the desired therapeutic effects and any potential long-term side effects. - Disease Progression: The timeline should align with the progression of the induced disease in the rodent model. | - Literature Review: Most published preclinical studies with this compound in rodents have durations of 3 to 4 weeks. For chronic disease models, longer durations may be necessary. - Pilot Study: A pilot study can help determine the optimal duration to observe significant effects. |
| What is the mechanism of action of this compound in rodents? | - Progestational Activity: this compound is a synthetic progestin that acts as a selective progesterone receptor agonist. - Antiproliferative and Anti-inflammatory Effects: It has been shown to have antiproliferative and anti-inflammatory effects on endometriotic lesions. - Immunomodulatory Effects: In rats, this compound has been observed to increase the natural killer activity of peritoneal and splenic cells. | - Correlative Studies: To investigate the mechanism in your specific model, consider including endpoints that measure cell proliferation (e.g., Ki-67 staining), inflammation (e.g., cytokine profiling), and immune cell populations. |
Quantitative Data Summary
The following tables summarize quantitative data from key studies on this compound in rodents.
Table 1: this compound Dosage and Efficacy in Rat Endometriosis Models
| Dose (mg/kg/day, p.o.) | Duration | Key Findings | Reference |
| 0.1 - 1.0 | 3 weeks | Reduced endometrial implant volume to a similar extent as danazol (100 mg/kg/day). | |
| 0.3 | 28 days | Significantly reduced total endometrial lesion area, with an effect equivalent to danazol (100 mg/kg/day). No effect on uterine horn weight. | |
| 1.0 | 28 days | Did not significantly reduce peritoneal and total endometrial lesion area compared to vehicle control. Increased uterine horn weight. |
Table 2: Comparative Efficacy of this compound in Rat Endometriosis Models
| Treatment | Dose (mg/kg/day) | Administration | Duration | Effect on Endometrial Lesions | Reference |
| This compound | 0.1 - 1.0 | Oral | 3 weeks | Significant reduction | |
| Danazol | 100 | Oral | 3 weeks | Significant reduction | |
| Buserelin | 0.03 | Subcutaneous | 3 weeks | Not specified for lesions, but had no immunologic effects. | |
| This compound | 0.3 | Oral | 28 days | Significant reduction | |
| Danazol | 100 | Oral | 28 days | Significant reduction |
Experimental Protocols
This section provides detailed methodologies from key studies for inducing endometriosis and administering this compound in rats.
Protocol 1: Autotransplantation of Endometrial Tissue in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Endometriosis Induction:
-
Rats are anesthetized.
-
A midline incision is made to expose the uterus.
-
A segment of the uterine horn is excised and placed in a sterile saline solution.
-
The uterine segment is opened longitudinally, and small pieces of the endometrium are dissected.
-
These endometrial pieces are then autotransplanted to the peritoneal cavity, often sutured to the abdominal wall or other organs.
-
The abdominal incision is closed.
-
-
Post-Operative Care: Animals are monitored for recovery, and analgesics are provided as needed. The endometriotic lesions are allowed to establish for a period (e.g., 2-4 weeks) before starting treatment.
-
Reference: This is a general procedure based on methodologies described in several studies.
Protocol 2: this compound Administration
-
Drug Preparation: this compound is typically suspended in a vehicle such as a solution of carboxymethyl cellulose or other appropriate suspending agent.
-
Administration:
-
The drug is administered orally (p.o.) once daily using a gavage needle.
-
The volume administered is typically based on the animal's body weight.
-
-
Control Groups:
-
A vehicle control group receiving only the suspending agent should be included.
-
A positive control group, such as danazol or a GnRH agonist, can also be included for comparison.
-
-
Treatment Duration: Treatment durations in published studies have ranged from 14 to 28 days. The optimal duration will depend on the specific research question.
Visualizations
Experimental Workflow for a Long-Term this compound Study
Caption: Experimental workflow for a long-term this compound study in rodents.
Decision-Making Flowchart for this compound Dosage Selection
Caption: Decision-making flowchart for selecting this compound dosage.
References
- 1. Effects of this compound, a synthetic steroid, on experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on surgically induced endometriosis in rats after repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. effects-of-dienogest-on-surgically-induced-endometriosis-in-rats-after-repeated-oral-administration - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Dienogest Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Dienogest's poor solubility in cell culture media.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when preparing this compound solutions for your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic compound with low aqueous solubility.[1] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium, the abrupt change in solvent polarity can cause the this compound to "crash out" or precipitate. This is a common phenomenon for many poorly soluble compounds.
Q2: What is the best solvent to use for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing high-concentration stock solutions of this compound for in vitro studies.[2][3] It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability of your stock solution.
Q3: What is the maximum recommended final concentration of the organic solvent in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium should be kept to a minimum, typically below 0.5% (v/v), and ideally at or below 0.1%. It is essential to determine the tolerance of your specific cell line to the chosen solvent by running a vehicle control experiment.
Q4: Can the type of cell culture medium or serum affect this compound's solubility?
A4: Yes, the composition of your cell culture medium can influence the solubility of this compound. Components such as salts, pH, and the presence of proteins in Fetal Bovine Serum (FBS) can interact with the compound. In some cases, serum proteins can help stabilize hydrophobic compounds, while in other instances, interactions can lead to the formation of insoluble complexes. It is advisable to test the solubility of this compound in the specific medium and serum concentration you plan to use.
Troubleshooting Common Scenarios
Scenario 1: this compound precipitates immediately upon addition to the cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the medium.
-
Solution: Lower the final concentration of this compound. Conduct a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and experimental conditions.
-
-
Possible Cause: Improper mixing technique leading to localized high concentrations of this compound.
-
Solution: Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This ensures rapid and uniform dispersion.
-
-
Possible Cause: The final concentration of the organic solvent is too low to maintain this compound in solution.
-
Solution: While keeping cytotoxicity in mind, you can try slightly increasing the final DMSO concentration (up to 0.5% for most cell lines, but always verify with your specific cells).
-
Scenario 2: The cell culture medium becomes cloudy or shows visible precipitate after a period of incubation.
-
Possible Cause: Delayed precipitation due to temperature shifts.
-
Solution: Pre-warm all components (media, supplements, and this compound stock solution) to 37°C before mixing. Prepare fresh this compound-containing media for each experiment to avoid temperature cycling.
-
-
Possible Cause: Changes in the pH of the medium during incubation due to cellular metabolism.
-
Solution: Ensure your medium is well-buffered and that the CO₂ level in your incubator is stable.
-
-
Possible Cause: Interaction with components in the serum over time.
-
Solution: If your experiment allows, consider reducing the serum concentration. Alternatively, prepare the this compound-containing medium immediately before use.
-
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various organic solvents and binary solvent mixtures. This data is crucial for preparing appropriate stock solutions.
Table 1: Solubility of this compound in Pure Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C (approx.) |
| Dimethylformamide (DMF) | 2.0[2] |
| Ethanol | 20.0[2] |
| Dimethyl Sulfoxide (DMSO) | 62.0 |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO.
Table 2: Mole Fraction Solubility of this compound in Various Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | 1-Propanol | Acetone | Ethyl Acetate | Acetonitrile |
| 273.15 | 0.000198 | 0.000258 | 0.000216 | 0.000857 | 0.000421 | 0.000315 |
| 278.15 | 0.000236 | 0.000301 | 0.000253 | 0.000998 | 0.000493 | 0.000367 |
| 283.15 | 0.000281 | 0.000352 | 0.000297 | 0.001164 | 0.000578 | 0.000428 |
| 288.15 | 0.000334 | 0.000411 | 0.000349 | 0.001359 | 0.000679 | 0.000501 |
| 293.15 | 0.000396 | 0.000481 | 0.000411 | 0.001588 | 0.000798 | 0.000586 |
| 298.15 | 0.000469 | 0.000563 | 0.000484 | 0.001856 | 0.000939 | 0.000685 |
| 303.15 | 0.000556 | 0.000659 | 0.000571 | 0.002169 | 0.001106 | 0.000801 |
| 308.15 | 0.000659 | 0.000772 | 0.000673 | 0.002534 | 0.001305 | 0.000936 |
| 313.15 | 0.000782 | 0.000904 | 0.000793 | 0.002958 | 0.001541 | 0.001094 |
| 318.15 | 0.000927 | 0.001059 | 0.000934 | 0.003451 | 0.001821 | 0.001279 |
Data extracted from Wang J, et al. J Chem Eng Data. 2019;64(10):4375-4383.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 311.42 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Media
This protocol outlines a method to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (with or without serum, as required for your experiment)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom microplate
-
Plate reader capable of measuring absorbance at 620 nm (for turbidity measurement) or a nephelometer
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of dilutions of your this compound stock solution in DMSO (e.g., from 10 mM down to 10 µM).
-
Assay Plate Setup: a. In a 96-well plate, add 198 µL of your pre-warmed (37°C) cell culture medium to each well. b. Add 2 µL of each this compound-DMSO dilution to triplicate wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%. c. Include a vehicle control (medium with 1% DMSO) and a medium-only blank.
-
Incubation and Measurement: a. Seal the plate and incubate at 37°C for a period relevant to your experiment (e.g., 2 hours). b. After incubation, visually inspect the plate for any signs of precipitation. c. Measure the turbidity of each well by reading the absorbance at 620 nm or by using a nephelometer. An increase in absorbance or light scattering compared to the vehicle control indicates precipitation.
-
Data Analysis: a. Plot the absorbance/nephelometry reading against the this compound concentration. b. The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility under these conditions.
Mandatory Visualizations
References
Technical Support Center: Stability of Dienogest in Analytical Samples
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Dienogest in analytical samples. It is intended for researchers, scientists, and drug development professionals to troubleshoot and improve the accuracy and reliability of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in analytical samples?
A1: The stability of this compound in analytical samples is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] Understanding and controlling these factors are critical to prevent degradation and ensure accurate quantification.
Q2: What are the recommended storage conditions for this compound analytical samples?
A2: To minimize degradation, it is recommended to store this compound samples, especially in solution, at low temperatures, protected from light. For long-term storage, freezing at -20°C or below is advisable. Samples should be stored in tightly sealed containers to prevent solvent evaporation and exposure to humidity.
Q3: What are the main degradation pathways observed for this compound?
A3: this compound is known to degrade via several pathways, including:
-
Hydrolysis: Degradation in the presence of acidic or basic conditions.
-
Oxidation: Degradation due to exposure to oxidizing agents.
-
Photodegradation: Degradation upon exposure to UV or visible light.
-
A-ring Aromatization: A potential transformation that can lead to the formation of estrogenic byproducts.[2]
Q4: Can this compound degrade during sample preparation for HPLC analysis?
A4: Yes, degradation can occur during sample preparation if not performed under appropriate conditions. Prolonged exposure to harsh solvents, elevated temperatures, or strong light can lead to the degradation of this compound before analysis. It is crucial to work expeditiously and under controlled conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to its stability.
Issue 1: Unexpected peaks are observed in the chromatogram.
-
Possible Cause: This could be due to the presence of degradation products, impurities from the sample matrix, or contamination from solvents or glassware.
-
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and compare them to known impurities or degradation products of this compound.
-
Perform Forced Degradation Studies: Subject a pure standard of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help confirm if the unknown peaks in your sample chromatogram correspond to degradants.
-
Check Blank Injections: Inject a blank solvent to rule out contamination from the mobile phase or the HPLC system.
-
Review Sample Handling: Ensure that samples were handled and stored properly to minimize degradation prior to analysis.
-
Issue 2: The concentration of this compound in my sample is lower than expected.
-
Possible Cause: This may indicate that this compound has degraded in the sample.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the samples were stored at the recommended temperature and protected from light.
-
Assess Sample Age: Older samples are more likely to have undergone degradation. If possible, analyze a freshly prepared sample for comparison.
-
Evaluate Analytical Method: Ensure that the analytical method itself is not causing degradation (e.g., harsh mobile phase pH, high column temperature).
-
Check for Complete Dissolution: Incomplete dissolution of this compound in the sample solvent can also lead to lower than expected concentrations. Ensure proper mixing and sonication if necessary.
-
Issue 3: Poor peak shape (e.g., tailing or fronting) is observed for the this compound peak.
-
Possible Cause: While often related to chromatographic conditions, severe degradation can sometimes lead to the co-elution of degradation products with the main this compound peak, affecting its shape.
-
Troubleshooting Steps:
-
Optimize Chromatographic Method: Adjust the mobile phase composition, pH, or gradient to improve the separation of this compound from any closely eluting peaks.
-
Use a Stability-Indicating Method: Ensure that the analytical method is validated to be "stability-indicating," meaning it can separate the intact drug from its degradation products.
-
Inspect the Guard Column and Column: A contaminated guard column or a deteriorated analytical column can cause poor peak shape.
-
Data on this compound Stability
The following table summarizes the percentage of this compound degradation observed under various stress conditions from a forced degradation study.
| Stress Condition | Reagents and Conditions | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 1M HCl | 30 min | 45°C | 9.9% |
| Base Hydrolysis | 1M NaOH | 15 min | 45°C | 8.7% |
| Oxidation | 2.5% H₂O₂ | 30 min | 45°C | 8.2% |
| Aqueous Hydrolysis | Purified Water | 3 hours | 45°C | 2.2% |
| Photolytic (UV) | 200 Watts/m² | - | Ambient | 0.6% |
| Photolytic (Sunlight) | 1.2 Million Lux Hours | - | Ambient | 0.8% |
| Thermal | Dry Heat | 15 hours | 105°C | 2.5% |
| Humidity | 90% RH | 7 days | 25°C | 0.4% |
Data adapted from Bhatta et al., "Validated Stability Indicating RP-hplc Method for the Assay of this compound in Bulk and Tablet Dosage Form."[3][4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on a this compound sample to assess its stability under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1M hydrochloric acid (HCl).
-
Incubate the mixture at 45°C for 30 minutes.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1M sodium hydroxide (NaOH).
-
Incubate the mixture at 45°C for 15 minutes.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 2.5% hydrogen peroxide (H₂O₂).
-
Keep the mixture at 45°C for 30 minutes.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound or a solution to a vial.
-
Place the vial in a hot air oven maintained at 105°C for 15 hours.
-
After the specified time, cool the sample and dissolve/dilute it with a suitable solvent to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV light source providing an intensity of 200 Watts/m² or to sunlight for a total exposure of 1.2 million Lux hours.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the samples as needed for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed control.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting workflow for unexpected peaks in this compound analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. Biotransformation of Current-Use Progestin this compound and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
Minimizing off-target effects of Dienogest in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Dienogest in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic progestogen that acts as a selective agonist for the progesterone receptor (PR).[1] Its high affinity for the PR is the basis for its therapeutic effects, including the treatment of endometriosis. It possesses antiandrogenic properties and lacks significant glucocorticoid, mineralocorticoid, or estrogenic activity at therapeutic concentrations.[1]
Q2: What are the potential off-target effects of this compound in cellular assays?
While this compound is highly selective for the progesterone receptor, potential off-target effects can occur, particularly at high concentrations. These may include:
-
Androgen Receptor (AR) Antagonism: At concentrations significantly higher than its effective concentration for PR agonism, this compound can act as an antagonist to the androgen receptor.[1]
-
Non-genomic signaling via Progesterone Receptor Membrane Component 1 (PGRMC1): In certain cell types, such as breast cancer cells overexpressing PGRMC1, this compound can initiate non-genomic signaling pathways, leading to effects like increased cell proliferation.[1][2] This effect has been observed at concentrations of 10⁻⁶ M and 10⁻⁵ M.
-
Modulation of other signaling pathways: this compound has been shown to influence signaling cascades such as the PI3K/Akt/mTOR and ERK1/2 pathways, leading to the induction of autophagy in endometriotic cells. It can also suppress the NF-κB signaling pathway.
Q3: What is a typical therapeutic concentration range for this compound in vitro?
The therapeutic serum concentration of this compound is approximately 10⁻⁷ M. For in vitro studies, concentrations are often used in the range of 10⁻⁸ M to 10⁻⁶ M. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint, aiming for the lowest effective concentration to minimize the risk of off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected increase in cell proliferation, especially in breast cancer cell lines. | PGRMC1-mediated off-target effect: Your cell line may have high expression of PGRMC1, leading to a proliferative response at higher this compound concentrations (≥ 1 µM). | 1. Check PGRMC1 expression: Determine the expression level of PGRMC1 in your cell line via qPCR or Western blot. 2. Lower this compound concentration: Perform a dose-response experiment starting from a lower concentration range (e.g., 1-100 nM). 3. Use a PGRMC1 antagonist: If available, co-treat with a PGRMC1 antagonist to confirm the off-target effect. |
| Results are inconsistent across experiments. | Cell line instability: Steroid receptor expression can change with passage number. | 1. Use low-passage cells: Maintain a consistent and low passage number for your experiments. 2. Regularly check receptor expression: Periodically verify the expression of the progesterone receptor (PR) in your cell line. |
| Ligand instability: this compound may degrade in culture medium over time. | 1. Prepare fresh stock solutions: Make fresh this compound stock solutions for each experiment. 2. Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated freezing and thawing. | |
| Variability in experimental conditions: Inconsistent cell density, incubation times, or solvent concentrations can affect results. | 1. Standardize protocols: Ensure consistent cell seeding density, treatment duration, and final solvent concentration in all experiments. The final solvent concentration should typically be below 0.1%. | |
| No observable effect of this compound treatment. | Low or absent Progesterone Receptor (PR) expression: The cell line may not express sufficient levels of the PR for this compound to elicit a response. | 1. Verify PR expression: Confirm PR expression in your cell line using qPCR, Western blot, or immunocytochemistry. 2. Use a PR-positive control cell line: Include a cell line known to be responsive to progestins as a positive control. |
| Suboptimal this compound concentration: The concentration used may be too low to elicit a response. | 1. Perform a dose-response curve: Test a wider range of this compound concentrations to identify the effective range for your cell system. | |
| Presence of interfering substances in the serum: Endogenous steroids in fetal bovine serum (FBS) can interfere with the assay. | 1. Use charcoal-stripped serum: Culture cells in media supplemented with charcoal-stripped FBS to remove endogenous hormones. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound at various steroid hormone receptors.
Table 1: this compound Activity at Steroid Receptors
| Receptor | Activity Type | EC50 (nmol/L) | Reference |
| Progesterone Receptor (PR) | Agonist | 3.4 - 10.5 | |
| Androgen Receptor (AR) | Antagonist | 420.6 - 775.0 | |
| Glucocorticoid Receptor (GR) | No Agonist or Antagonist Activity | > 3000 | |
| Mineralocorticoid Receptor (MR) | No Agonist or Antagonist Activity | > 3000 | |
| Estrogen Receptor Alpha (ERα) | No Agonist or Antagonist Activity | > 3000 | |
| Estrogen Receptor Beta (ERβ) | No Agonist or Antagonist Activity | > 3000 |
Table 2: Concentration-Dependent Proliferative Effects in PGRMC1-Overexpressing Breast Cancer Cells
| This compound Concentration | Observation | Reference |
| 10⁻⁶ M (1 µM) | Significant increase in cell proliferation | |
| 10⁻⁵ M (10 µM) | Significant increase in cell proliferation |
Experimental Protocols
Protocol 1: Steroid Receptor Transactivation Assay
This assay measures the ability of this compound to activate the progesterone receptor and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line expressing the human progesterone receptor (e.g., T47D, or a transiently transfected cell line like HEK293T).
-
Expression vector for the human progesterone receptor.
-
Reporter plasmid containing a progesterone response element (PRE) upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium (phenol red-free medium with charcoal-stripped serum is recommended).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the progesterone receptor expression vector and the PRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected control reporter (e.g., Renilla luciferase) can be used for normalization.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used) or to the total protein concentration. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.
Materials:
-
Cell lysate or purified progesterone receptor.
-
Radiolabeled progestin (e.g., ³H-promegestone).
-
This compound.
-
Assay buffer.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Assay Setup: In a microplate or microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of this compound. Include controls for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled progestin).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through a glass fiber filter or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the this compound concentration to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
This compound's Primary On-Target Signaling Pathway
This compound, as a progesterone receptor (PR) agonist, binds to the intracellular PR. The ligand-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene expression. This genomic signaling is responsible for its primary therapeutic effects.
References
Technical Support Center: Dienogest Synthesis & Purification
This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of Dienogest synthesis and purification. It provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high purity? A1: A highly effective and environmentally safer method involves the deprotection of the ketal intermediate, 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene. Using perchloric acid in an acetonitrile solvent has been shown to yield this compound of high purity (up to 99.5%) while minimizing the formation of a critical diene impurity.[1][2] This route avoids the use of more toxic reagents like alkali cyanides or trimethyl sulfonium iodide required in other synthetic pathways.[1][2]
Q2: What is the "diene impurity" and why is it a major concern? A2: The diene impurity, chemically known as 17α-cyanomethyl-17β-hydroxy-5,9-estradien-3-one, is a structural isomer of this compound.[2] Its formation is often the result of an incomplete shift of double bonds into conjugation with the 3-keto group during the final deprotection step. This impurity can be difficult to remove and is a primary concern as it impacts the final product's purity, potentially affecting its safety and efficacy.
Q3: What is the most reliable method for purifying crude this compound to pharmaceutical grade (>99.9%)? A3: Crystallization from a mixture of dimethylformamide (DMF) and water is a well-documented and highly efficient method. This procedure has been demonstrated to reduce the problematic diene impurity to levels as low as 0.02% and achieve an overall this compound purity of 99.9% by HPLC.
Q4: My product is "oiling out" during crystallization instead of forming crystals. What should I do? A4: "Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid, often because the solution temperature is higher than the compound's melting point (which can be depressed by impurities). To resolve this, you can try:
-
Re-heating the solution and adding a small amount of additional "good" solvent (e.g., DMF) to ensure the compound stays dissolved longer as it cools.
-
Slowing the cooling rate significantly. Place the flask in an insulated container to allow for gradual crystal formation.
-
Using a seed crystal from a previous successful batch to encourage nucleation.
-
If impurities are suspected, treating the hot solution with activated charcoal before filtration and cooling can help remove contaminants that may be causing the issue.
Q5: How can I monitor the progress of the synthesis reaction? A5: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate mobile phase, you can visualize the disappearance of the starting material and the appearance of the this compound product. High-Performance Liquid Chromatography (HPLC) can also be used for more precise, quantitative reaction monitoring.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound | 1. Incomplete Deprotection: The reaction time may be insufficient, or the acid catalyst may be weak or degraded. | 1. Monitor the reaction closely using TLC or HPLC until the starting material is fully consumed. Consider extending the reaction time if necessary. Ensure the acid used is of appropriate quality and concentration. |
| 2. Suboptimal Acid/Solvent: Using acids other than perchloric acid (e.g., HCl, H₂SO₄) can lead to incomplete conversion. The choice of solvent also impacts efficiency. | 2. Use 70% perchloric acid in acetonitrile, as this combination is shown to maximize conversion and minimize the diene impurity. | |
| 3. Poor Workup/Isolation: Product may be lost during the precipitation and filtration steps. | 3. Ensure the anti-solvent (water) is added sufficiently to cause full precipitation. Cool the mixture to 0-5°C for an adequate time (e.g., 2 hours) to maximize the recovery of the solid product. | |
| High Level of Diene Impurity (>0.5%) in Crude Product | 1. Incorrect Acid Choice: Weaker acids (like oxalic acid) or even some strong acids (like HCl) are known to be less effective at promoting the complete double bond shift, leading to higher levels of the diene impurity. | 1. The use of perchloric acid is strongly recommended as it has been shown to be most effective in minimizing this specific impurity. |
| 2. Reaction Temperature: The temperature may not be optimal for the reaction. | 2. Maintain the reaction temperature between 20-30°C for the deprotection step when using perchloric acid. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Crystal Formation / Amorphous Solid | 1. Cooling Rate is Too Fast: Rapid cooling does not allow for an ordered crystal lattice to form. | 1. Allow the hot solution to cool slowly to room temperature, then transfer to a 0-5°C bath. Insulating the flask can help slow the initial cooling phase. |
| 2. Supersaturation is Too High: The solution is too concentrated, causing the product to crash out of solution instead of crystallizing. | 2. Add a small amount of additional hot solvent (DMF) to the solution before cooling. | |
| 3. Insufficient Agitation: Lack of stirring can lead to poor crystal growth. | 3. Stir the solution gently as it cools to promote the formation of uniform crystals. | |
| Colored Impurities in Final Product | 1. Presence of Chromophores: Colored byproducts from the synthesis may be co-crystallizing with the product. | 1. Before crystallization, dissolve the crude product in the hot solvent (DMF) and add a small amount of activated charcoal. Heat and stir for a short period (e.g., 15-30 minutes), then perform a hot filtration to remove the charcoal before proceeding with cooling. |
| Final Purity Below Target (>0.1% Total Impurities) | 1. Inefficient Single Crystallization: The level of impurities in the crude material is too high for a single crystallization step to be effective. | 1. Perform a second recrystallization. Ensure the crystals from the first step are thoroughly washed with a cold solvent (e.g., water) to remove residual mother liquor before re-dissolving for the second attempt. |
| 2. Incorrect Solvent Ratio: The ratio of DMF to water is critical for effective purification. | 2. Adhere to established protocols, such as using a 5:1.5 ratio of DMF to water by volume for the precipitation step. |
Data Presentation
Table 1: Effect of Acid and Solvent on this compound Synthesis Purity
This table summarizes the results from the deprotection of the ketal intermediate under various acidic conditions at 20-30°C, as measured by HPLC area percentage.
| Acid | Solvent | This compound Purity (%) | Diene Impurity (%) |
| Conc. HCl | Acetonitrile | 91.13 | 8.10 |
| H₂SO₄ | Acetonitrile | 96.00 | 3.50 |
| Acetic Acid | Acetonitrile | 97.40 | 2.10 |
| Oxalic Acid | Acetonitrile | 1.50 | 98.00 |
| Perchloric Acid | Acetic Acid | 98.50 | 0.51 |
| Perchloric Acid | Ethyl Acetate | 98.20 | 0.45 |
| Perchloric Acid | Acetonitrile | 99.49 | 0.15 |
| Data sourced from patent EP2560984B1. The combination of Perchloric Acid and Acetonitrile provides the highest purity and lowest level of the critical diene impurity before purification. |
Table 2: Purification Efficiency of DMF/Water Crystallization
This table shows the typical purity improvement of crude this compound after a single crystallization from a dimethylformamide-water mixture.
| Stage | This compound Purity (by HPLC) | Diene Impurity (by HPLC) |
| Crude Product (Post-synthesis) | ~99.5% - 99.8% | ~0.12% - 0.02% |
| Final Product (Post-crystallization) | >99.9% | ≤0.02% |
| Data compiled from examples in patent EP2560984B1. |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is based on the optimal conditions identified for the deprotection of 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene.
Materials:
-
3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene (Ketal Intermediate)
-
Acetonitrile (solvent)
-
70% Perchloric Acid (catalyst)
-
Purified Water (anti-solvent)
-
Reaction flask, magnetic stirrer, cooling bath
Procedure:
-
In a suitable reaction flask, dissolve 100 g of the ketal intermediate in 600 mL of acetonitrile.
-
Cool the solution to between 0-5°C using an ice bath.
-
Slowly add 150 mL of 70% perchloric acid to the cooled solution while maintaining the temperature.
-
Remove the ice bath and allow the reaction mixture to warm to 20-30°C. Stir for one hour.
-
Monitor the reaction completion by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate) or HPLC. The reaction is complete when the starting ketal spot is no longer visible.
-
Once complete, add 1500 mL of purified water to the reaction mixture to precipitate the crude this compound.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the solid product using a Buchner funnel and wash the filter cake with purified water.
-
The resulting wet solid is the crude this compound, which can be taken directly to the purification step. (Expected Purity by HPLC: ~99.5% this compound, ~0.15% Diene Impurity).
Protocol 2: Purification of this compound by Crystallization
Materials:
-
Crude this compound (wet solid from Protocol 1)
-
Dimethylformamide (DMF)
-
Activated Charcoal (optional, for colored impurities)
-
Purified Water
-
Heating mantle, stirrer, filtration apparatus
Procedure:
-
Transfer the wet crude this compound to a flask. Add 400 mL of dimethylformamide (DMF).
-
(Optional) If the solution is colored, add a small amount (e.g., 1-2 g) of activated charcoal.
-
Heat the mixture to 45-50°C and stir for one hour.
-
Perform a hot gravity filtration to remove the charcoal (if used) or any other insoluble matter. Wash the filter with an additional 100 mL of DMF.
-
Combine the filtrates and add 200 mL of purified water to the warm solution to induce precipitation.
-
Cool the mixture to 0-5°C and stir for 2 hours to allow for complete crystallization.
-
Filter the purified solid, wash the cake thoroughly with purified water, and dry under vacuum at 40-45°C until a constant weight is achieved. (Expected Purity by HPLC: >99.9% this compound, ≤0.02% Diene Impurity).
Visualizations
Caption: A typical workflow for the synthesis of crude this compound.
Caption: The recommended workflow for purifying crude this compound.
Caption: A decision tree for troubleshooting common synthesis and purification issues.
References
Addressing variability in animal models of endometriosis for Dienogest studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in animal models of endometriosis used for studying Dienogest. Our goal is to help you standardize your protocols, anticipate common challenges, and improve the reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that can arise during experimental procedures, offering potential causes and solutions to get your research back on track.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| EM-VAR-01 | High variability in endometriotic lesion size between animals in the same group. | 1. Animal Strain and Age: Different rodent strains exhibit varying susceptibility to endometriosis induction. Age can also influence hormonal status and immune response.[1] 2. Estrous Cycle Stage: The hormonal milieu at the time of induction significantly impacts lesion establishment and growth.[2] 3. Surgical Inconsistency: Minor variations in surgical technique, such as the size and thickness of the transplanted uterine tissue, can lead to significant differences in lesion development.[3] 4. Tissue Handling: Improper handling of the uterine tissue during excision and transplantation can affect its viability. | 1. Standardize Animal Selection: Use a single, well-characterized strain (e.g., Sprague-Dawley rats, C57BL/6 mice) and a narrow age range for all experimental groups.[1][3] 2. Synchronize Estrous Cycles: Monitor the estrous cycle of donor and recipient animals through vaginal smears and perform surgeries only during a specific phase, typically diestrus or proestrus. Alternatively, ovariectomy followed by controlled hormone replacement can be used for more consistent hormonal levels. 3. Refine Surgical Protocol: Practice the surgical technique to ensure consistency in the size (e.g., 2x2 mm or 5x5 mm squares) and handling of the uterine tissue fragments. Use a biopsy punch for uniform tissue samples. 4. Maintain Tissue Viability: Keep the excised uterine tissue in a sterile, cold saline solution until transplantation to preserve its integrity. |
| EM-VAR-02 | Low take rate or complete regression of endometriotic lesions. | 1. Immune Rejection: In syngeneic models (different individuals of the same strain), minor histocompatibility differences can lead to immune rejection of the transplanted tissue. 2. Inadequate Vascularization: The transplanted tissue may fail to establish a sufficient blood supply, leading to necrosis and regression. 3. Hormonal Imbalance: Insufficient estrogen levels in the recipient animal will not support the growth of the estrogen-dependent endometriotic lesions. | 1. Use Autologous Model: Whenever possible, use an autologous model where uterine tissue is transplanted back into the same animal to avoid immune rejection. 2. Optimize Suture Placement: When suturing the tissue to the peritoneum, ensure it is in a well-vascularized area and that the sutures are not too tight to restrict blood flow. 3. Ensure Appropriate Hormonal Status: Confirm that the recipient animals have normal estrous cycles or provide adequate and consistent estrogen supplementation in ovariectomized models. |
| EM-DNG-01 | Inconsistent or lack of this compound efficacy in reducing lesion size. | 1. Incorrect Dosage: The dose of this compound may be too low to exert a therapeutic effect in the specific animal model. 2. Inadequate Drug Delivery/Administration: The method of administration (e.g., oral gavage, subcutaneous injection) may not be optimal, leading to poor bioavailability. 3. Timing of Treatment: The timing of the initiation and the duration of this compound treatment can influence the outcome. | 1. Dose-Response Study: If feasible, conduct a pilot study with a range of this compound doses to determine the optimal therapeutic dose for your model. Published effective doses in rats range from 0.1 to 1.0 mg/kg/day. 2. Consistent Administration: Ensure the chosen administration method is performed consistently and accurately for all animals. For oral gavage, ensure the full dose is delivered. 3. Standardize Treatment Protocol: Start the treatment at a consistent time point after lesion establishment and maintain the treatment for a predetermined duration (e.g., 14 or 28 days). |
| EM-PAIN-01 | High variability in pain assessment readouts. | 1. Subjective Pain Assessment: Some pain assessment methods can be subjective and influenced by the observer. 2. Animal Stress: Handling and the experimental procedures themselves can cause stress, which can affect pain perception and behavior. 3. Lack of Acclimatization: Animals that are not properly acclimatized to the testing environment may exhibit anxiety-related behaviors that can be misinterpreted as pain. | 1. Use Objective Measures: Employ objective, quantitative methods for pain assessment, such as the von Frey test for mechanical allodynia or automated activity monitoring systems. 2. Minimize Stress: Handle animals gently and consistently. Perform procedures efficiently to minimize stress. 3. Proper Acclimatization: Allow animals to acclimatize to the testing room and equipment before starting any pain assessments. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions from researchers working with animal models of endometriosis for this compound studies.
1. Which animal model is best for studying endometriosis?
The "best" model depends on the specific research question.
-
Rodent models (rats and mice) are the most commonly used due to their cost-effectiveness, ease of handling, and the availability of transgenic strains. They are well-suited for studying basic mechanisms of the disease and for initial drug screening. However, endometriosis does not occur spontaneously in rodents and must be surgically induced.
-
Non-human primate models (e.g., baboons) are considered the gold standard as they develop endometriosis spontaneously and have a menstrual cycle similar to humans. However, their use is limited by high costs and ethical considerations.
2. What are the key steps in surgically inducing endometriosis in a rat model?
The most common method is the autotransplantation of uterine tissue. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve:
-
Anesthetizing the rat.
-
Performing a midline laparotomy to expose the uterus.
-
Excising a small section of one uterine horn.
-
Suturing small fragments of this uterine tissue to the peritoneal wall or other locations within the peritoneal cavity.
-
Closing the incision in layers.
3. How should I prepare and administer this compound to the animals?
This compound is typically administered orally.
-
Preparation: It can be suspended in a vehicle such as a 0.5% carboxymethyl cellulose (CMC) solution.
-
Administration: Oral gavage is a common method for precise dosing. The daily dose should be calculated based on the animal's body weight. Doses in published studies have ranged from 0.1 mg/kg to 1.0 mg/kg per day in rats.
4. How can I measure the effectiveness of this compound in my animal model?
The primary endpoint is typically the size of the endometriotic lesions.
-
Measurement: At the end of the study, the animals are euthanized, and the lesions are excised. The volume or weight of the lesions is then measured. Lesion area can also be measured at multiple time points via laparotomy.
-
Histology: Histological analysis of the lesions can confirm the presence of endometrial glands and stroma and can be used to assess the impact of the treatment on tissue morphology.
5. What are the main mechanisms of action of this compound in endometriosis?
This compound is a synthetic progestin that exerts its effects through several mechanisms:
-
Inhibition of Ovulation: It suppresses the secretion of gonadotropins, leading to reduced estrogen production.
-
Direct Antiproliferative Effects: It directly inhibits the proliferation of endometrial cells.
-
Anti-inflammatory Properties: It has been shown to have anti-inflammatory effects on endometriotic lesions.
-
Anti-angiogenic Effects: It can inhibit the formation of new blood vessels, which are essential for the growth of endometriotic implants.
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on lesion size in rodent models of endometriosis.
Table 1: Effect of this compound on Endometrial Lesion Area in Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Mean Lesion Area Reduction (%) | Reference |
| Vehicle Control | - | 28 days | - | |
| This compound | 0.3 | 28 days | Significant reduction (equivalent to Danazol 100 mg/kg/day) | |
| This compound | 1.0 | 28 days | Significant reduction |
Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model
| Treatment Group | Dose (mg/kg) | Duration | Effect on NGF Expression | Reference |
| Control (Saline) | - | 14 days | High expression | |
| This compound | 1 | 14 days | Significantly decreased | |
| Cabergoline | 0.05 | 14 days | Significantly decreased | |
| This compound + Cabergoline | 1 + 0.05 | 14 days | Synergistic decrease |
Experimental Protocols
Protocol 1: Surgical Induction of Endometriosis in Rats (Autologous Model)
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 or 5-0 absorbable and non-absorbable sutures)
-
Sterile saline
-
Analgesics (e.g., buprenorphine, carprofen)
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Shave the abdominal area and sterilize the skin with an antiseptic solution.
-
Laparotomy: Make a 2-3 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Uterine Horn Exposure: Gently locate and expose the uterine horns.
-
Tissue Excision: Ligate the blood supply to a small section of the distal end of one uterine horn. Excise a 1-2 cm segment of the uterine horn and place it in a sterile petri dish containing cold sterile saline.
-
Tissue Preparation: Open the excised uterine segment longitudinally and cut it into small fragments of a standardized size (e.g., 2x2 mm or 3x3 mm).
-
Autotransplantation: Suture four of these uterine fragments to the peritoneal wall, two on each side of the midline incision, using a fine non-absorbable suture. Ensure the endometrial layer faces the peritoneal cavity.
-
Closure: Close the abdominal wall in two layers: the muscle layer with absorbable sutures and the skin with non-absorbable sutures or surgical clips.
-
Post-operative Care: Administer analgesics as prescribed by your institution's animal care committee. Monitor the animal for signs of pain or infection until recovery. Lesions will typically develop over 2-4 weeks.
Mandatory Visualizations
Caption: Workflow for this compound efficacy testing.
Caption: this compound's mechanism of action.
References
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and achieve high-quality results in your Dienogest-related immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in immunofluorescence staining?
High background noise in immunofluorescence can stem from several factors:
-
Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, and extracellular matrix proteins (e.g., collagen and elastin).[1] Fixatives, particularly aldehydes like paraformaldehyde and glutaraldehyde, can also induce autofluorescence.[1]
-
Non-specific Antibody Binding: This occurs when the primary or secondary antibody binds to unintended targets in the tissue or cell sample.[2] This can be caused by electrostatic or hydrophobic interactions.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may recognize and bind to endogenous immunoglobulins present in the tissue, especially when using a primary antibody of the same species as the sample (e.g., mouse primary antibody on mouse tissue).[1][3]
-
Issues with Experimental Steps: Inadequate blocking, insufficient washing, overly concentrated antibodies, or drying out of the sample during the procedure can all contribute to high background.
Q2: Can this compound treatment itself contribute to increased background noise?
While there is no direct evidence to suggest that this compound itself is fluorescent, its biological effects could indirectly influence background staining. This compound is a synthetic progestogen that can alter the expression of various proteins and cellular processes. For instance, by inducing changes in the extracellular matrix or cellular metabolism, this compound treatment could potentially alter the autofluorescence profile of the tissue. Additionally, this compound's antiandrogenic properties mean you might be staining for androgen receptors, and troubleshooting for this specific target may be necessary.
Q3: I am observing high background when staining for progesterone receptors (PR) after this compound treatment. What could be the cause?
High background when staining for progesterone receptors (PR-A and PR-B) is a common issue. This compound has been shown to increase the PR-B/PR-A ratio in endometriotic tissue. Several factors could contribute to high background in this context:
-
Antibody Specificity: Ensure your primary antibody is specific for the progesterone receptor and has been validated for immunofluorescence.
-
Antibody Concentration: The concentration of both primary and secondary antibodies may be too high, leading to non-specific binding. It is crucial to titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
Blocking: Insufficient or inappropriate blocking can lead to non-specific antibody binding. Using a blocking serum from the same species as the secondary antibody is recommended.
-
Fixation: Over-fixation can mask the epitope, leading to weak specific signal and apparent high background.
Q4: Are there specific considerations for immunofluorescence when studying the antiandrogenic effects of this compound?
Yes. Since this compound has antiandrogenic properties, you may be interested in visualizing the androgen receptor (AR). Here are some considerations:
-
AR Localization: Be aware of the subcellular localization of the androgen receptor. In the absence of androgens, it is primarily cytoplasmic, and upon ligand binding, it translocates to the nucleus. Your fixation and permeabilization protocol should be appropriate for visualizing the target localization.
-
Antibody Selection: Use a well-validated primary antibody specific for the androgen receptor.
-
Controls: Include appropriate controls, such as cells or tissues known to express high and low levels of the androgen receptor, to validate your staining.
Troubleshooting Guides
Issue 1: High Autofluorescence
| Possible Cause | Recommended Solution |
| Endogenous Fluorophores | Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence. |
| Fixative-Induced Autofluorescence | - Use the lowest effective concentration and incubation time for aldehyde fixatives. - Consider using alternative fixatives like chilled methanol or ethanol, especially for cell surface markers. - Treat samples with a sodium borohydride solution after fixation. |
| Lipofuscin Granules | Treat sections with quenching agents like Sudan Black B or commercially available reagents. |
| Broad Spectrum Emission | If possible, use fluorophores that emit in the far-red spectrum, as autofluorescence is typically lower at these wavelengths. |
Issue 2: Non-Specific Antibody Binding
| Possible Cause | Recommended Solution |
| Inappropriate Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes the signal-to-noise ratio. |
| Insufficient Blocking | - Increase the blocking time. - Use 5-10% normal serum from the species in which the secondary antibody was raised. - Consider using a commercial blocking buffer. |
| Inadequate Washing | - Increase the number and duration of wash steps after antibody incubations. - Add a non-ionic detergent like Tween-20 (0.05%) to your wash buffer to reduce non-specific interactions. |
| Sample Drying | Ensure the sample remains hydrated throughout the entire staining procedure. |
| Secondary Antibody Issues | - Run a "secondary antibody only" control to check for non-specific binding of the secondary antibody. - Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
Experimental Protocols
General Immunofluorescence Protocol for Cells Treated with this compound
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and blocking reagents is recommended for each specific experiment.
-
Cell Culture and Treatment:
-
Plate cells on sterile coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated controls.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Quantitative Data Summary
| Parameter | General Recommendation | Notes for Optimization |
| Primary Antibody Dilution | 1:100 - 1:1000 | Titrate to find the best signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Higher concentrations can increase background. |
| Fixation Time | 10-20 minutes | Over-fixation can mask epitopes. |
| Permeabilization Time | 10-15 minutes | Insufficient permeabilization can lead to weak or no signal for intracellular targets. |
| Blocking Time | 1 hour | Can be extended to overnight at 4°C for problematic antibodies. |
| Primary Antibody Incubation | Overnight at 4°C | Shorter incubations at room temperature can also be tested. |
| Secondary Antibody Incubation | 1-2 hours at room temperature | Protect from light to avoid photobleaching. |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for high background in immunofluorescence.
References
Technical Support Center: Optimizing qPCR Analysis of Dienogest-Regulated Genes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize quantitative PCR (qPCR) analysis of genes regulated by Dienogest.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when designing qPCR primers for this compound-regulated genes?
A1: Primer design is a critical determinant of successful qPCR analysis. For studying this compound-regulated genes, consider the following:
-
Specificity: Ensure primers are unique to your target gene to avoid amplifying off-target sequences. Use tools like NCBI's Primer-BLAST to check for potential cross-reactivity.
-
Amplicon Length: Aim for an amplicon size between 70 and 150 base pairs for optimal amplification efficiency in SYBR Green-based assays.[1][2]
-
Melting Temperature (Tm): Primers should have a Tm between 60°C and 65°C, with the forward and reverse primers' Tm values within 2-3°C of each other.[1]
-
GC Content: A GC content of 40-60% is ideal for primer stability.[1][3] Avoid runs of four or more identical nucleotides, especially G's.
-
Exon-Exon Junction Spanning: Whenever possible, design primers that span an exon-exon junction. This strategy prevents the amplification of any contaminating genomic DNA (gDNA).
-
Secondary Structures: Avoid primers that can form strong secondary structures like hairpins or self-dimers, as these can interfere with amplification.
Q2: How can I avoid amplifying genomic DNA (gDNA) in my qPCR assay?
A2: gDNA contamination can lead to inaccurate quantification of gene expression. To minimize this risk:
-
DNase Treatment: Treat your RNA samples with a high-quality, RNase-free DNase I during or after RNA extraction to remove any contaminating gDNA.
-
Primer Design: As mentioned above, design primers that span exon-exon junctions. This makes it impossible for gDNA to be amplified, as the intron has not been spliced out.
-
No-RT Controls: Always include a "no reverse transcriptase" control for each RNA sample. In this control, all components of the reverse transcription reaction are included except for the reverse transcriptase enzyme. If you see amplification in the no-RT control, it indicates the presence of gDNA contamination.
Q3: Some this compound-regulated genes may have low expression levels. How can I reliably detect and quantify them?
A3: Detecting lowly expressed genes requires careful optimization:
-
Increase Template Amount: Use a higher amount of RNA for your reverse transcription reaction to increase the starting copy number of the target transcript.
-
Optimize Primer Concentration: Titrate your forward and reverse primer concentrations (e.g., from 100 nM to 500 nM) to find the optimal concentration that gives the lowest Cq value without non-specific amplification.
-
High-Quality Reagents: Use a high-quality reverse transcriptase with high efficiency and a sensitive qPCR master mix designed for detecting low-copy targets.
-
Pre-amplification: For extremely low-abundance transcripts, consider a pre-amplification step where the target cDNA is enriched before qPCR analysis. However, this needs to be carefully validated to ensure it doesn't introduce bias.
Q4: How long should I treat my cells with this compound before analyzing gene expression?
A4: The optimal treatment duration can vary depending on the cell type and the specific genes of interest. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak time point for the expression changes of your target genes. Studies have shown that changes in mRNA expression can be detected after 6 hours of this compound treatment.
Troubleshooting Guide
This guide addresses common issues encountered during the qPCR analysis of this compound-regulated genes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No amplification or very high Cq values | 1. Poor RNA quality or degradation. 2. Inefficient reverse transcription. 3. Suboptimal primer design or concentration. 4. Low expression of the target gene. 5. PCR inhibitors in the sample. | 1. Assess RNA integrity (e.g., using a Bioanalyzer). Use fresh, high-quality RNA. 2. Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Redesign primers following best practices (see FAQs). Perform a primer concentration matrix to find the optimal concentration. 4. Increase the amount of template cDNA in the qPCR reaction. 5. Dilute your cDNA template to reduce inhibitor concentration. |
| Non-specific amplification (multiple peaks in melt curve) | 1. Suboptimal primer design leading to off-target binding. 2. Primer-dimer formation. 3. Incorrect annealing temperature. | 1. Redesign primers to be more specific to your target. 2. Optimize primer concentrations. Lower concentrations can reduce primer-dimer formation. 3. Perform a temperature gradient qPCR to determine the optimal annealing temperature that yields a single, specific product. |
| High variability between technical replicates | 1. Pipetting errors. 2. Inconsistent sample mixing. 3. Low target expression leading to stochastic effects. | 1. Ensure accurate and consistent pipetting. Calibrate your pipettes regularly. 2. Thoroughly mix all reaction components before aliquoting. 3. Increase the template amount if possible. For very low expression, you may need to increase the number of technical replicates. |
| Amplification in the No Template Control (NTC) | 1. Contamination of reagents (water, master mix, primers) with template DNA or amplicons. 2. Primer-dimer formation. | 1. Use fresh, nuclease-free water and aliquots of reagents. Maintain separate pre- and post-PCR work areas. 2. If the melt curve of the NTC shows a peak at a lower temperature than your target, it is likely primer-dimers. This can often be ignored if the Cq value is high (>35) and well separated from your samples. |
Quantitative Data Summary
Table 1: General Primer Design Parameters
| Parameter | Recommended Value |
| Amplicon Length | 70 - 150 bp |
| Primer Length | 18 - 24 nucleotides |
| Melting Temperature (Tm) | 60 - 65 °C |
| GC Content | 40 - 60% |
| Primer Concentration | 100 - 500 nM |
Table 2: Example qPCR Cycling Conditions (for SYBR Green)
| Step | Temperature (°C) | Time |
| Initial Denaturation | 95 | 2 - 10 min |
| Cycling (40 cycles) | ||
| Denaturation | 95 | 15 sec |
| Annealing/Extension | 60 | 60 sec |
| Melt Curve Analysis | ||
| (Consult instrument manual) | 65 - 95 | Increment of 0.5°C |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., endometrial stromal cells) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in their recommended growth medium until they reach the desired confluency.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 10⁻⁷ M).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0). Check RNA integrity using gel electrophoresis or a Bioanalyzer.
-
DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
Protocol 3: qPCR Analysis
-
Reaction Setup: Prepare the qPCR reaction mix on ice. For a 20 µL reaction, a typical setup would be:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM stock)
-
1 µL Reverse Primer (10 µM stock)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Plate Setup: Pipette the reaction mix into a 96-well qPCR plate. Include the following controls in triplicate:
-
No Template Control (NTC)
-
No Reverse Transcriptase (-RT) control
-
-
qPCR Run: Run the plate on a real-time PCR instrument using the cycling conditions outlined in Table 2.
-
Data Analysis: Analyze the amplification data using the instrument's software. Determine the Cq values for each sample and perform relative quantification using the delta-delta Cq method, normalizing to a stable reference gene.
Visualizations
Caption: Simplified signaling pathway of this compound action in an endometrial cell.
Caption: Experimental workflow for qPCR analysis of this compound-regulated genes.
Caption: Logical troubleshooting workflow for common qPCR issues.
References
Strategies to mitigate Dienogest-induced changes in cell morphology in-vitro
Welcome to the technical support center for researchers utilizing Dienogest in in-vitro studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding this compound-induced alterations in cell morphology.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in cell morphology after treating our cells with this compound. Is this expected?
A1: Yes, morphological changes are a well-documented in-vitro effect of this compound, particularly in hormone-responsive cells like endometrial stromal and mesenchymal stem cells. These changes are often integral to its mechanism of action. For instance, in human endometrial stromal cells (ESCs), this compound induces a process called decidualization, which involves significant morphological differentiation[1][2]. Similarly, endometrial mesenchymal stem cells (E-MSCs) have been observed to adopt a more spindle-like, elongated morphology upon treatment[3]. These alterations are linked to this compound's anti-proliferative and differentiating effects[1][4].
Q2: What are the typical morphological changes observed with this compound treatment?
A2: The nature of the morphological changes is cell-type dependent. Common observations include:
-
Decidualization: In endometrial stromal cells, this compound, often in the presence of estradiol, induces a transformation into a decidual phenotype. This is characterized by a change from a fibroblastic to a more polygonal, epithelial-like shape.
-
Elongation: In endometrial mesenchymal stem cells, a notable change is the adoption of a "spindle-like elongated cell morphology".
-
Inhibition of Glandular Formation: In 3D culture models of endometriosis, this compound has been shown to impair the outgrowth of endometrial stromal cells and the formation of glandular structures.
Q3: Can we prevent or reverse these morphological changes in our experiments? We are concerned they might interfere with our downstream assays.
A3: While these morphological changes are part of this compound's biological activity, it is possible to investigate the signaling pathways responsible for these changes and potentially modulate them. Mitigation, in this context, serves as an experimental tool to understand the underlying mechanisms. Strategies involve the co-administration of specific pathway inhibitors. Based on the known signaling pathways affected by this compound, the following approaches can be considered:
-
Targeting the PI3K/AKT/mTOR Pathway: this compound has been shown to suppress the AKT/mTOR pathway. Inhibitors of this pathway have been demonstrated to prevent age-related morphological changes in mesenchymal stem cells. Therefore, co-treatment with an AKT inhibitor (e.g., MK-2206) or an mTOR inhibitor (e.g., Rapamycin) could potentially mitigate some of the morphological alterations.
-
Targeting the MEK/ERK Pathway: this compound also influences the ERK1/2 signaling cascade. As ERK1/2 inhibitors are known to affect cell morphology and proliferation, their use could counteract some of this compound's effects.
-
Targeting the STAT3 Pathway: this compound can inhibit the activation of STAT3, which is involved in cell proliferation and invasion. Using siRNA to downregulate key components of this pathway could help dissect its role in the observed morphological changes.
It is important to note that the use of these inhibitors will also affect other cellular processes, so careful experimental design and interpretation are crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe or rapid changes in cell morphology leading to cell detachment and death. | 1. This compound concentration is too high.2. Cells are overly sensitive to progestogenic effects.3. Interaction with other media components. | 1. Perform a dose-response curve to determine the optimal concentration for your cell type. Concentrations typically range from 10⁻⁹ to 10⁻⁶ M.2. Ensure the cell line is appropriate for the study and review literature for typical responses.3. For hormone-related experiments, consider using phenol red-free medium with charcoal-stripped fetal bovine serum (FBS) to minimize interference from exogenous steroids. |
| Inconsistent morphological changes between experiments. | 1. Variation in cell passage number.2. Inconsistent serum or media supplements.3. Fluctuation in this compound stock solution activity. | 1. Use cells within a consistent and narrow passage number range for all experiments.2. Use a single, quality-controlled lot of FBS and other media supplements for the entire set of experiments.3. Prepare fresh this compound stock solutions regularly and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Morphological changes are observed, but expected changes in proliferation or protein expression are not. | 1. The timing of the assay is not optimal.2. The chosen downstream markers are not regulated by this compound in your specific cell model.3. Crosstalk with other activated signaling pathways. | 1. Conduct a time-course experiment to identify the optimal time point for observing both morphological and molecular changes.2. Verify the expression of progesterone receptors (PR-A and PR-B) in your cell line, as this compound's effects are often PR-mediated.3. Investigate the activation state of key signaling pathways (e.g., AKT, ERK, STAT3) to understand the cellular context. |
Data Summary
Table 1: In-Vitro Effects of this compound on Cellular Proliferation and Migration
| Cell Type | This compound Concentration | Effect on Proliferation | Effect on Migration | Citation |
| Endometrial Stromal Cells (ESCs) | >10⁻⁷ mol/l | Dose-dependent inhibition | Not specified | |
| Endometrial Mesenchymal Stem Cells (from endometriosis patients) | 10 nM | Inhibition | Decrease from 60.4% to 59.2% in wound healing assay | |
| Endometrial Mesenchymal Stem Cells (from healthy tissue) | 10 nM | Inhibition | Decrease from 57.7% to 56% in wound healing assay | |
| Immortalized Human Endometrial Epithelial Cells | ≥10⁻⁸ mol/l | Dose-dependent inhibition (BrdU incorporation) | Not specified |
Table 2: Gene Expression Changes Induced by this compound In-Vitro
| Cell Type | Gene | Regulation | Pathway/Function | Citation |
| Endometrial Epithelial Cells | Cyclin D1 | Down-regulated | Cell Cycle | |
| Endometrial Epithelial Cells | Aromatase | Inhibited | Estrogen Synthesis | |
| Ovarian Endometriotic Stromal Cells | MMP-1, -3, -10, -25, -27 | Down-regulated | Extracellular Matrix Remodeling | |
| Ovarian Endometriotic Stromal Cells | CSF1, MST1 | Down-regulated | Macrophage Chemotaxis | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | E-selectin, ICAM-1 | No significant change | Cell Adhesion |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cytoskeletal Changes
Objective: To visualize this compound-induced changes in the cellular cytoskeleton (e.g., F-actin and vimentin).
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere for 24 hours.
-
Hormone Starvation (Optional but Recommended): For hormone-sensitive studies, replace the growth medium with phenol red-free medium containing charcoal-stripped FBS for at least 24 hours prior to treatment.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against cytoskeletal proteins (e.g., anti-vimentin) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies and a fluorescent phalloidin conjugate (for F-actin staining) in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
Objective: To quantitatively assess the effect of this compound on cell migration.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Hormone Starvation: If applicable, switch to phenol red-free medium with charcoal-stripped FBS for 24 hours.
-
Creating the "Wound": Create a linear scratch in the confluent monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing this compound at the desired concentration or vehicle control.
-
Image Acquisition (Time 0): Immediately acquire images of the scratch at predefined locations using an inverted microscope with a camera.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Image Acquisition (Time X): Acquire images of the same locations at subsequent time points (e.g., 16, 24, 48 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound affecting cell morphology.
Caption: Experimental workflow for mitigating this compound-induced cell morphology changes.
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibitory effect of this compound, a synthetic steroid, on the growth of human endometrial stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Effect of this compound on Endometrium Mesenchymal Stem Cells Derived from Healthy and Endometriosis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Effect of this compound on Endometrium Mesenchymal Stem Cells Derived from Healthy and Endometriosis Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dienogest vs. Other Progestins: A Head-to-Head Comparison of Effects on Endometrial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Dienogest and other progestins concerning their anti-proliferative effects on endometrial cells. The information presented is collated from in-vitro and clinical studies to support research and development in gynecology and endocrinology.
Comparative Efficacy: Quantitative Data Summary
This compound has been evaluated against several other progestins in both clinical and pre-clinical settings. The primary endpoints in these studies often involve the regression of endometrial tissue, reduction in lesion size for endometriosis, or direct measurement of cell proliferation markers. The following tables summarize the key quantitative findings from comparative studies.
Table 1: this compound vs. Norethisterone Acetate (NETA) in Endometrial Hyperplasia
This table summarizes a study comparing the effectiveness of this compound and NETA in treating endometrial hyperplasia without atypia over a six-month period.[1][2][3][4]
| Outcome Metric | This compound (2 mg/day) | Norethisterone Acetate (15 mg/day) | p-value |
| Regression Rate | 57.7% | 37.9% | 0.039 |
| Resolution Rate | 32.7% | 31.0% | - |
| Persistence Rate | 3.8% | 22.5% | 0.005 |
| Progression to Complex Hyperplasia | 0% | 6.9% | - |
| Patients Requiring Hysterectomy | Not specified | Significantly higher | 0.042 |
Table 2: this compound vs. Medroxyprogesterone Acetate (MPA) in Endometriosis-Associated Pain
This table outlines the results of a comparative study on the efficacy of this compound versus MPA in managing menstrual pain associated with endometriosis.[5] A study also compared this compound with MPA and micronized progesterone for treating simple endometrial hyperplasia, finding this compound had the highest complete response rate, though the difference was not statistically significant (p=0.39).
| Outcome Metric (after 6 months) | This compound (2 mg/day) | Medroxyprogesterone Acetate (150 mg IM every 3 months) | p-value |
| Mean Reduction in Menstrual Pain Score (11-point scale) | 6.6 | 4.69 | 0.044 |
| Mean Patient Satisfaction Score (11-point scale) | 8.2 | 6.81 | 0.024 |
Another randomized trial over 12 weeks found this compound (2 mg/day) showed a significantly better reduction in VAS score for dysmenorrhea compared to MPA (10 mg twice daily) (95.99% vs. 84.91%; p=0.048).
Table 3: this compound vs. Levonorgestrel/Ethinylestradiol (LNG/EE) in Endometriosis
This table presents findings from a prospective study comparing this compound with a continuous oral contraceptive containing Levonorgestrel and Ethinylestradiol over six months.
| Outcome Metric | This compound (2 mg/day) | Levonorgestrel/EE (0.1mg/0.02mg per day) | Significance |
| Reduction in Ovarian Endometrioma Size | Significant (p=0.015) | Not Significant | This compound more effective |
| Reduction in Deep Infiltrating Endometriosis (DIE) Lesions | Significant (p=0.014) | Not Significant | This compound more effective |
| Reduction in Chronic Pelvic Pain (CPP) | Significant (p=0.002) | Not Significant | This compound more effective |
Table 4: this compound vs. Dydrogesterone in Endometriosis-Associated Pain
This table shows data from a 12-week prospective study comparing this compound and Dydrogesterone for endometriosis-associated pain.
| Outcome Metric (after 12 weeks) | This compound (2 mg/day) | Dydrogesterone (10 mg twice daily) | p-value (Interaction) |
| Mean Reduction in VAS Pain Score (mm) | From 60.97 to 26.67 | From 62.3 to 35.34 | 0.004 |
| Patients Achieving VAS Score <30 mm | 12 out of 20 | 5 out of 20 | - |
Key Signaling Pathways
This compound exerts its anti-proliferative effects primarily through its agonistic activity on the progesterone receptor (PR). In-vitro studies have demonstrated that this compound, similar to natural progesterone, inhibits the proliferation of human endometrial epithelial cells by suppressing the expression of key cell cycle regulators. Specifically, this compound leads to a significant downregulation of Cyclin D1 mRNA, which is a critical regulator of the G1 to S phase transition in the cell cycle. This is followed by a decrease in Cyclin E1 expression. Notably, this anti-proliferative effect is achieved without significantly altering the expression of cell cycle inhibitors like p21 and p27.
Furthermore, in endometrial mesenchymal stem cells from patients with endometriosis, this compound has been shown to significantly decrease the expression of the proliferation marker Ki67, as well as CXCL12 (a factor in stem cell survival) and beta-catenin (a key component of the Wnt-signaling pathway).
Caption: this compound Signaling Pathway for Proliferation Inhibition.
Experimental Protocols
The following section details the methodologies used in key in-vitro experiments to assess the anti-proliferative effects of progestins on endometrial cells.
Cell Culture and Treatment
-
Cell Lines: Immortalized human endometrial epithelial cells (EM-E6/E7/TERT) and a progesterone receptor-expressing derivative (EM-PR) are commonly used. Primary endometrial stromal cells isolated from patient biopsies are also used.
-
Culture Conditions: Cells are typically cultured in a base medium like DMEM/F12, supplemented with fetal bovine serum (FBS). For hormone treatment studies, phenol red-free medium and dextran-coated charcoal-stripped FBS (DCC-FBS) are used to eliminate confounding estrogenic effects.
-
Hormone Treatment: Cells are incubated with varying concentrations of this compound, progesterone, or other progestins (e.g., 10⁻⁸ mol/l to 10⁻⁶ mol/l) for specific durations (e.g., 6, 12, 24, or 48 hours) to assess dose- and time-dependent effects. A vehicle control (like DMSO) is run in parallel.
Proliferation Assays
-
5-Bromo-2'-deoxyuridine (BrdU) Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation. Cells are incubated with BrdU, which is incorporated into newly synthesized DNA. An anti-BrdU antibody conjugated to an enzyme is then used for colorimetric detection, where the signal intensity is proportional to the level of cell proliferation.
-
Thymidine Uptake Method: Similar to the BrdU assay, this method measures the incorporation of radioactive [³H]thymidine into DNA during cell division to quantify proliferation.
-
Real-Time Cell Analysis (RTCA): Systems like the xCELLigence system measure changes in electronic impedance as cells attach and proliferate on microelectrodes in a specialized plate. This allows for real-time, label-free monitoring of cell proliferation kinetics.
Gene Expression Analysis
-
Real-Time Polymerase Chain Reaction (RT-PCR): This technique is used to quantify the expression levels of specific mRNAs. Total RNA is extracted from treated and control cells, reverse-transcribed into cDNA, and then specific genes of interest (e.g., Cyclin D1, Cyclin E1, p21, p27, Ki67) are amplified and quantified. Gene expression is typically normalized to a housekeeping gene like GAPDH.
References
- 1. This compound versus norethisterone acetate in management of endometrial hyperplasia without atypia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hysterectomy | this compound versus norethisterone acetate in management of endometrial hyperplasia without atypia | springermedicine.com [springermedicine.com]
- 3. This compound versus norethisterone acetate in management of endometrial hyperplasia without atypia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hkjgom.org [hkjgom.org]
A Comparative Guide to Validating Serum miRNA-191 as a Novel Biomarker for Dienogest Response in Endometriosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating a novel serum-based microRNA (miRNA), specifically miRNA-191, as a predictive biomarker for patient response to Dienogest, a fourth-generation progestin used for treating endometriosis.[1] The objective is to compare the performance of this molecular biomarker against the current standard of clinical assessment and to provide detailed methodologies for its validation.
Endometriosis is a chronic, inflammatory condition affecting approximately one in ten women of reproductive age, often causing debilitating pelvic pain and infertility.[2] this compound is an effective treatment that alleviates pain and reduces endometriotic lesions by suppressing ovulation, reducing estrogen levels, and exerting direct anti-proliferative, anti-inflammatory, and anti-angiogenic effects on ectopic endometrial tissue.[3][4] However, patient response to this compound can be unpredictable.[2] A validated biomarker that predicts therapeutic response could enable a personalized medicine approach, minimizing delays in effective treatment and improving patient outcomes.
Comparative Performance of Biomarkers
The validation of a new biomarker requires a direct comparison against existing methods for evaluating treatment efficacy. In this context, the performance of serum miRNA-191 is compared with the standard clinical assessment, which relies on subjective patient-reported pain scores and imaging.
| Biomarker/Method | Parameter | Value | Description | Reference |
| Novel Biomarker: Serum miRNA-191 | Sensitivity | 89.7% | The ability of the biomarker to correctly identify patients who will respond to this compound therapy. | Fictional Data |
| Specificity | 81.6% | The ability of the biomarker to correctly identify patients who will not respond to this compound therapy. | Fictional Data | |
| Positive Predictive Value (PPV) | 85.0% | The probability that a patient with a positive biomarker test will respond to treatment. | Fictional Data | |
| Negative Predictive Value (NPV) | 87.1% | The probability that a patient with a negative biomarker test will not respond to treatment. | Fictional Data | |
| Area Under the Curve (AUC) | 0.91 | Represents the overall diagnostic accuracy of the biomarker. An AUC of 1.0 is perfect, while 0.5 is no better than chance. | Fictional Data | |
| Current Standard: Clinical Assessment | Sensitivity | ~60-70% | Based on subjective pain score reduction (e.g., Visual Analog Scale) and imaging changes, which can be variable. | Fictional Data |
| Specificity | ~50-60% | Non-response may be due to multiple factors, making it difficult to predict based on initial clinical presentation alone. | Fictional Data | |
| Predictive Value | Moderate | Relies on a "trial and error" approach over several months to determine efficacy. | ||
| Area Under the Curve (AUC) | Not Applicable | As a qualitative and subjective assessment over time, a singular AUC value is not typically calculated. |
Signaling Pathways and Experimental Design
Visualizing the biological and procedural pathways is crucial for understanding the biomarker's role and the validation process.
Caption: this compound's mechanism of action and the role of miRNA-191.
Caption: Workflow for the clinical validation of serum miRNA-191.
Detailed Experimental Protocols
Reproducibility is paramount in biomarker validation. The following protocols outline the key steps for validating serum miRNA-191 as a predictive biomarker.
1. Patient Cohort Selection and Clinical Assessment
-
Inclusion Criteria:
-
Premenopausal women aged 18-45 years.
-
Laparoscopically confirmed diagnosis of endometriosis.
-
Presence of endometriosis-associated pelvic pain with a Visual Analog Scale (VAS) score ≥ 4.
-
Willingness to undergo a 6-month course of this compound (2 mg/day).
-
-
Exclusion Criteria:
-
Use of hormonal treatments or GnRH agonists within 3 months prior to the study.
-
Co-existing gynecological conditions such as adenomyosis or large fibroids that could confound pain assessment.
-
Pregnancy or desire for pregnancy during the study period.
-
-
Definition of Treatment Response:
-
Responders: Patients showing a ≥50% reduction in their VAS pain score after 6 months of this compound treatment.
-
Non-responders: Patients with <50% reduction in VAS pain score.
-
2. Serum Sample Collection and Processing
-
Collection: Collect 5 mL of whole blood via venipuncture into serum separator tubes (SSTs) from each patient at baseline (before initiating this compound treatment).
-
Processing:
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (serum) and transfer it into sterile, RNase-free cryovials.
-
Immediately store serum samples at -80°C until RNA extraction to prevent RNA degradation.
-
3. Circulating miRNA Quantification via Stem-Loop RT-qPCR
This method is highly sensitive and specific for mature miRNA quantification.
-
Total RNA Extraction:
-
Thaw 200 µL of serum on ice.
-
Extract total RNA, including small RNAs, using a commercially available kit designed for liquid biopsies (e.g., Qiagen miRNeasy Serum/Plasma Kit), following the manufacturer's protocol.
-
Elute the RNA in 15 µL of RNase-free water. Assess RNA concentration and purity using a NanoDrop spectrophotometer.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a TaqMan MicroRNA Reverse Transcription Kit and a specific stem-loop RT primer for hsa-miR-191-5p.
-
In a separate reaction, use a stem-loop RT primer for a stable endogenous control, such as U6 small nuclear RNA (snRNA), for normalization.
-
The reaction mixture should include 100 ng of total RNA, 1X RT buffer, dNTPs, RNase inhibitor, MultiScribe™ Reverse Transcriptase, and 1X stem-loop RT primer.
-
Incubate the reaction at 16°C for 30 min, 42°C for 30 min, and 85°C for 5 min to inactivate the enzyme.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a TaqMan Universal PCR Master Mix, the specific TaqMan MicroRNA Assay for hsa-miR-191-5p (or U6 snRNA), and the cDNA product from the RT step.
-
Run the qPCR on a real-time PCR system with the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.
-
All samples, including no-template controls, should be run in triplicate.
-
4. Data and Statistical Analysis
-
Data Normalization: Calculate the relative expression of miRNA-191 using the comparative Cq (ΔΔCq) method. The expression level is normalized to the endogenous control (U6 snRNA) to correct for variability in RNA extraction and RT efficiency.
-
ΔCq = Cq(miRNA-191) - Cq(U6 snRNA)
-
-
Statistical Validation:
-
Use an independent t-test or Mann-Whitney U test to compare the baseline normalized expression levels of miRNA-191 between the "Responder" and "Non-responder" groups.
-
Perform Receiver Operating Characteristic (ROC) curve analysis to determine the optimal cutoff value for miRNA-191 expression that distinguishes responders from non-responders.
-
Calculate the Area Under the Curve (AUC), sensitivity, specificity, Positive Predictive Value (PPV), and Negative Predictive Value (NPV) to evaluate the diagnostic performance of the biomarker.
-
A p-value < 0.05 is considered statistically significant.
-
References
- 1. This compound in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers can predict whether women with endometriosis will respond to the first-line treatment | EurekAlert! [eurekalert.org]
- 3. This compound in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dienogest Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Dienogest, a synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis, is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[1][2] This guide provides a comprehensive comparison of various analytical methods for the detection of this compound, offering insights into their performance characteristics and detailed experimental protocols to aid in method selection and cross-validation. The primary analytical techniques employed for this compound determination include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control versus bioanalytical studies). Below is a summary of the performance characteristics of commonly employed methods for this compound analysis.
| Method | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | Rat Plasma | Not Specified | Not Specified | < 2.0 | Not Specified | Simple, economical, suitable for pharmacokinetic analysis.[3] |
| HPLC-UV | Pharmaceutical Preparations | 3.0-45.0 µg/mL | Not Specified | Not Specified | Not Specified | Suitable for simultaneous determination with other compounds.[4] |
| Stability-Indicating RP-HPLC | Bulk and Tablet Dosage Form | 0.8-12.0 µg/mL | Not Specified | 0.3 | Not Specified | Robust for quality control and stability testing. |
| LC-MS/MS | Human Plasma | 1.003-200.896 ng/mL | Within ±4.0 | < 6.10 | 1.003 ng/mL | High sensitivity and specificity, ideal for bioanalytical studies. |
| Online SPE-LC-MS/MS | Human Plasma | 5-100 ng/mL | -3.7 to 11.3 | < 10 | 5 ng/mL | Rapid and reliable for simultaneous quantification of multiple progestins. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Rat Plasma
This method provides a robust approach for the quantification of this compound in biological samples for pharmacokinetic studies.
-
Chromatographic Conditions:
-
Instrument: Waters Alliance-e2695
-
Column: Waters Symmetry C18, 150x4.6mm, 3.5µm
-
Mobile Phase: 0.1% Orthophosphoric acid & Acetonitrile (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorption at 214 nm
-
Internal Standard: Norethisterone
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Further dilutions are made with the mobile phase to prepare working standard solutions.
-
Extraction of this compound from plasma samples is required before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this compound in Human Plasma
This highly sensitive and specific method is well-suited for clinical and pharmacokinetic studies where low concentrations of this compound are expected.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Liquid chromatography system
-
Column: Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile-5 mm ammonium acetate (70:30, v/v)
-
Flow Rate: 0.60 mL/min
-
Mass Spectrometer: Tandem mass spectrometer with positive ion electrospray ionization
-
Monitored Transitions: m/z 312.30 → 135.30 for this compound and m/z 319.00 → 251.30 for the internal standard (levonorgestrel d6).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Use human K2 EDTA plasma.
-
Perform a simple liquid-liquid extraction to isolate this compound and the internal standard.
-
Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method for this compound in Bulk and Tablet Forms
This method is designed to separate this compound from its degradation products, making it suitable for stability studies.
-
Chromatographic Conditions:
-
Column: Thermo Hypersil BDS C18 150 x 4.6mm, 5µm
-
Mobile Phase: 40% Acetonitrile
-
Detection: UV, wavelength not specified in the abstract but UV maxima for this compound is mentioned as 305nm.
-
Retention Time: Approximately 4.5 minutes
-
-
Forced Degradation Study:
-
The drug product is exposed to acid (1M HCl), base (1M NaOH), peroxide (2.5% H2O2), aqueous, UV light, and dry heat conditions to assess the method's ability to separate the active ingredient from any degradation products.
-
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: A generalized workflow for the development and validation of an analytical method.
This guide provides a foundational comparison of analytical methods for this compound detection. For comprehensive cross-validation, it is recommended that laboratories perform a head-to-head comparison of these methods using their own reference standards and sample matrices to determine the most suitable method for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of this compound and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Dienogest Alters Endometrial Transcriptome, Influencing Key Pathways in Endometriosis
A comprehensive analysis of the endometrial transcriptome in response to Dienogest, a synthetic progestin used in the treatment of endometriosis, reveals significant alterations in gene expression, impacting key signaling pathways involved in cell proliferation, inflammation, and tissue remodeling. Compared to placebo, this compound induces a distinct gene expression profile in the endometrium, offering insights into its therapeutic mechanisms.
A key study identified 406 differentially expressed genes (DEGs) in endometrial tissue from patients with endometriosis treated with this compound compared to those who received no treatment.[1][2] Another investigation focusing on ovarian endometriotic stromal cells identified 647 DEGs, with 314 genes upregulated and 333 downregulated in response to this compound.[3] These changes in gene expression underlie the clinical efficacy of this compound in alleviating endometriosis-associated symptoms.
Quantitative Analysis of Gene Expression Changes
The following table summarizes the top 20 differentially expressed genes in endometriotic tissue following this compound treatment, as identified by RNA sequencing. These genes are implicated in various cellular processes, including immune response, cell adhesion, and signaling.
| Gene Symbol | Gene Name | Regulation |
| Top 20 Differentially Expressed Genes with this compound Treatment | ||
| (Data derived from a study on endometriotic ovarian cysts) | ||
| Specific fold changes and p-values were not available in the provided source. | ||
| (List of top 20 DEGs) | (Full gene name) | Up/Down |
| ... | ... | ... |
| ... | ... | ... |
(Note: The specific list of the top 20 DEGs and their precise fold changes and p-values were not fully available in the provided search results, but a study has identified them and they are listed in the original publication's supplementary data.)[4]
Impact on Cellular Signaling Pathways
Transcriptomic data reveals that this compound significantly modulates several key signaling pathways implicated in the pathophysiology of endometriosis.
Inhibition of Cell Proliferation via Cell Cycle Regulation
This compound has been shown to directly inhibit the proliferation of human endometrial epithelial cells by suppressing the expression of Cyclin D1 (CCND1), a key regulator of the cell cycle.[1] By downregulating Cyclin D1, this compound can halt the progression of the cell cycle, thereby reducing the growth of endometrial tissue.
Induction of Autophagy and Apoptosis through the AKT/ERK/mTOR Pathway
This compound has been found to suppress the activity of the AKT and ERK1/2 signaling pathways. This inhibition leads to the downregulation of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and survival. The suppression of the mTOR pathway, in turn, induces autophagy and promotes apoptosis (programmed cell death) in endometriotic cells.
Experimental Protocols
The findings presented are based on robust experimental methodologies, including placebo-controlled trials and in-vitro studies.
Comparative Transcriptome Analysis Workflow
The workflow for a typical comparative transcriptome analysis of endometrial tissue involves several key steps, from patient recruitment to bioinformatic analysis.
Patient Selection and Sample Collection: Studies typically enroll premenopausal women with laparoscopically and pathologically confirmed endometriosis. Participants are often divided into a treatment group receiving daily this compound and a control group receiving a placebo or no treatment. Endometrial tissue samples are collected via biopsy.
RNA Sequencing and Analysis: Total RNA is extracted from the endometrial tissue samples. The quality and integrity of the RNA are assessed before proceeding to library preparation and RNA sequencing. The resulting sequencing data undergoes rigorous bioinformatic analysis. This includes quality control, mapping of reads to the human genome, and identification of differentially expressed genes (DEGs) between the this compound and placebo groups using statistical methods with a defined significance threshold (e.g., adjusted p-value < 0.05).
In-Vitro Studies: To investigate specific molecular mechanisms, in-vitro studies are conducted using primary human endometriotic cyst stromal cells (ECSCs). These cells are treated with this compound or a vehicle control, and subsequent analyses, such as Western blotting, are performed to measure the expression and phosphorylation status of key proteins in signaling pathways like AKT/ERK/mTOR. Cell proliferation assays are also used to assess the direct impact of this compound on cell growth.
References
- 1. This compound, a synthetic progestin, inhibits the proliferation of immortalized human endometrial epithelial cells with suppression of cyclin D1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression Profiling and Pathway Analysis of the Effect of this compound on Ovarian Endometriosis: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of this compound on Ovarian Endometriotic Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Expression Profiling and Pathway Analysis of the Effect of this compound on Ovarian Endometriosis: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Dienogest vs. Elagolix: A Comparative Analysis of Pain Reduction in Murine Models
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of dienogest and elagolix, two prominent therapeutic agents for endometriosis-associated pain. This document synthesizes available preclinical data from murine models, detailing their mechanisms of action, experimental protocols, and effects on pain-related markers.
While direct comparative studies of this compound and elagolix in mouse models of pain are not publicly available, this guide draws upon individual preclinical investigations to offer insights into their respective efficacies. The primary focus is on experimental data derived from mouse models of endometriosis, a common approach for studying the pathophysiology of the disease and evaluating potential treatments.
Mechanisms of Action
This compound is a synthetic progestin that exhibits a multi-faceted mechanism of action in alleviating endometriosis-associated pain. It directly acts on endometrial tissue, promoting an anti-proliferative, immunologic, and antiangiogenic environment.[1] By binding to progesterone receptors, this compound induces endometrial atrophy.[1] Furthermore, it reduces the production of inflammatory mediators such as prostaglandins and estradiol, which are key contributors to pain and inflammation in endometriotic lesions.[2]
Elagolix, in contrast, is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1][3] It competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces ovarian production of estradiol and progesterone, inducing a hypoestrogenic state that suppresses the growth and activity of endometriotic implants.
Experimental Data in Murine Models
Quantitative data from preclinical studies in mice are summarized below. It is important to note the absence of head-to-head trials, necessitating a comparison of findings from separate studies.
This compound: Efficacy in a Mouse Model of Endometriosis
A study utilizing a mouse model of surgically induced endometriosis provides evidence for the therapeutic effects of this compound. While this study did not directly measure pain behavior, it quantified the reduction in the size of endometriotic lesions and the expression of Nerve Growth Factor (NGF), a key mediator of visceral pain and hyperalgesia.
| Parameter | Control Group | This compound-Treated Group (1 mg/kg) | Percentage Reduction |
| Endometriotic Lesion Size (mm³) | 53.70 | 21.46 | 60% |
| Nerve Growth Factor (NGF) Expression | High | Significantly Decreased | Not Quantified |
Table 1: Effect of this compound on Endometriotic Lesion Size and NGF Expression in a Mouse Model.
Elagolix: Preclinical Data in Rodent Models
Publicly available preclinical data detailing the specific effects of elagolix on pain reduction in mouse models of endometriosis are limited. While numerous clinical trials have demonstrated its efficacy in humans, detailed experimental data from murine pain models, such as those employing the von Frey test for mechanical hyperalgesia or the writhing test for visceral pain, are not readily accessible in the scientific literature. The mechanism of action, established through clinical studies, suggests that by reducing estradiol levels, elagolix would likely mitigate the inflammatory and proliferative processes that drive pain in endometriosis.
Experimental Protocols
This compound: Endometriosis Mouse Model and Treatment
The following protocol outlines a common method for establishing an endometriosis mouse model and administering this compound, as synthesized from available literature.
Elagolix: Inferred Experimental Approach for Pain Assessment
Based on established methodologies for assessing visceral pain in rodent models, the following workflow represents a likely, though not explicitly documented, approach for evaluating the efficacy of elagolix.
Signaling Pathways
The distinct mechanisms of this compound and elagolix are reflected in their respective signaling pathways.
This compound Signaling Pathway
This compound primarily acts through the progesterone receptor to modulate gene expression, leading to anti-proliferative and anti-inflammatory effects.
Elagolix Signaling Pathway
Elagolix acts upstream by blocking the GnRH receptor, which initiates a cascade that ultimately reduces estrogen levels.
Conclusion
Based on the available preclinical data from murine models, this compound has demonstrated efficacy in reducing the size of endometriotic lesions and decreasing the expression of the pain-related biomarker NGF. While direct comparative data in mice is lacking, the distinct mechanisms of action of this compound and elagolix suggest different but effective approaches to managing endometriosis-associated pain. This compound exerts its effects through direct action on endometrial tissue, while elagolix acts centrally to reduce estrogen levels. The absence of publicly available, detailed preclinical pain studies for elagolix in mouse models represents a significant data gap and highlights an area for future research. Such studies would be invaluable for a more direct and comprehensive comparison of these two important therapeutic agents.
References
- 1. US FDA grants priority review to AbbVie’s elagolix for endometriosis - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. researchgate.net [researchgate.net]
- 3. Different Effect of this compound on Endometrium Mesenchymal Stem Cells Derived from Healthy and Endometriosis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Preclinical Assessment of Dienogest: A Side Effect Profile Analysis in Animal Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis, a chronic gynecological condition characterized by the ectopic growth of endometrial-like tissue, presents a significant therapeutic challenge. While various hormonal treatments are available, their clinical utility is often hampered by adverse side effects. Dienogest, a synthetic progestin, has emerged as a prominent therapeutic option. This guide provides a comprehensive comparison of the side effect profile of dienogogest with other established endometriosis treatments, including Danazol and Gonadotropin-Releasing Hormone (GnRH) agonists, based on data from preclinical animal studies. The focus is on providing objective, data-driven comparisons to aid in research and development efforts.
Experimental Methodologies
The data presented in this guide are derived from studies utilizing a surgically induced model of endometriosis in rats. This model is a cornerstone of preclinical endometriosis research, allowing for the controlled evaluation of therapeutic agents.
Induction of Experimental Endometriosis in Rats
The most common method for inducing endometriosis in rats involves the autotransplantation of uterine tissue. The following protocol is a synthesis of methodologies reported in the cited literature[1][2][3][4][5].
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are typically used. The animals are housed under controlled conditions with standard chow and water ad libitum.
-
Surgical Procedure:
-
Animals are anesthetized using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).
-
A midline laparotomy is performed under aseptic conditions to expose the uterus.
-
A segment of one uterine horn is excised and placed in sterile saline.
-
The excised uterine segment is opened longitudinally, and small pieces of the endometrium (e.g., 5x5 mm) are dissected.
-
These endometrial fragments are then sutured to the peritoneal wall or other locations within the peritoneal cavity, with the endometrial lining facing the cavity.
-
-
Post-Surgical Recovery: Animals are allowed to recover for a specified period (e.g., 3-4 weeks) to allow for the establishment and growth of endometriotic lesions.
The following diagram illustrates the generalized experimental workflow for these comparative animal studies.
Comparative Side Effect Profile
Preclinical studies in rodent models have provided valuable insights into the comparative side effect profiles of this compound and other endometriosis treatments. A key area of investigation has been the impact of these hormonal therapies on bone mineral density (BMD) and their androgenic and other hormonal activities.
Endocrinological Profile
Animal studies have characterized this compound as having a favorable endocrinological profile compared to other agents. It exhibits moderate binding affinity for the progesterone receptor but has very low affinity for estrogen, androgen, glucocorticoid, and mineralocorticoid receptors. This selectivity is thought to contribute to its reduced side effect profile.
| Parameter | This compound | Danazol | GnRH Agonists (Buserelin) | Reference |
| Androgenic/Anabolic Activity | No biological activity at 100 mg/kg | Known androgenic effects | - | |
| Glucocorticoid Activity | None detected at 100 mg/kg | - | - | |
| Mineralocorticoid Activity | None detected at 100 mg/kg | - | - | |
| Uterotrophic Effect | Slightly uterotrophic at ≥ 1 mg/kg | - | Significant decrease in uterine weight |
Bone Mineral Density
A significant concern with hypoestrogenic treatments for endometriosis, such as GnRH agonists, is the potential for bone mineral density loss. Animal studies have directly compared the effects of this compound, danazol, and the GnRH agonist buserelin on the bone health of rats with induced endometriosis.
| Treatment Group | Dose | Change in Bone Mineral Density (BMD) of Distal Femoral Trabecular Bone | Reference |
| Control | - | No significant change | |
| This compound | 0.1 - 1 mg/kg/day (p.o.) | No effect on BMD | |
| Danazol | 100 mg/kg/day (p.o.) | Significant decrease in BMD | |
| Buserelin | 30 µg/kg/day (s.c.) | Significant decrease in BMD (greater than Danazol) | |
| This compound + Buserelin | 0.1 mg/kg/day + 0.3 µg/kg/day | Suppressed the bone mineral loss induced by buserelin alone |
Immunological Effects
In a rat model of endometriosis, this compound demonstrated immunomodulatory effects that were not observed with danazol or buserelin. These effects may contribute to its therapeutic action and represent a difference in its biological activity profile.
| Immunological Parameter | this compound (0.1-1 mg/kg/day) | Danazol (100 mg/kg/day) | Buserelin (30 µg/kg/day) | Reference | | :--- | :--- | :--- | :--- | | Natural Killer (NK) Cell Activity | Increased | No effect | No effect | | | Peritoneal Fluid Cell Count | Decreased | No effect | No effect | | | Interleukin-1β Production | Decreased | No effect | No effect | |
Mechanism of Action of this compound in Endometriosis
The therapeutic effects of this compound in endometriosis are multifactorial, involving both central and peripheral actions. The following diagram illustrates the proposed mechanisms based on preclinical findings.
Conclusion
Preclinical animal studies consistently demonstrate that this compound possesses a more favorable side effect profile compared to older endometriosis treatments like danazol and GnRH agonists. Notably, this compound does not appear to adversely affect bone mineral density, a significant advantage over GnRH agonists. Its lack of androgenic activity also distinguishes it from danazol. Furthermore, its unique immunomodulatory effects suggest a distinct mechanism of action. These findings from animal models provide a strong rationale for the clinical use of this compound and highlight its potential as a well-tolerated long-term treatment option for endometriosis. Further research in animal models could continue to elucidate the long-term safety profile and explore its effects on other physiological systems.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a synthetic steroid, on experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Effects of this compound on surgically induced endometriosis in rats after repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating key findings of Dienogest's mechanism of action in a different laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating key experimental findings related to the mechanism of action of Dienogest, a synthetic progestin widely used in the treatment of endometriosis. By offering a comparative summary of expected outcomes and detailed experimental protocols, this document aims to facilitate the independent verification and further exploration of this compound's pharmacological effects in different laboratory settings.
Core Mechanisms of Action and Key Experimental Findings
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its progestogenic activity. Key findings from preclinical and clinical studies have established its role in modulating the progesterone receptor, inhibiting ovulation, and directly impacting endometrial tissue through anti-proliferative, anti-inflammatory, and anti-angiogenic effects.[1][2][3] The replication of these findings is crucial for understanding its clinical efficacy and for the development of novel therapeutic strategies.
Table 1: Summary of Key Findings and Expected Quantitative Outcomes
| Mechanism of Action | Key Experimental Finding | Alternative Methodologies | Expected Quantitative Outcome (this compound) |
| Progesterone Receptor (PR) Modulation | High and selective binding affinity to the progesterone receptor.[1][4] | Steroid Receptor Transactivation Assay | Agonist activity with an EC50 of 3.4 - 10.5 nmol/L. |
| Competitive Radioligand Binding Assay | High binding affinity to PR. | ||
| Ovulation Inhibition | Suppression of ovulation at sufficient dosages. | Assessment of estrous cycle in animal models, hormonal profiling (LH, FSH, Estradiol, Progesterone). | Reliable ovulation inhibition at doses ≥2 mg/day in humans. Moderate suppression of estradiol levels. |
| Anti-proliferative Effect on Endometrial Cells | Inhibition of endometrial cell proliferation. | BrdU incorporation assay, Ki-67 staining. | Dose-dependent inhibition of BrdU incorporation in endometrial stromal cells at concentrations of 10⁻⁸ M or higher. |
| Induction of Endometrial Decidualization | Promotes the transformation of endometrial stromal cells into decidual cells, leading to tissue atrophy. | Morphological assessment, measurement of decidualization markers (e.g., prolactin, IGFBP1). | Increased prolactin mRNA and protein production in a dose-dependent manner in cultured endometrial stromal cells. |
| Anti-inflammatory Effects | Reduction of pro-inflammatory markers in endometriotic lesions. | Measurement of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or qPCR. | Reduction in the production of pro-inflammatory cytokines by endometriotic stromal cells. |
| Anti-angiogenic Effects | Inhibition of new blood vessel formation in endometriotic tissue. | Chick Chorioallantoic Membrane (CAM) Assay, Endothelial Cell Tube Formation Assay, in vivo Matrigel plug assay. | Suppression of angiogenesis in endometrial autografts in animal models. |
Detailed Experimental Protocols
To ensure the reproducibility of the key findings, detailed methodologies for the pivotal experiments are provided below. These protocols are based on established methods cited in the literature.
Progesterone Receptor Binding and Transactivation
Replicating the selective agonist activity of this compound at the progesterone receptor is fundamental. This can be achieved through competitive binding assays and receptor transactivation studies.
2.1.1. Steroid Receptor Transactivation Assay
This assay quantifies the ability of this compound to activate the progesterone receptor and induce the expression of a reporter gene.
-
Cell Line: A human cell line stably expressing the human progesterone receptor (e.g., T47D breast cancer cells or engineered cell lines like EM-PR).
-
Reagents:
-
This compound (test compound)
-
Progesterone (reference agonist)
-
RU486 (mifepristone) (reference antagonist)
-
Reporter plasmid containing a progesterone response element (PRE) linked to a luciferase reporter gene.
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM/F12) with charcoal-stripped fetal bovine serum (DCC-FBS) to remove endogenous steroids.
-
Luciferase assay system.
-
-
Protocol:
-
Seed cells in 96-well plates.
-
Transfect cells with the PRE-luciferase reporter plasmid.
-
After 24 hours, replace the medium with a medium containing various concentrations of this compound or reference compounds.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.
-
Plot the normalized data against the log concentration of the compound to determine the EC50 value.
-
2.1.2. Competitive Radioligand Binding Assay
This assay measures the affinity of this compound for the progesterone receptor by its ability to compete with a radiolabeled ligand.
-
Materials:
-
Source of progesterone receptor (e.g., cytosol from T47D cells or recombinant human PR).
-
Radiolabeled progestin (e.g., ³H-promegestone).
-
Unlabeled this compound and progesterone.
-
Assay buffer.
-
Method for separating bound from free radioligand (e.g., hydroxylapatite or glass fiber filters).
-
Scintillation counter.
-
-
Protocol:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound or progesterone.
-
Separate the bound and free radioligand.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (concentration that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
In Vitro Endometrial Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the anti-proliferative effect of this compound on endometrial cells.
-
Cell Line: Primary human endometrial stromal cells (hESCs) or an immortalized endometrial epithelial cell line (e.g., EM-E6/E7/TERT).
-
Reagents:
-
This compound.
-
Cell culture medium (phenol red-free DMEM/F12 with DCC-FBS).
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution.
-
BrdU detection kit (e.g., ELISA-based).
-
-
Protocol:
-
Seed cells in 96-well plates and culture until they reach a desired confluency.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
During the last few hours of incubation, add BrdU labeling solution to the wells.
-
Fix the cells and detect BrdU incorporation according to the manufacturer's protocol of the detection kit.
-
Measure the absorbance using a microplate reader.
-
Express the results as a percentage of the control (vehicle-treated cells).
-
In Vivo Model of Surgically Induced Endometriosis in Rats
This animal model is crucial for evaluating the efficacy of this compound in reducing endometriotic lesion size in a setting that mimics the human condition.
-
Animals: Adult female Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the uterus.
-
Excise a small piece of one uterine horn.
-
Suture the uterine fragment (with the endometrial side facing the peritoneal cavity) onto the intestinal mesentery or the peritoneal wall.
-
Close the abdominal incision.
-
-
Treatment and Evaluation:
-
Allow the endometriotic lesions to establish for a period (e.g., 2-4 weeks).
-
Administer this compound orally at the desired doses for a specified duration (e.g., 28 days).
-
At the end of the treatment period, euthanize the animals and measure the size (area or volume) of the endometriotic lesions.
-
Collect lesions for histological analysis to confirm the presence of endometrial glands and stroma.
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.
Caption: this compound signaling pathway via the progesterone receptor.
Caption: Experimental workflow for the rat model of endometriosis.
References
A comparative analysis of the cost-effectiveness of Dienogest in a research setting
For researchers, scientists, and drug development professionals, understanding the economic viability of a therapeutic agent is as crucial as its clinical efficacy. This guide provides a comparative analysis of the cost-effectiveness of Dienogest, a synthetic progestin, against other common treatments for endometriosis, supported by experimental data and detailed methodologies.
This compound has emerged as a prominent therapeutic option for the management of endometriosis, a chronic gynecological condition characterized by the growth of endometrial-like tissue outside the uterus. Its efficacy in alleviating pain and reducing endometriotic lesions is well-documented. However, in the landscape of drug development and clinical research, a thorough evaluation of its cost-effectiveness compared to established treatments such as Gonadotropin-Releasing Hormone (GnRH) agonists and combined oral contraceptives (COCs) is paramount. This guide synthesizes findings from various pharmacoeconomic studies and clinical trials to provide a comprehensive overview for the scientific community.
Comparative Cost-Effectiveness Analysis
The economic evaluation of this compound has been undertaken in various healthcare systems, yielding insights into its value proposition. The primary metrics used in these analyses are Quality-Adjusted Life Years (QALYs), which measure the quality and the quantity of life lived, and the Incremental Cost-Effectiveness Ratio (ICER), representing the additional cost for each additional QALY gained.
This compound vs. GnRH Agonists
Pharmacoeconomic models have consistently demonstrated the cost-effectiveness of this compound when compared to GnRH agonists (e.g., Leuprolide Acetate, Goserelin) for the management of endometriosis-associated pain.[1][2][3]
A study conducted from the perspective of the Vietnamese healthcare system found this compound to be the dominant treatment for both dysmenorrhea and pelvic pain, meaning it was both more effective (higher QALYs) and less costly than GnRH agonists like triptorelin, leuprorelin, and goserelin.[2] Similarly, a decision tree model analyzing the Chinese healthcare setting concluded that this compound is more effective and cost-saving compared to goserelin for patients with endometriosis following conservative surgery.[3] The model projected that this compound treatment resulted in an incremental 0.02 QALY gain at a cost saving of ¥7274.
Probabilistic sensitivity analyses in these studies further confirmed the high probability of this compound being the cost-effective option at various willingness-to-pay thresholds.
This compound vs. Combined Oral Contraceptives (COCs)
The cost-effectiveness of this compound in comparison to COCs for the prevention of endometriosis recurrence after surgery presents a more nuanced picture. A decision tree model based on the Chinese healthcare system found that while this compound resulted in slightly higher QALYs (0.7493 vs. 0.7346), it came at a significantly higher cost ($1625.49 vs. $343.61). This resulted in a high ICER of $87,679.89 per additional QALY gained, suggesting that this compound may not be cost-effective in this specific context at conventional willingness-to-pay thresholds.
It is important to note that the choice between this compound and COCs may depend on the specific patient population and the primary therapeutic goal (pain management vs. recurrence prevention).
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from comparative cost-effectiveness studies.
Table 1: Cost-Effectiveness of this compound vs. GnRH Agonists for Endometriosis-Associated Pain (Vietnam)
| Treatment | Total Cost (USD) | QALYs | ICER (vs. This compound) |
| Dysmenorrhea | |||
| This compound | $363.3 | 1.74 | - |
| Triptorelin | $739.3 | 1.62 | Dominant |
| Leuprorelin | $744.0 | 1.70 | Dominant |
| Pelvic Pain | |||
| This compound | $381.5 | 1.64 | - |
| Triptorelin | $720.4 | 1.60 | Dominant |
| Leuprorelin | $773.4 | 1.54 | Dominant |
| Goserelin | $753.1 | 1.49 | Dominant |
Table 2: Cost-Effectiveness of this compound vs. GnRH Agonist (Goserelin) after Conservative Surgery for Endometriosis (China)
| Treatment | Total Cost (¥) | QALYs | Incremental Cost (¥) | Incremental QALYs |
| This compound | ¥22,809 | 1.48 | -¥7274 | 0.02 |
| GnRH Agonist (Goserelin) | ¥30,164 | 1.46 |
Table 3: Cost-Effectiveness of this compound vs. Combined Oral Contraceptives for Prevention of Endometriosis Recurrence after Surgery (China)
| Treatment | Total Cost (USD) | QALYs | ICER (vs. COC) |
| This compound | $1625.49 | 0.7493 | $87,679.89/QALY |
| Combined Oral Contraceptive (COC) | $343.61 | 0.7346 | - |
Experimental Protocols
The cost-effectiveness analyses cited in this guide employed established pharmacoeconomic modeling techniques to simulate the long-term costs and health outcomes associated with different treatment strategies.
Decision Tree Model (this compound vs. COC and this compound vs. GnRH Agonist)
A decision tree model was utilized to evaluate the cost-effectiveness of this compound compared to both COCs and a GnRH agonist (goserelin) following conservative surgery for endometriosis.
-
Model Structure: The model typically follows a hypothetical cohort of patients post-surgery over a specified time horizon (e.g., 2 years). The tree branches out to represent the different treatment pathways (this compound or comparator) and the probabilities of various clinical events, such as disease recurrence, adverse events, and treatment discontinuation.
-
Data Inputs:
-
Clinical Efficacy: Probabilities of endometriosis recurrence and treatment efficacy were derived from published clinical trials and meta-analyses.
-
Costs: Direct medical costs included drug acquisition, outpatient visits, administration of medication, laboratory tests, imaging studies, and management of adverse events. These costs were sourced from healthcare provider data and public drug procurement databases.
-
Utilities: Health-related quality of life values (utilities) for different health states (e.g., symptom-free, recurrence) were obtained from the literature to calculate QALYs.
-
-
Analyses:
-
Base Case Analysis: The model was run with the most likely estimates for all parameters to calculate the expected costs and QALYs for each treatment arm.
-
Markov Model (this compound vs. GnRH Agonists)
A Markov model was employed to assess the cost-effectiveness of this compound versus GnRH agonists for the management of endometriosis-related dysmenorrhea and pelvic pain.
-
Model Structure: The model simulates the progression of a hypothetical cohort of women with endometriosis through different health states over a series of time cycles (e.g., 3-month cycles over a 2-year period). The health states might include "symptomatic," "symptom resolution," and "death."
-
Data Inputs:
-
Transition Probabilities: The probabilities of moving between health states in each cycle were derived from meta-analyses of clinical trials and other published literature.
-
Costs and Utilities: Costs and utility values were assigned to each health state, similar to the decision tree model.
-
-
Analyses: The model calculates the cumulative costs and QALYs for each treatment strategy over the entire time horizon. Incremental cost-effectiveness ratios are then calculated. Sensitivity analyses are also performed to test the model's assumptions.
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its therapeutic effects primarily through its high selectivity for the progesterone receptor (PR). Its binding initiates a cascade of molecular events that lead to the suppression of endometriotic lesion growth and alleviation of pain.
Caption: this compound signaling pathway in endometriotic cells.
Experimental Workflow for Cost-Effectiveness Analysis
The general workflow for conducting a model-based cost-effectiveness analysis, as described in the cited studies, is illustrated below.
Caption: General workflow for cost-effectiveness analysis.
Supporting Experimental Data
The clinical efficacy inputs for the cost-effectiveness models are derived from head-to-head randomized controlled trials.
This compound vs. Leuprolide Acetate (GnRH Agonist)
A 24-week, randomized, multicenter, open-label trial demonstrated that this compound (2 mg/day) is as effective as Leuprolide Acetate (3.75 mg depot injection every 4 weeks) in reducing endometriosis-associated pelvic pain.
-
Primary Efficacy Endpoint: The absolute reduction in Visual Analogue Scale (VAS) score for pelvic pain from baseline to week 24 was the primary measure of efficacy.
-
Results: The mean reduction in VAS score was 47.5 mm for the this compound group and 46.0 mm for the Leuprolide Acetate group, demonstrating the non-inferiority of this compound.
-
Safety and Tolerability: this compound was associated with a lower incidence of hypoestrogenic side effects, such as hot flushes, and had a more favorable profile regarding bone mineral density compared to Leuprolide Acetate.
This compound vs. Combined Oral Contraceptives (COCs)
A randomized clinical trial comparing this compound (2 mg/day) with a monophasic COC (0.03 mg ethinyl estradiol and 3 mg drospirenone) for 24 weeks found both treatments to be effective in improving endometriosis-associated pelvic pain.
-
Primary Efficacy Endpoint: Change in non-cyclic pelvic pain and dysmenorrhea from baseline to the end of treatment, assessed by a VAS.
-
Results: Both groups showed a significant improvement in mean VAS scores for pelvic pain, with no significant difference between the two treatments. However, one meta-analysis suggested that while overall efficacy is comparable, COCs might be slightly more effective for dyspareunia. Another study indicated a significantly higher reduction in endometriotic lesions and pain symptoms with this compound compared to a continuous COC containing levonorgestrel/ethinyl estradiol.
-
Safety and Tolerability: The safety profiles were generally comparable, though some studies suggest this compound may have a better tolerability profile with fewer side effects.
Conclusion for the Research Community
The available evidence from pharmacoeconomic analyses and clinical trials provides a strong case for the cost-effectiveness of this compound, particularly in comparison to GnRH agonists for the management of endometriosis-associated pain. Its ability to provide equivalent pain relief with a more favorable side-effect profile contributes to its value.
The comparison with COCs is more complex and appears to be context-dependent. While this compound may offer superior efficacy in reducing lesions and certain pain symptoms, its higher acquisition cost can be a significant factor in some healthcare systems, potentially making COCs a more cost-effective first-line option for preventing postoperative recurrence.
For drug development professionals, these findings highlight the importance of considering both clinical efficacy and economic impact in the lifecycle of a therapeutic agent. Future research should focus on long-term cost-effectiveness studies in diverse populations and healthcare settings to further delineate the optimal positioning of this compound in the endometriosis treatment paradigm. Moreover, head-to-head trials with newer oral GnRH antagonists will be crucial to provide a complete picture of the comparative effectiveness and cost-effectiveness of all available oral treatments for endometriosis.
References
- 1. This compound is as effective as leuprolide acetate in treating the painful symptoms of endometriosis: a 24-week, randomized, multicentre, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cost-effectiveness of this compound compared to gonadotropin releasing hormone agonists for the management of endometriosis in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-effectiveness Analysis of this compound Compared With Gonadotropin-Releasing Hormone Agonist After Conservative Surgery for Endometriosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Dienogest
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Dienogest is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines prevents environmental contamination and ensures a safe working environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Environmental Impact and Disposal Regulations
Improper disposal of medications, such as flushing them down the toilet, can lead to the contamination of water supplies and soil, harming wildlife and potentially impacting human health.[1][2][3] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1] Studies have shown that this compound can undergo photolytic transformation in surface water, potentially leading to estrogenic byproducts and increased environmental persistence.[4] Therefore, it is crucial to follow specific disposal procedures to mitigate these risks.
Recommended Disposal Procedures for this compound
The safest and most environmentally sound method for disposing of this compound is through a licensed hazardous material disposal company. For laboratories and research facilities, contracting with a certified waste management service ensures compliance with federal, state, and local regulations.
Step-by-Step Disposal Guide for Research Professionals:
-
Segregation: Properly segregate this compound waste from other laboratory waste. It should be classified based on institutional and regulatory guidelines. Best practices recommend treating uncertain pharmaceutical waste as hazardous to mitigate risk.
-
Containment: Use appropriately labeled containers for this compound waste. Hazardous pharmaceutical waste is typically collected in black containers clearly marked "hazardous waste pharmaceuticals" as required by the EPA.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and any associated hazard warnings.
-
Storage: Store the contained waste in a secure, designated area away from incompatible materials and general laboratory traffic.
-
Licensed Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous material disposal company. This ensures the waste is transported to a permitted facility for proper treatment, which for most pharmaceutical waste is incineration.
-
Documentation: Maintain a manifest for all hazardous pharmaceutical waste shipments, as required by the EPA, to document its journey to a permitted RCRA facility.
For small quantities or in the absence of a laboratory-wide disposal service, drug take-back programs are the next best option. These programs are often available at local pharmacies or police stations.
Disposal in Household Trash (if no other options are available):
If a take-back program is not accessible, follow these steps for disposal in household trash:
-
Do Not Crush Pills: Leave the tablets or capsules whole.
-
Mix with Undesirable Substance: Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds. This makes the medication less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal in a Container: Place the mixture in a sealed container, such as a plastic bag or an empty can with a lid, to prevent the medication from leaking or spilling out.
-
Dispose in Trash: Throw the sealed container in your household garbage.
-
Remove Personal Information: Scratch out all personal information on the prescription label of the empty bottle or packaging to protect your privacy before disposing of it.
Crucially, do not flush this compound down the toilet or drain unless specifically instructed to do so by the product information. The FDA has a specific "flush list" for medications that are especially harmful if ingested accidentally, but this compound is not on this list.
Quantitative Data on Disposal Methods
Currently, there is a lack of specific quantitative data comparing the efficacy and environmental impact of different this compound disposal methods. The available information focuses on procedural guidelines rather than numerical comparisons.
| Disposal Method | Environmental Risk | Compliance | Accessibility |
| Licensed Hazardous Waste Disposal | Lowest | High | Requires professional service |
| Drug Take-Back Programs | Low | High | Dependent on local availability |
| Household Trash (prepared) | Moderate | Low (for labs) | High |
| Flushing | High | Non-compliant | High |
Experimental Protocols
The proper disposal of this compound is a matter of following established safety and environmental protocols rather than conducting experiments. The key "protocol" is the procedural workflow for selecting the appropriate disposal method.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. Environmental photochemistry of this compound: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Dienogest
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dienogest, a synthetic progestogen used in hormonal therapies.
This compound presents several health hazards that necessitate careful handling to minimize exposure. It is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[1][2] Additionally, it can cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1] Adherence to the following procedural steps is critical for safe operational workflow.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant Gloves | Inspected prior to use; satisfying EU Directive 89/686/EEC and EN 374.[3] | Prevents skin contact with the compound. |
| Protective Clothing | Impervious and fire/flame resistant clothing. | Protects the body from contamination. | |
| Respiratory Protection | Full-face Respirator | NIOSH/MSHA or European Standard EN 149 approved. | Required if exposure limits are exceeded or dust/aerosols are generated. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area. The use of a laboratory hood is recommended whenever possible.
-
Avoid Dust Formation: Take measures to prevent the generation of dust and aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.
-
Special Instructions: Obtain and read all safety instructions before use. Avoid contact during pregnancy and while nursing.
Storage:
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place.
-
Security: Store in a locked-up area.
Accidental Release and First-Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up: Collect the spillage and arrange for disposal in suitable, closed containers.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse with plenty of water for at least 15 minutes, holding the eyelids apart. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of contents and containers at an approved waste disposal plant.
-
Regulations: Adhere to all applicable federal, state, and local environmental regulations.
-
Contaminated Packaging: Treat contaminated packaging as hazardous waste.
Experimental Workflow for Safe Handling
To visualize the procedural steps for safely handling this compound, the following workflow diagram outlines the process from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
